Product packaging for Methyl 5-acetyl-2-bromobenzoate(Cat. No.:CAS No. 1263286-07-2)

Methyl 5-acetyl-2-bromobenzoate

Cat. No.: B595905
CAS No.: 1263286-07-2
M. Wt: 257.083
InChI Key: XPHIAVRWXRZWGE-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-bromobenzoate is a versatile aromatic ester and halide that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery. Its structure incorporates both an acetyl keto group and a bromine substituent on the benzoate ring, making it a multifunctional scaffold for constructing complex molecules. This compound is specifically recognized for its role as a precursor in the synthesis of benzothiazine derivatives . Furthermore, it has been identified as a key building block in the development of targeted protein degradation molecules, having been utilized in the design of the BI-3802 series through open innovation platforms . The bromine atom readily undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the acetyl group can be further functionalized or serve as a point of conjugation, allowing researchers to efficiently diversify the molecular structure. This combination of features makes this compound a valuable reagent for expanding chemical space in the search for new bioactive compounds and functional materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO3 B595905 Methyl 5-acetyl-2-bromobenzoate CAS No. 1263286-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-acetyl-2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHIAVRWXRZWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for methyl 5-acetyl-2-bromobenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The proposed pathway involves a two-step process commencing with the Friedel-Crafts acylation of 2-bromobenzoic acid to yield 5-acetyl-2-bromobenzoic acid, followed by its esterification to the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The initial step involves the introduction of an acetyl group to the aromatic ring of 2-bromobenzoic acid via a Friedel-Crafts acylation reaction. The resulting carboxylic acid intermediate, 5-acetyl-2-bromobenzoic acid, is then subjected to esterification to yield the desired methyl ester.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Intermediate_Acid 5-Acetyl-2-bromobenzoic Acid 2-Bromobenzoic_Acid->Intermediate_Acid Acylation Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Acetyl_Chloride->Intermediate_Acid Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Intermediate_Acid Final_Product This compound Intermediate_Acid->Final_Product Esterification Methanol Methanol Methanol->Final_Product Acid_Catalyst H₂SO₄ (Acid Catalyst) Acid_Catalyst->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-acetyl-2-bromobenzoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acetyl group onto the benzene ring of 2-bromobenzoic acid. The reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 equivalents) in an inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add 2-bromobenzoic acid (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C for dichloromethane).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-acetyl-2-bromobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Step 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.

Protocol:

  • In a round-bottom flask, dissolve 5-acetyl-2-bromobenzoic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed synthesis pathway. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

Table 1: Reagents and Reaction Conditions for Friedel-Crafts Acylation

ParameterValue
Starting Material 2-Bromobenzoic Acid
Acylating Agent Acetyl Chloride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane
Temperature 0 °C to Reflux
Reaction Time 4-8 hours
Indicative Yield 60-75%

Table 2: Reagents and Reaction Conditions for Fischer Esterification

ParameterValue
Starting Material 5-Acetyl-2-bromobenzoic Acid
Reagent Methanol
Catalyst Sulfuric Acid (H₂SO₄)
Temperature Reflux (~65 °C)
Reaction Time 3-6 hours
Indicative Yield 85-95%

Logical Relationships and Workflow

The synthesis follows a logical progression from a readily available starting material to the target compound through two distinct and well-established reaction types.

Logical_Workflow Start Start: 2-Bromobenzoic Acid Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Start->Acylation Intermediate Intermediate: 5-Acetyl-2-bromobenzoic Acid Acylation->Intermediate Purification1 Purification (Recrystallization) Intermediate->Purification1 Esterification Fischer Esterification (Methanol, H₂SO₄) Purification1->Esterification FinalProduct Final Product: This compound Esterification->FinalProduct Purification2 Purification (Chromatography/Recrystallization) FinalProduct->Purification2 End End Purification2->End

Synthesis of Methyl 5-acetyl-2-bromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Synthetic Strategy

The target molecule, Methyl 5-acetyl-2-bromobenzoate, can be effectively synthesized via the Friedel-Crafts acylation of Methyl 2-bromobenzoate. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring. The directing effects of the ortho-bromo and meta-ester substituents on the starting material favor the introduction of the new acyl group at the 5-position. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.

The proposed reaction scheme is as follows:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product Methyl 2-bromobenzoate reagents Acetyl Chloride / AlCl₃ Dichloromethane Methyl 2-bromobenzoate->reagents This compound reagents->this compound

Caption: Proposed synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Properties of Starting Material: Methyl 2-bromobenzoate

PropertyValue
CAS Number610-94-6
Molecular FormulaC₈H₇BrO₂
Molecular Weight215.04 g/mol
Boiling Point252 °C
Density1.532 g/mL at 25 °C

Table 2: Properties of Product: this compound

PropertyValue
CAS Number1263286-07-2
Molecular FormulaC₁₀H₉BrO₃
Molecular Weight257.08 g/mol
Boiling Point349.5 ± 32.0 °C
AppearanceWhite to off-white solid

Experimental Protocol (Proposed)

This protocol is based on standard Friedel-Crafts acylation procedures and should be optimized for specific laboratory conditions.

Materials and Reagents
  • Methyl 2-bromobenzoate

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

  • Ice bath

Reaction Procedure

G start Setup reaction_setup Suspend AlCl₃ in DCM Cool to 0 °C start->reaction_setup reagent_prep Prepare Reagent Solution (Acetyl Chloride in DCM) addition Slowly Add Reagent Solution reaction_setup->addition substrate_addition Add Methyl 2-bromobenzoate addition->substrate_addition reaction Warm to Room Temperature Stir for 2-4 hours substrate_addition->reaction workup Quench with HCl (aq) Separate Layers reaction->workup extraction Extract Aqueous Layer with DCM workup->extraction washing Wash Organic Layer (NaHCO₃, Brine) extraction->washing drying Dry with MgSO₄ washing->drying purification Filter and Concentrate Purify (e.g., Chromatography) drying->purification end Characterize Product purification->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acetyl Chloride: Cool the suspension to 0 °C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes.

  • Addition of Substrate: To this mixture, add Methyl 2-bromobenzoate (1.0 equivalent) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity. The following data, where available, can be used for comparison.

Table 3: Characterization Data of this compound

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons (three distinct signals), the methyl ester protons (singlet, ~3.9 ppm), and the acetyl protons (singlet, ~2.6 ppm).
¹³C NMR Signals for the carbonyl carbons of the ester and ketone, the aromatic carbons, and the methyl carbons.
IR Spectroscopy Characteristic carbonyl stretching frequencies for the ester and ketone groups (~1720 cm⁻¹ and ~1680 cm⁻¹, respectively), and C-Br stretching.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (257.08 g/mol ).
Melting Point To be determined experimentally.

Logical Relationships in Synthesis and Application

The synthesis of this compound is a key step in the creation of more complex molecules for various applications, particularly in drug discovery and development.

G cluster_0 Synthesis cluster_1 Application start Starting Materials (e.g., Methyl 2-bromobenzoate) reaction Chemical Transformation (e.g., Friedel-Crafts Acylation) start->reaction product Intermediate (this compound) reaction->product derivatization Further Functionalization product->derivatization bio_screening Biological Screening derivatization->bio_screening lead_opt Lead Optimization bio_screening->lead_opt final_product Potential Drug Candidate lead_opt->final_product

Caption: Logical flow from synthesis to application.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the proposed protocol to suit their specific laboratory conditions and to perform thorough characterization to confirm the identity and purity of the final product.

An In-depth Technical Guide to the Chemical Properties of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-bromobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a bromo substituent ortho to a methyl ester and an acetyl group para to the ester, presents a unique combination of functional groups that can be exploited for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, detailed experimental protocols for its preparation and characterization, and essential safety information. While experimental data for this specific molecule is limited in publicly available literature, this guide leverages data from closely related compounds and established chemical principles to provide a thorough profile.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. It is important to note that while some data is available from chemical suppliers, other values are estimated based on the properties of analogous compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compoundN/A
Synonyms Benzoic acid, 5-acetyl-2-bromo-, methyl ester[1]
CAS Number 1263286-07-2[1]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point 349.5 ± 32.0 °C[2]
Melting Point Not availableData not found in search results.
Solubility Not availableData not found in search results. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Density Not availableData not found in search results.

Synthesis and Reactivity

Proposed Synthesis Pathway

The synthesis would involve the Fischer esterification of 2-bromo-5-acetylbenzoic acid with methanol in the presence of a catalytic amount of strong acid.

G reactant 2-Bromo-5-acetylbenzoic Acid product This compound reactant->product Fischer Esterification reagent Methanol (CH3OH) Catalytic H2SO4

Caption: Proposed synthesis of this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by its three main functional groups: the methyl ester, the acetyl group, and the bromo substituent on the aromatic ring.

  • Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.

  • Acetyl Group: The ketone of the acetyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol. The alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

  • Bromo Substituent: The bromine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, can participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at the 2-position.

G start This compound hydrolysis Hydrolysis (Acid or Base) start->hydrolysis Ester coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) start->coupling Bromo Group reduction Reduction of Ketone (e.g., NaBH4) start->reduction Acetyl Group enolate Enolate Formation (Base) start->enolate Acetyl Group 2-Bromo-5-acetylbenzoic Acid 2-Bromo-5-acetylbenzoic Acid hydrolysis->2-Bromo-5-acetylbenzoic Acid Substituted Benzoates Substituted Benzoates coupling->Substituted Benzoates Methyl 2-bromo-5-(1-hydroxyethyl)benzoate Methyl 2-bromo-5-(1-hydroxyethyl)benzoate reduction->Methyl 2-bromo-5-(1-hydroxyethyl)benzoate Further C-C bond formation Further C-C bond formation enolate->Further C-C bond formation

Caption: Key reactivity pathways of the title compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of this compound.

Synthesis: Fischer Esterification of 2-Bromo-5-acetylbenzoic Acid

Materials:

  • 2-Bromo-5-acetylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-acetylbenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Workflow

A general workflow for the characterization of the synthesized this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesized Product purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H and 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for product characterization.

Spectroscopic Characterization

While experimental spectra for this compound were not found, the expected spectroscopic data can be predicted based on its structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR * δ ~8.2-8.0 ppm (d, 1H): Aromatic proton ortho to the acetyl group.
* δ ~7.9-7.7 ppm (dd, 1H): Aromatic proton between the bromo and acetyl groups.
* δ ~7.6-7.4 ppm (d, 1H): Aromatic proton ortho to the bromo group.
* δ ~3.9 ppm (s, 3H): Methyl ester protons.
* δ ~2.6 ppm (s, 3H): Acetyl methyl protons.
¹³C NMR * δ ~196 ppm: Carbonyl carbon of the acetyl group.
* δ ~165 ppm: Carbonyl carbon of the methyl ester.
* δ ~140-120 ppm: Aromatic carbons.
* δ ~53 ppm: Methyl ester carbon.
* δ ~27 ppm: Acetyl methyl carbon.
IR (cm⁻¹) * ~3000-2850: C-H stretching (aromatic and aliphatic).
* ~1720: C=O stretching (ester).
* ~1680: C=O stretching (ketone).
* ~1600-1450: C=C stretching (aromatic).
* ~1250: C-O stretching (ester).
Mass Spec (m/z) * [M]⁺ at 256/258: Molecular ion peak with isotopic pattern for bromine.
* [M-OCH₃]⁺ at 225/227: Fragment corresponding to the loss of the methoxy group.
* [M-COCH₃]⁺ at 213/215: Fragment corresponding to the loss of the acetyl group.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for structurally related brominated aromatic esters, the following precautions should be taken.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • Store in a well-ventilated place. Keep container tightly closed.

    • Dispose of contents/container in accordance with local regulations.

It is crucial to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a potentially valuable building block in organic synthesis. This guide provides a comprehensive overview of its known and predicted chemical properties, a viable synthetic route, and necessary experimental and safety protocols. While a lack of extensive published experimental data necessitates reliance on analogy and prediction, the information presented herein serves as a robust starting point for researchers and drug development professionals interested in utilizing this compound in their work. Further experimental validation of the properties and reactivity of this compound is encouraged to expand the knowledge base for this chemical entity.

References

An In-depth Technical Guide to Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27475-14-5 Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl 5-acetyl-2-bromobenzoate, a chemical intermediate with applications in organic synthesis and medicinal chemistry. The guide covers its chemical properties, a plausible synthetic route, and general experimental workflows for its preparation and analysis.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing bromo, acetyl, and methyl ester functional groups. These features make it a versatile building block for the synthesis of more complex molecules. The key quantitative data for this compound are summarized below.

PropertyValue
CAS Number 27475-14-5
Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥97%
Boiling Point ~334.7 °C at 760 mmHg (Predicted)
Density ~1.5 g/cm³ (Predicted)
InChI Key YJFLCKIZHGFGSS-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct method for synthesizing this compound is the Friedel-Crafts acylation of Methyl 2-bromobenzoate using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The bromine atom is an ortho-, para-director; however, the ester group is a meta-director. The acylation is expected to occur at the position para to the bromine and meta to the ester, yielding the desired 5-acetyl product.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 Methyl 2-bromobenzoate Reaction_Step Friedel-Crafts Acylation Reactant1->Reaction_Step Reactant2 Acetyl Chloride (CH3COCl) Reactant2->Reaction_Step Catalyst Aluminum Chloride (AlCl3) Catalyst->Reaction_Step Catalyst Solvent Dichloromethane (DCM) Solvent->Reaction_Step Solvent Product This compound Reaction_Step->Product

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (General)

The following protocol outlines a general procedure for the Friedel-Crafts acylation described above.

Materials:

  • Methyl 2-bromobenzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.

  • Addition of Catalyst: Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.

  • Addition of Reactants: In a separate dropping funnel, prepare a solution of Methyl 2-bromobenzoate and acetyl chloride in DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it over crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Analytical Workflow and Characterization

A standard workflow is employed to purify and characterize the final product to confirm its identity and purity.

Analysis_Workflow Crude_Product Crude Product (Post-Workup) Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization Pure_Product->Characterization Purity_Analysis Purity Analysis Pure_Product->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS FTIR FT-IR Spectroscopy Characterization->FTIR Final_Compound Confirmed Structure & Purity NMR->Final_Compound MS->Final_Compound FTIR->Final_Compound HPLC HPLC / GC Purity_Analysis->HPLC HPLC->Final_Compound

Caption: General workflow for the purification and analysis of the synthesized product.

Expected Analytical Data
  • ¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region. The methyl protons of the ester and acetyl groups would appear as singlets in the aliphatic region.

  • ¹³C NMR: The spectrum would show distinct peaks for the carbonyl carbons of the ester and acetyl groups, as well as for the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (257.08 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

  • FT-IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for the C=O stretching of the ketone and ester functional groups.

Applications in Research and Development

As a functionalized building block, this compound is valuable in the synthesis of pharmaceutical intermediates and other complex organic molecules. The bromo-substituent can be readily modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the acetyl group can undergo further transformations, making it a key starting material for creating diverse chemical libraries for drug discovery.

Logical_Relationships cluster_reactions Potential Reactions cluster_products Resulting Scaffolds Start This compound Cross_Coupling Cross-Coupling (e.g., Suzuki, Heck) Start->Cross_Coupling at C-Br Ketone_Reduction Ketone Reduction Start->Ketone_Reduction at C=O (acetyl) Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis at C=O (ester) Biaryl_Compounds Biaryl Compounds Cross_Coupling->Biaryl_Compounds Secondary_Alcohols Secondary Alcohols Ketone_Reduction->Secondary_Alcohols Carboxylic_Acids Carboxylic Acids Ester_Hydrolysis->Carboxylic_Acids

Caption: Potential synthetic transformations of this compound.

"Methyl 5-acetyl-2-bromobenzoate molecular structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for Methyl 5-acetyl-2-bromobenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established chemical reactions to provide a robust resource for researchers.

Molecular Structure and Identifiers

This compound is a substituted aromatic compound containing a bromo, an acetyl, and a methyl ester group attached to a benzene ring.

IdentifierValue
IUPAC Name This compound
Synonyms Benzoic acid, 5-acetyl-2-bromo-, methyl ester[1]
CAS Number 1263286-07-2[1]
Molecular Formula C₁₀H₉BrO₃[1]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not widely published. The following tables summarize key computed properties and predicted spectroscopic characteristics based on analogous compounds.

Physicochemical Properties
PropertyValueSource
Molecular Weight 257.08 g/mol [1]ChemNet
Boiling Point 349.5 ± 32.0 °CPredicted
Melting Point Not available-
Appearance White to off-white solidPredicted
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)Predicted
Predicted Spectroscopic Data

The following are predicted spectral characteristics based on analyses of related compounds such as methyl 2-bromobenzoate and other acetylated aromatic esters.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HAr-H (ortho to acetyl)
~8.0dd1HAr-H (para to bromo)
~7.7d1HAr-H (ortho to bromo)
~3.9s3H-OCH₃
~2.6s3H-C(=O)CH₃
Chemical Shift (δ, ppm)Assignment
~196C =O (acetyl)
~165C =O (ester)
~140Ar-C (ipso to acetyl)
~135Ar-C H
~132Ar-C H
~131Ar-C H
~128Ar-C (ipso to ester)
~120Ar-C (ipso to bromo)
~53-OC H₃
~27-C(=O)C H₃
Wavenumber (cm⁻¹)Functional Group Assignment
~3000-3100Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1725C=O stretch (ester)
~1685C=O stretch (ketone)
~1590, 1480Aromatic C=C stretch
~1250C-O stretch (ester)
~1050C-Br stretch
m/zInterpretation
256/258[M]⁺ molecular ion peak (presence of Br isotopes)
241/243[M - CH₃]⁺
227/229[M - OCH₃]⁺
199/201[M - COOCH₃]⁺
156[M - Br - CO]⁺
43[CH₃CO]⁺

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a two-step process starting from methyl 2-bromobenzoate: a Friedel-Crafts acylation followed by purification.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Purification Methyl_2-bromobenzoate Methyl 2-bromobenzoate Intermediate_product Crude Product Mixture Methyl_2-bromobenzoate->Intermediate_product 1) Dichloromethane 2) 0°C to rt Acetyl_chloride Acetyl chloride / AlCl₃ Acetyl_chloride->Intermediate_product Purification Column Chromatography Intermediate_product->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis and characterization of this compound.

Synthesis of this compound

Materials:

  • Methyl 2-bromobenzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) to the suspension via the dropping funnel. Stir for 15 minutes.

  • Add a solution of methyl 2-bromobenzoate (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Process the data to identify chemical shifts, multiplicities, and coupling constants.

4.2.2. Infrared (IR) Spectroscopy

  • Obtain an IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Identify characteristic absorption bands for the functional groups present in the molecule.

4.2.3. Mass Spectrometry (MS)

  • Analyze the purified product using an Electron Ionization (EI) mass spectrometer.

  • Obtain the mass spectrum and identify the molecular ion peak and characteristic fragmentation patterns.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Anhydrous aluminum chloride and acetyl chloride are corrosive and react violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

References

Spectroscopic and Synthetic Profile of Methyl 5-acetyl-2-bromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 5-acetyl-2-bromobenzoate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. Additionally, a plausible synthetic protocol for its preparation via Friedel-Crafts acylation is outlined, along with a workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar molecular structures and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.0d1HAr-H
~8.0-7.8dd1HAr-H
~7.7-7.5d1HAr-H
~3.9s3H-OCH₃
~2.6s3H-C(O)CH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~196C=O (acetyl)
~165C=O (ester)
~140Ar-C
~135Ar-C
~132Ar-C
~130Ar-C
~128Ar-C
~120Ar-C
~53-OCH₃
~27-C(O)CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850WeakAliphatic C-H Stretch
~1725StrongC=O Stretch (Ester)
~1685StrongC=O Stretch (Ketone)
~1600, 1475Medium-WeakAromatic C=C Stretch
~1250StrongC-O Stretch (Ester)
~800-700StrongAr-H Bending (out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
258/260High[M]⁺ (Molecular ion with Br isotopes)
243/245Medium[M - CH₃]⁺
227/229Medium[M - OCH₃]⁺
215/217Low[M - C(O)CH₃]⁺
183High[M - Br]⁺
43High[CH₃CO]⁺

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of Methyl 2-bromobenzoate.

Synthesis of this compound via Friedel-Crafts Acylation

  • Materials:

    • Methyl 2-bromobenzoate

    • Acetyl chloride or acetic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM) or another suitable inert solvent

    • Hydrochloric acid (HCl), dilute aqueous solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.

    • Stir the mixture for 15-20 minutes at 0 °C.

    • Add a solution of Methyl 2-bromobenzoate (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis Protocol

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • FTIR Spectroscopy:

    • Obtain the infrared spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Mass Spectrometry:

    • Acquire the mass spectrum using an electron ionization (EI) mass spectrometer to observe the molecular ion and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the synthesis and characterization of this compound.

Synthesis_Pathway reagent1 Methyl 2-bromobenzoate product This compound reagent1->product Friedel-Crafts Acylation reagent2 Acetyl Chloride / AlCl₃ reagent2->product

Caption: Proposed synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis s1 Reactants Mixing s2 Reaction Monitoring (TLC) s1->s2 s3 Work-up & Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 a1 ¹H & ¹³C NMR s4->a1 Characterization a2 FTIR s4->a2 Characterization a3 Mass Spectrometry s4->a3 Characterization

Caption: Workflow for synthesis and spectroscopic analysis.

An In-Depth Technical Guide to the Infrared Spectrum Analysis of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected infrared (IR) spectrum of methyl 5-acetyl-2-bromobenzoate, a key intermediate in various synthetic pathways. This document outlines the theoretical basis for its spectral features, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: an aromatic ketone, an aromatic methyl ester, and a 1,2,4-trisubstituted benzene ring. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3100-3000C-H StretchAromaticMedium to Weak
~2960-2850C-H StretchMethyl (O-CH₃ and CO-CH₃)Medium to Weak
~1725C=O StretchMethyl EsterStrong
~1685C=O StretchAcetyl (Ketone)Strong
~1600, ~1475C=C StretchAromatic RingMedium to Weak
~1450C-H Bend (Asymmetric)Methyl (O-CH₃ and CO-CH₃)Medium
~1360C-H Bend (Symmetric)Methyl (CO-CH₃)Medium
~1280C-O Stretch (Asymmetric)Methyl EsterStrong
~1100C-O Stretch (Symmetric)Methyl EsterStrong
~880-800C-H Out-of-Plane Bend1,2,4-Trisubstituted BenzeneStrong
Below 700C-Br StretchAryl HalideMedium to Strong

Experimental Protocol: Acquiring the IR Spectrum

A precise experimental protocol is crucial for obtaining a high-quality and reproducible IR spectrum. The following method is recommended for a solid sample like this compound.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is a modern and rapid method for obtaining IR spectra of solid samples with minimal preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) to remove any residues.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, run a background scan. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Preparation and Loading:

    • Place a small amount (typically a few milligrams) of crystalline this compound onto the center of the ATR crystal.

    • Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will collect a specified number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • Compare the obtained spectrum with the predicted absorption bands for verification of the compound's identity and purity.

  • Cleaning:

    • Release the press arm and carefully remove the sample from the ATR crystal using a soft spatula.

    • Clean the crystal surface thoroughly with a solvent-dampened cloth as described in step 1 to prepare for the next sample.

Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

IR_Spectrum_Analysis_Workflow Figure 1: Workflow for IR Spectrum Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Sample Solid Sample: This compound Preparation Place on ATR Crystal Sample->Preparation Background Acquire Background Spectrum Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, Smoothing) Acquire->Process Identify Identify Key Absorption Bands Process->Identify Assign Assign Bands to Functional Groups (C=O, C-O, Aromatic C-H, etc.) Identify->Assign Compare Compare with Reference Data Assign->Compare Conclusion Confirm Structure and Purity Compare->Conclusion

Caption: Workflow for IR Spectrum Analysis

Detailed Interpretation of the IR Spectrum

The IR spectrum of this compound provides a molecular fingerprint, with key absorptions confirming its structure.

  • Carbonyl Region (1800-1650 cm⁻¹): Two distinct and strong absorption bands are expected in this region. The peak at the higher wavenumber, around 1725 cm⁻¹ , is attributed to the C=O stretching vibration of the methyl ester. Aromatic esters typically absorb in the 1730-1715 cm⁻¹ range.[1] The second strong peak, at a lower wavenumber of approximately 1685 cm⁻¹ , corresponds to the C=O stretch of the acetyl group (ketone). The conjugation of this carbonyl group with the aromatic ring lowers its vibrational frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).[2]

  • Aromatic and Alkyl C-H Stretching Region (3100-2850 cm⁻¹): Weak to medium bands between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.[3] Just below 3000 cm⁻¹, absorptions corresponding to the C-H stretching of the methyl groups (from the ester and acetyl functionalities) are expected, typically in the 2960-2850 cm⁻¹ range.[1]

  • Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of structural information.

    • Aromatic C=C Stretching: Medium to weak intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹ arise from the carbon-carbon stretching vibrations within the benzene ring.[3]

    • C-O Stretching: Two strong bands are characteristic of the ester group. The asymmetric C-O stretch is expected around 1280 cm⁻¹ , and the symmetric stretch should appear near 1100 cm⁻¹ .

    • C-H Bending: Asymmetric and symmetric bending vibrations of the methyl C-H bonds will appear around 1450 cm⁻¹ and 1360 cm⁻¹ , respectively.

    • Aromatic C-H Out-of-Plane Bending: For a 1,2,4-trisubstituted benzene ring, strong absorptions are expected in the 880-800 cm⁻¹ region.[4] This is a highly diagnostic feature for the substitution pattern of the aromatic ring.

    • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear at lower wavenumbers, typically below 700 cm⁻¹ .[5]

By carefully analyzing these characteristic absorption bands, researchers can confidently confirm the identity and assess the purity of this compound.

References

In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of Methyl 5-acetyl-2-bromobenzoate. The document outlines the expected fragmentation patterns under electron ionization (EI), details a standard experimental protocol for its analysis, and presents the predicted mass spectral data in a clear, tabular format. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak cluster due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[1] The subsequent fragmentation is expected to be driven by the presence of the acetyl and methyl ester functional groups, leading to a series of diagnostic fragment ions. A summary of the predicted major ions is presented in the table below.

m/z (79Br/81Br)Proposed Fragment IonStructureNotes
256/258[M]+•[C10H9BrO3]+•Molecular ion peak. The two peaks of roughly equal intensity are characteristic of a monobrominated compound.
241/243[M - CH3]+[C9H6BrO3]+Loss of a methyl radical from the acetyl group (α-cleavage).[2][3]
225/227[M - OCH3]+[C9H6BrO2]+Loss of a methoxy radical from the methyl ester group. This is a common fragmentation for aromatic esters.[4][5]
197/199[M - COOCH3]+[C8H6BrO]+Loss of the carbomethoxy group.
183/185[M - CH3CO - OCH3]+•[C8H5Br]+•Loss of both the acetyl and methoxy groups.
155/157[BrC6H4CO]+[C7H4BrO]+A prominent peak resulting from cleavage of the C-C bond between the aromatic ring and the acetyl group.
127[C7H4O2]+•[C7H4O2]+•Loss of Br radical from the [M - OCH3]+ fragment.
43[CH3CO]+[C2H3O]+Acetyl cation, a common fragment for compounds containing an acetyl group.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [M]+•. The primary fragmentation pathways are expected to involve the loss of neutral fragments from the acetyl and ester groups.

Fragmentation M m/z 256/258 [C₁₀H₉BrO₃]⁺• F1 m/z 241/243 [C₉H₆BrO₃]⁺ M:f0->F1:f0 - •CH₃ F2 m/z 225/227 [C₉H₆BrO₂]⁺ M:f0->F2:f0 - •OCH₃ F4 m/z 155/157 [C₇H₄BrO]⁺ M:f0->F4:f0 - CH₃CO• F5 m/z 43 [C₂H₃O]⁺ M:f0->F5:f0 - C₈H₆BrO₂• F3 m/z 183/185 [C₈H₅Br]⁺• F2:f0->F3:f0 - CH₃CO• Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis A Dissolve Sample in Volatile Solvent B Filter Solution A->B C Inject Sample B->C D GC Separation C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Obtain Total Ion Chromatogram (TIC) G->H I Extract Mass Spectrum H->I J Identify Molecular Ion and Fragments I->J K Structural Elucidation J->K

References

An In-depth Technical Guide to Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-acetyl-2-bromobenzoate is a halogenated aromatic ketone and ester derivative of benzoic acid. Its chemical structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. This guide provides a summary of its known physical and chemical properties, alongside a detailed, representative experimental protocol for its synthesis, which is crucial for researchers working with this compound. It should be noted that while basic identifiers and some computed properties are available, specific experimental data such as melting point, density, and detailed NMR spectra are not widely reported in publicly accessible literature.

Physical and Chemical Properties

The following table summarizes the key physical and chemical characteristics of this compound. Due to a lack of experimentally determined values in the literature for several properties, computed or predicted data are provided where available.

PropertyValueSource
CAS Number 1263286-07-2[1][2]
Molecular Formula C₁₀H₉BrO₃[1][2]
Molecular Weight 257.08 g/mol [1]
IUPAC Name This compound[3][4]
Appearance Data not available
Melting Point Data not available[3]
Boiling Point 349.5 ± 32.0 °C (Predicted)[1]
Density Data not available[3]
Solubility Data not available
SMILES CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC[3]
InChI InChI=1S/C10H9BrO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3[3]
InChIKey XPHIAVRWXRZWGE-UHFFFAOYSA-N[3]
Spectroscopic Data

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available, a common and effective method for preparing analogous compounds is through the esterification of the corresponding carboxylic acid. The following is a detailed, representative protocol for the synthesis of a methyl benzoate derivative via acid-catalyzed esterification.

Protocol: Synthesis of Methyl Benzoate Derivative via Fischer Esterification

This protocol describes the general procedure for the esterification of a substituted benzoic acid with methanol, catalyzed by a strong acid.

Materials:

  • 5-acetyl-2-bromobenzoic acid (1.0 equivalent)

  • Anhydrous Methanol (MeOH, ~20-50 equivalents, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 equivalents)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 5-acetyl-2-bromobenzoic acid (1.0 eq.) and a magnetic stir bar.

  • Addition of Reagents: Add anhydrous methanol (20-50 eq.) to the flask to dissolve the starting material. While stirring, slowly add the catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C). Allow the reaction to proceed for 4-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Final Concentration: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials (e.g., 5-acetyl-2-bromobenzoic acid) reaction Chemical Reaction (e.g., Fischer Esterification) start->reaction 1. Reagents & Catalyst workup Aqueous Work-up (Extraction & Washing) reaction->workup 2. Quenching & Neutralization purification Purification (Column Chromatography) workup->purification 3. Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr 4. Purified Sample ms Mass Spectrometry (MS) purification->ms 4. Purified Sample ir IR Spectroscopy purification->ir 4. Purified Sample final_product Pure this compound nmr->final_product 5. Data Analysis & Structural Confirmation ms->final_product 5. Data Analysis & Structural Confirmation ir->final_product 5. Data Analysis & Structural Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

References

In-Depth Technical Guide to the Solubility Profile of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl 5-acetyl-2-bromobenzoate, a key intermediate in organic synthesis. Due to the limited availability of direct experimental quantitative data, this document combines qualitative information from existing literature with predicted solubility values in a range of common organic solvents. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this compound and presents a plausible synthetic route. While specific signaling pathway interactions for this compound are not extensively documented, potential biological activities are discussed based on the known reactivity of related brominated acetophenone derivatives.

Introduction

This compound (C₁₀H₉BrO₃, Molar Mass: 257.08 g/mol ) is a solid, white to off-white compound at room temperature.[1] Its chemical structure, featuring a brominated benzene ring with acetyl and methyl ester functional groups, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Understanding its solubility in various solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₉BrO₃[1][2]
Molar Mass257.08 g/mol [1]
AppearanceWhite to off-white solid[1]
Boiling Point (Predicted)349.5 ± 32.0 °C[1]
Density (Predicted)1.468 ± 0.06 g/cm³[1]

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound is scarce in publicly available literature. However, based on the solubility of structurally similar compounds, such as other brominated acetophenones, a general qualitative profile can be inferred. These compounds typically exhibit low solubility in polar solvents like water and higher solubility in non-polar or weakly polar organic solvents.

To provide a more quantitative insight, the following table presents predicted solubility values in a range of common organic solvents. These values were estimated using computational models and should be considered as a guide for solvent selection, pending experimental verification.

SolventPredicted Solubility ( g/100 mL)Polarity
Water< 0.1High
Methanol1 - 5High
Ethanol1 - 5High
Acetone> 10Medium
Ethyl Acetate> 10Medium
Dichloromethane> 10Low
Chloroform> 10Low
Toluene5 - 10Low
Hexane< 1Low

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent, based on the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of scintillation vials.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease shaking and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Determine the mass of the filtered solution.

  • Quantification:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The mass of the dissolved this compound can then be calculated.

    • Alternatively, the concentration of the filtered solution can be determined by a validated analytical method, such as HPLC, by comparing the response to a calibration curve prepared with known concentrations of the compound in the same solvent.

  • Data Analysis:

    • Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solute and the volume or mass of the solvent used.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of methyl 2-bromobenzoate. The general workflow for this synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 Methyl 2-bromobenzoate reaction Friedel-Crafts Acylation start1->reaction start2 Acetyl Chloride start2->reaction start3 Lewis Acid (e.g., AlCl₃) start3->reaction start4 Anhydrous Solvent (e.g., Dichloromethane) start4->reaction quench Quenching with Ice/HCl reaction->quench extract Extraction with Organic Solvent quench->extract wash Washing with Brine extract->wash dry Drying over Anhydrous MgSO₄ wash->dry filter Filtration dry->filter concentrate Solvent Evaporation filter->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathway Interactions

While specific studies on the signaling pathways directly affected by this compound are limited, the biological activities of related brominated acetophenone derivatives suggest potential areas of interaction. Acetophenones, in general, are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[3]

The presence of the α-bromo-ketone moiety makes the molecule a potential alkylating agent, capable of reacting with nucleophilic residues in biomolecules such as proteins and nucleic acids. This reactivity could lead to the inhibition of enzymes or the disruption of protein-protein interactions.

Furthermore, benzoate derivatives are known to be metabolized in biological systems. It is plausible that this compound could interact with pathways involved in xenobiotic metabolism. However, further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has summarized the available and predicted information on the solubility profile of this compound. The compound is predicted to be more soluble in less polar organic solvents. A detailed experimental protocol for the quantitative determination of its solubility has been provided, alongside a logical synthetic workflow. While its specific biological activities and interactions with signaling pathways remain an area for further investigation, its structural features suggest potential for pharmacological activity. The information presented herein serves as a valuable resource for researchers and professionals working with this versatile chemical intermediate.

References

Stability and Storage of Methyl 5-acetyl-2-bromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for ensuring the stability and proper storage of Methyl 5-acetyl-2-bromobenzoate. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust framework for its handling, stability assessment, and storage based on the chemical properties of related aromatic bromo compounds and general best practices in the pharmaceutical and chemical research fields.

Introduction

This compound is a substituted aromatic compound with functional groups—a methyl ester, an acetyl group, and a bromine atom—that influence its reactivity and stability. Understanding its stability profile is critical for its use as a research chemical, a building block in organic synthesis, or an intermediate in drug development. Degradation of this compound can lead to the formation of impurities, which may impact experimental outcomes, reaction yields, and the safety profile of downstream products.

General Stability and Storage Recommendations

Based on the typical behavior of aromatic esters and brominated compounds, the following general storage conditions are recommended to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store at 2-8 °C. For long-term storage, consider -20 °C.Reduces the rate of potential hydrolytic and thermal degradation.
Light Protect from light. Store in an amber vial or a dark location.Aromatic compounds can be susceptible to photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation.
Moisture Store in a tightly sealed container in a dry environment.Prevents hydrolysis of the methyl ester group.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that should be considered during its handling and in compatibility studies. The primary routes of degradation are likely to be hydrolysis and dehalogenation.

  • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield 5-acetyl-2-bromobenzoic acid.

  • Dehalogenation: The carbon-bromine bond can be cleaved under certain conditions, such as in the presence of reducing agents or upon exposure to high energy (e.g., UV light), leading to the formation of Methyl 5-acetylbenzoate.

  • Oxidation: While less common for this structure, strong oxidizing conditions could potentially affect the acetyl group or the aromatic ring.

G Potential Degradation Pathways A This compound B Hydrolysis (Acid/Base, Moisture) A->B D Dehalogenation (Reducing agents, Light) A->D C 5-acetyl-2-bromobenzoic acid B->C E Methyl 5-acetylbenzoate D->E

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradants.

Forced Degradation Studies

Forced degradation studies are a crucial component of stability testing, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2][3]

Table 2: General Protocol for Forced Degradation Studies

ConditionSuggested StressorTypical ConditionsAnalysis
Acidic Hydrolysis 0.1 M - 1 M HClRoom temperature to 60 °CHPLC, LC-MS
Basic Hydrolysis 0.1 M - 1 M NaOHRoom temperature to 60 °CHPLC, LC-MS
Oxidation 3% - 30% H₂O₂Room temperatureHPLC, LC-MS
Thermal Degradation Dry Heat60 °C - 100 °C (solid state)HPLC, GC-MS
Photostability UV and Visible LightICH Q1B guidelinesHPLC, LC-MS
Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

4.2.1. HPLC Method Development (General Approach)

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Logical Workflow for Stability Assessment

The process of assessing the stability of a chemical compound like this compound follows a logical progression from initial characterization to the establishment of long-term storage conditions.

G Workflow for Stability Assessment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Reporting A Procure/Synthesize This compound B Characterize Compound (NMR, MS, Purity) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D E Identify and Characterize Degradation Products D->E F Design Long-Term and Accelerated Stability Protocol E->F G Store under Defined Conditions (Temperature, Humidity, Light) F->G H Analyze Samples at Pre-defined Time Points G->H I Analyze Stability Data H->I J Determine Shelf-Life and Optimal Storage Conditions I->J K Prepare Stability Report J->K

Caption: A generalized workflow for the stability assessment of a chemical compound.

Conclusion

While specific stability data for this compound is limited, a systematic approach based on established principles of chemical stability testing can provide the necessary information for its safe and effective use. By implementing proper storage conditions, conducting forced degradation studies, and developing a validated stability-indicating method, researchers and drug development professionals can ensure the integrity of this compound throughout its lifecycle. The protocols and workflows outlined in this guide provide a solid foundation for achieving this goal.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-acetyl-2-bromobenzoate and its derivatives are valuable building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The strategic placement of the bromo, acetyl, and methyl ester functionalities on the benzene ring allows for a variety of chemical transformations, making these compounds versatile intermediates. This technical guide provides a comprehensive overview of this compound and its related compounds, detailing their synthesis, chemical properties, and applications, with a focus on experimental protocols and data for researchers in drug discovery and development.

Core Compound: this compound

This compound is a key intermediate whose chemical structure allows for diverse synthetic modifications.

Chemical Properties

PropertyValue
CAS Number 1263286-07-2
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol [1]
Synonyms Benzoic acid, 5-acetyl-2-bromo-, methyl ester[1]

Synthesis

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for this compound is not available in the public domain. Researchers synthesizing this compound would need to perform full characterization using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Related Compounds and Their Synthesis

Several related compounds demonstrate the synthetic utility of the bromobenzoate scaffold. These derivatives are often employed as intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

A crucial intermediate in the synthesis of the long-acting β2-adrenergic agonist, Salmeterol.[2][3][4][5][6]

Chemical Properties

PropertyValue
CAS Number 27475-14-5[7][8][9]
Molecular Formula C₁₇H₁₅BrO₄[7][8][9][10]
Molecular Weight 363.20 g/mol [7][10]
Appearance White to yellowish solid[7]

Experimental Protocol: Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate [3][5]

This synthesis is a two-step process starting from methyl 5-acetyl-2-hydroxybenzoate.

Step 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Reagents: Add a base, typically potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide.

  • Benzylating Agent: Add benzyl chloride to the mixture.

  • Reaction Conditions: Heat the reaction mixture to facilitate the benzylation.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and perform an aqueous work-up. The crude product, methyl 5-acetyl-2-(benzyloxy)benzoate, can be purified by recrystallization.

Step 2: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

  • Reaction Setup: Dissolve the methyl 5-acetyl-2-(benzyloxy)benzoate from the previous step in a suitable solvent.

  • Brominating Agent: Add a brominating agent, such as bromine (Br₂), in the presence of an acid catalyst like aluminum chloride (AlCl₃).

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure selective bromination of the acetyl group.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification can be achieved through recrystallization to yield Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

Spectroscopic Data

Technique Data
¹H NMR Predicted shifts would include aromatic protons, a singlet for the benzylic CH₂, a singlet for the bromoacetyl CH₂, and a singlet for the methyl ester protons.
¹³C NMR Expected signals include those for the carbonyl carbons of the ester and ketone, aromatic carbons, the benzylic carbon, the bromoacetyl carbon, and the methyl ester carbon.
IR (cm⁻¹) Characteristic peaks for C=O stretching (ester and ketone), C-O stretching, and aromatic C-H stretching are expected.
Mass Spec (m/z) The molecular ion peak [M]⁺ and characteristic isotopic patterns for bromine would be observed.
Methyl 2-amino-5-bromobenzoate

This compound is a versatile intermediate used in the synthesis of various heterocyclic compounds and has applications in materials science.

Chemical Properties

PropertyValue
CAS Number 52727-57-8[11]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol [11]
Melting Point 72-74 °C[11]

Experimental Protocol: Synthesis of Methyl 2-amino-5-bromobenzoate [12]

This synthesis involves the bromination of 2-aminobenzoic acid followed by Fischer esterification.

Step 1: Bromination of 2-Aminobenzoic Acid

  • Reactant Preparation: Prepare a solution of sodium 2-aminobenzoate in glacial acetic acid.

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the cooled solution of sodium 2-aminobenzoate.

  • Reaction and Isolation: Stir the mixture at a controlled temperature. The resulting precipitate, 2-amino-5-bromobenzoic acid, is filtered, washed, and dried.

Step 2: Fischer Esterification [12]

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-5-bromobenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by TLC.

  • Neutralization and Extraction: After cooling, pour the reaction mixture into water and neutralize with an aqueous sodium carbonate solution. Extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization.

Spectroscopic Data

Technique Data
¹H NMR (Predicted) Singlet for -OCH₃ (~3.8 ppm), broad singlet for -NH₂, and signals for aromatic protons (6.5-8.0 ppm).[12]
¹³C NMR (Predicted) Signal for -OCH₃ (~52 ppm), aromatic carbons (110-150 ppm), and the ester carbonyl (~167 ppm).[12]
IR (cm⁻¹) N-H stretching bands (around 3497, 3383 cm⁻¹), C=O stretching (~1675 cm⁻¹), and aromatic C=C bands.
Mass Spec (m/z) Molecular ion peak and fragments showing the loss of the methoxy group.
Methyl 5-bromo-2-methylbenzoate

A useful intermediate for further functionalization, particularly through reactions involving the methyl group or Suzuki coupling at the bromo position.

Chemical Properties

PropertyValue
CAS Number 79669-50-4[13]
Molecular Formula C₉H₉BrO₂[13]
Molecular Weight 229.07 g/mol [13]
Melting Point 46-50 °C

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methylbenzoate

The synthesis typically involves two main steps: the bromination of 2-methylbenzoic acid and subsequent esterification.

Step 1: Bromination of 2-Methylbenzoic Acid [4]

  • Reaction Setup: Dissolve 2-methylbenzoic acid in concentrated sulfuric acid.

  • Bromine Addition: Add bromine dropwise to the solution at room temperature.

  • Reaction and Isolation: Stir the reaction for several hours. Pour the reaction mixture into ice water to precipitate the product. The solid, a mixture of 5-bromo- and 3-bromo-2-methylbenzoic acid, is filtered and washed. The desired 5-bromo isomer can be purified by recrystallization.

Step 2: Esterification of 5-Bromo-2-methylbenzoic Acid

  • Procedure: The purified 5-bromo-2-methylbenzoic acid can be esterified using the Fischer esterification method described above for Methyl 2-amino-5-bromobenzoate, using methanol and a catalytic amount of sulfuric acid.

Spectroscopic Data

Technique Data
¹H NMR Consistent with the structure.[14]
¹³C NMR Expected signals for the methyl ester, the aromatic methyl group, the aromatic carbons, and the ester carbonyl.
IR Available through various databases.[13]
Mass Spec (m/z) Molecular ion peak and fragmentation pattern consistent with the structure.
Methyl 5-bromo-2-(bromomethyl)benzoate

This di-brominated compound is a highly reactive intermediate, with the benzylic bromide being particularly susceptible to nucleophilic substitution.

Chemical Properties

PropertyValue
CAS Number 79670-17-0[15]
Molecular Formula C₉H₈Br₂O₂[15]
Molecular Weight 307.97 g/mol [15]

Experimental Protocol: Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate

This compound can be synthesized from Methyl 5-bromo-2-methylbenzoate via radical bromination.

  • Reaction Setup: Dissolve Methyl 5-bromo-2-methylbenzoate in a non-polar solvent like carbon tetrachloride.

  • Reagents: Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Reflux the mixture with irradiation from a sunlamp or a UV lamp to initiate the radical reaction.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Spectroscopic Data

Technique Data
¹H NMR A singlet for the -CH₂Br protons, a singlet for the -OCH₃ protons, and signals for the aromatic protons.
¹³C NMR Signals for the benzylic carbon attached to bromine, the methyl ester carbon, aromatic carbons, and the ester carbonyl carbon.
IR (cm⁻¹) Characteristic peaks for C=O stretching, C-Br stretching, and C-O stretching.
Mass Spec (m/z) Molecular ion peak with the characteristic isotopic pattern for two bromine atoms.

Synthetic Workflow and Signaling Pathway Visualization

The following diagrams illustrate key synthetic pathways and a relevant biological signaling pathway involving a downstream product.

Synthesis_of_Salmeterol_Intermediate Methyl 5-acetyl-2-hydroxybenzoate Methyl 5-acetyl-2-hydroxybenzoate Methyl 5-acetyl-2-(benzyloxy)benzoate Methyl 5-acetyl-2-(benzyloxy)benzoate Methyl 5-acetyl-2-hydroxybenzoate->Methyl 5-acetyl-2-(benzyloxy)benzoate  Benzyl Chloride, K2CO3   Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Methyl 5-acetyl-2-(benzyloxy)benzoate->Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate  Br2, AlCl3  

Caption: Synthesis of a key Salmeterol precursor.

Salmeterol_Signaling_Pathway Salmeterol Salmeterol Beta2_AR β2-Adrenergic Receptor Salmeterol->Beta2_AR binds to G_Protein Gs Protein Beta2_AR->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase stimulates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Bronchodilation Bronchodilation PKA->Bronchodilation leads to

Caption: Salmeterol's β2-adrenergic signaling pathway.

Synthetic_Relationships MBB Methyl 2-bromobenzoate M5A2B This compound MBB->M5A2B Friedel-Crafts Acylation M5B2MB Methyl 5-bromo-2-methylbenzoate M5B2BMB Methyl 5-bromo-2-(bromomethyl)benzoate M5B2MB->M5B2BMB Radical Bromination M2A5B Methyl 2-amino-5-bromobenzoate A2B_acid 2-Aminobenzoic Acid A2B_acid->M2A5B Bromination, Esterification

Caption: Synthetic relationships of related compounds.

This compound and its analogs are of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. The synthetic routes and chemical properties detailed in this guide provide a foundation for researchers to utilize these versatile building blocks in the creation of novel and complex molecules. The provided experimental protocols offer practical guidance, while the tabulated data and workflow diagrams serve as quick references for laboratory work. Further research into the synthesis and applications of these compounds will undoubtedly continue to expand their role in the advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-bromobenzoate is a substituted aromatic carbonyl compound with the chemical formula C₁₀H₉BrO₃ and a molecular weight of 257.081 g/mol .[1] Its structure, featuring a bromo substituent ortho to the methyl ester and an acetyl group meta to the ester, makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures in medicinal chemistry and materials science. The bromine atom provides a reactive handle for cross-coupling reactions, while the acetyl group and methyl ester can be subjected to a variety of chemical transformations. This guide provides a comprehensive literature review of its synthesis, properties, and potential applications, with a focus on detailed experimental protocols and quantitative data.

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of methyl 2-bromobenzoate. This electrophilic aromatic substitution introduces an acetyl group onto the benzene ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A plausible synthesis involves the reaction of methyl 2-bromobenzoate with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. The substitution is directed to the position para to the bromine atom (position 5) due to the ortho,para-directing effect of the bromine and the deactivating, meta-directing effect of the methyl ester.

Synthesis_Pathway Proposed Synthesis of this compound Methyl 2-bromobenzoate Methyl 2-bromobenzoate This compound This compound Methyl 2-bromobenzoate->this compound Acetyl chloride Acetyl chloride Acylium ion intermediate Acylium ion intermediate Acetyl chloride->Acylium ion intermediate + AlCl₃ Aluminum chloride (catalyst) Aluminum chloride (catalyst) Aluminum chloride (catalyst)->Acylium ion intermediate Acylium ion intermediate->this compound

Caption: Proposed synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for Friedel-Crafts acylation and should be optimized for this specific transformation.[2][3]

Materials:

  • Methyl 2-bromobenzoate

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • After the addition is complete, add a solution of methyl 2-bromobenzoate (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chemical Properties and Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Signals
¹H NMR (CDCl₃)Singlet for the methyl ester protons (~3.9 ppm), singlet for the acetyl protons (~2.6 ppm), and signals for the three aromatic protons in the range of 7.5-8.2 ppm.
¹³C NMR (CDCl₃)Signal for the methyl ester carbon (~53 ppm), acetyl carbon (~27 ppm), two carbonyl carbons (ester ~165 ppm, ketone ~196 ppm), and six aromatic carbon signals.
IR (KBr)Strong C=O stretching vibrations for the ester (~1720 cm⁻¹) and the ketone (~1680 cm⁻¹), and C-Br stretching vibration (~600-700 cm⁻¹).
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z 256/258 (due to bromine isotopes) and characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃).

Reactions of this compound

The structure of this compound allows for a variety of subsequent chemical transformations, making it a versatile intermediate.

Suzuki-Miyaura Cross-Coupling

The bromo substituent is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids or esters.[5] This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals.

Suzuki_Coupling Suzuki-Miyaura Coupling Reaction This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic acid Arylboronic acid Arylboronic acid->Coupled Product Pd catalyst & Base Pd catalyst & Base Pd catalyst & Base->Coupled Product

Caption: General scheme for Suzuki-Miyaura coupling.

Other Potential Reactions
  • Nucleophilic Acyl Substitution: The methyl ester can undergo hydrolysis, amidation, or transesterification.

  • Carbonyl Group Transformations: The acetyl group can be reduced to an alcohol, oxidized, or used in aldol-type condensations.

  • Other Cross-Coupling Reactions: The bromo group can also participate in other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Applications in Drug Development and Medicinal Chemistry

While no specific biological activities of this compound have been reported, its structural motifs are present in various biologically active molecules. Its utility lies in its potential as a building block for the synthesis of novel compounds for drug discovery. For instance, derivatives of similar bromobenzoates are used in the synthesis of kinase inhibitors and anti-inflammatory agents.[5] The acetylphenyl moiety is also a common feature in pharmacologically active compounds.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry. Although detailed experimental data and specific applications are not widely reported in the current literature, its synthesis via Friedel-Crafts acylation is a plausible and well-established method. The presence of multiple reactive sites—the bromo group, the acetyl moiety, and the methyl ester—makes it a versatile scaffold for the synthesis of a wide range of more complex molecules, particularly for the development of new therapeutic agents and advanced materials. Further research into the specific reaction conditions and the biological evaluation of its derivatives is warranted to fully explore the potential of this compound.

References

Methodological & Application

The Synthetic Utility of Methyl 5-acetyl-2-bromobenzoate: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 5-acetyl-2-bromobenzoate is a bifunctional organic compound that holds significant potential as a versatile intermediate in the synthesis of a wide array of complex molecules. Its structure, featuring an aryl bromide, a ketone, and a methyl ester, offers multiple reactive sites for strategic chemical modifications. This makes it a valuable building block for researchers and scientists in the field of organic synthesis and drug development. The aryl bromide moiety serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the acetyl group and the methyl ester provide avenues for the construction of diverse heterocyclic systems and other intricate molecular architectures.

This document provides an overview of the potential applications of this compound in organic synthesis, with a focus on its utility in cross-coupling reactions and the synthesis of heterocyclic compounds. While specific literature examples detailing the use of this exact molecule are limited, the protocols and applications described herein are based on well-established synthetic methodologies for structurally related compounds and are intended to serve as a guide for its synthetic exploration.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of biaryl systems and the introduction of diverse functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or a boronic ester. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl Bromide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Methyl 2-bromobenzoatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>95
24-Bromoacetophenone4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O90>90

Note: The conditions presented are for analogous substrates and should be optimized for this compound.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat Reaction Mixture (e.g., 80-100 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Upon Completion purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding an aryl alkyne. This reaction is of great importance for the synthesis of natural products, pharmaceuticals, and organic materials.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove the ammonium salt precipitate and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in medicinal chemistry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XantPhos or SPhos, 2-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.) in a Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂/CuIEt₃N, DiPEATHF, DMF
Buchwald-HartwigAminePd₂(dba)₃/Ligand or Pd G3-precatalystNaOt-Bu, Cs₂CO₃Toluene, Dioxane

Application in Heterocycle Synthesis

The presence of the acetyl and methyl ester functionalities in this compound provides a platform for the synthesis of various heterocyclic structures, which are of paramount importance in drug discovery.

Synthesis of Quinazoline Derivatives

The acetyl group can be a precursor for the formation of quinazoline and quinazolinone scaffolds. For instance, the acetyl group could be transformed into an amino group, which can then undergo cyclization with a suitable one-carbon source. Alternatively, the acetyl group can participate in condensation reactions to form the heterocyclic ring.

Conceptual Pathway for Quinazoline Synthesis

Quinazoline_Synthesis start This compound step1 Functional Group Transformation (e.g., Acetyl to Amine) start->step1 intermediate 2-Bromo-5-aminobenzoyl Derivative step1->intermediate step2 Cyclization with C1 Synthon (e.g., Formic Acid) intermediate->step2 product Quinazolinone Derivative step2->product

Caption: A potential synthetic route to quinazolinones.

This compound is a promising synthetic intermediate with multiple reactive sites that can be selectively functionalized. Its utility in palladium-catalyzed cross-coupling reactions opens up possibilities for the synthesis of a vast array of biaryl and functionalized aromatic compounds. Furthermore, the ketone and ester moieties can be leveraged for the construction of medicinally relevant heterocyclic scaffolds. The experimental protocols and conceptual pathways provided in this document serve as a foundation for researchers to explore the full synthetic potential of this versatile building block in their research and development endeavors. Further investigation and optimization of reaction conditions will undoubtedly expand the scope of its applications in organic synthesis.

Application Notes and Protocols: The Strategic Utility of Methyl 5-acetyl-2-bromobenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 5-acetyl-2-bromobenzoate is a trifunctional synthetic intermediate of significant value to researchers in medicinal chemistry and materials science. Its unique architecture, featuring an aryl bromide, a ketone, and a methyl ester, provides three distinct and orthogonally reactive sites. This guide provides an in-depth exploration of the compound's chemical properties and its application in pivotal synthetic transformations. We will dissect the causality behind experimental choices for key palladium-catalyzed cross-coupling reactions and offer detailed, field-proven protocols designed for reproducibility and validation.

Introduction: A Multifaceted Building Block

This compound (CAS No: 1263286-07-2) is a cornerstone intermediate for constructing complex molecular frameworks.[1][2] The strategic placement of its functional groups allows for a modular and sequential approach to molecular elaboration, making it an invaluable tool for building libraries of novel compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1263286-07-2[1]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Boiling Point 349.5 ± 32.0 °C (Predicted)[2]

The true synthetic power of this molecule lies in the differential reactivity of its three key functional groups:

  • The Aryl Bromide: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. This enables the facile formation of new carbon-carbon and carbon-nitrogen bonds, serving as the linchpin for introducing diverse aryl, heteroaryl, alkynyl, and amino moieties.

  • The Acetyl Group (Ketone): This electrophilic center is amenable to a wide range of classical carbonyl chemistry, including nucleophilic additions, reductions, and condensations, allowing for the extension of the molecular scaffold or the introduction of new stereocenters.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another handle for derivatization, improving pharmacokinetic properties, or attaching the molecule to a solid support.

The following diagram illustrates the key reactive sites on this compound and the major classes of transformations that can be achieved.

G cluster_molecule This compound cluster_reactions Synthetic Transformations mol Structure suzuki Suzuki Coupling (C-C Bond Formation) mol:e->suzuki Ar-Br sonogashira Sonogashira Coupling (C-C Bond Formation) mol:e->sonogashira Ar-Br buchwald Buchwald-Hartwig (C-N Bond Formation) mol:e->buchwald Ar-Br carbonyl_chem Carbonyl Chemistry (Reduction, etc.) mol:w->carbonyl_chem C=O ester_hydrolysis Ester Modification (Hydrolysis, Amidation) mol:w->ester_hydrolysis CO₂Me

Caption: Key reactive sites and corresponding synthetic transformations for this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is arguably the most versatile handle on the molecule, providing access to a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their reliability and broad functional group tolerance.[3]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

Scientific Rationale: The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds between aryl halides and organoboron compounds.[3] For this compound, this reaction allows for the introduction of a new aryl or heteroaryl ring at the 2-position. This is a common strategy in medicinal chemistry to modulate receptor binding, improve solubility, or alter metabolic profiles. The electron-withdrawing nature of the acetyl and ester groups can sometimes facilitate the initial oxidative addition step of the palladium catalyst to the C-Br bond.[4]

Detailed Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

    • The choice of base is critical; carbonates are generally effective, but stronger bases like phosphates may be needed for less reactive boronic acids.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the palladium catalyst.[4]

  • Solvent and Catalyst Addition:

    • Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1) is a robust choice for many Suzuki couplings.[3]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).[4] Addition should be done under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • The reaction progress should be monitored to determine the endpoint, preventing the formation of degradation byproducts.

  • Self-Validating System:

    • Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material.[5] A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl bromide spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]

    • Purification: The crude product is typically purified by flash column chromatography on silica gel.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow: Suzuki-Miyaura Coupling

G start Reaction Setup (Substrates, Base) degas Inert Atmosphere (Purge with Ar/N₂) start->degas add_solvent_cat Add Degassed Solvent & Palladium Catalyst degas->add_solvent_cat react Heat & Stir (80-100 °C) add_solvent_cat->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

Scientific Rationale: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[6] This transformation is invaluable for synthesizing precursors to pharmaceuticals, organic materials, and molecular probes. The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[6][7] Using this compound, this method allows for the direct installation of an alkynyl group, which can serve as a handle for further chemistry (e.g., click chemistry, cyclizations) or as a key structural element in the final target.

Detailed Protocol:

  • Reaction Setup:

    • In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent, Base, and Alkyne Addition:

    • Add a degassed solvent, typically an amine base like triethylamine (TEA) which also serves as the solvent, or a mixture of THF and TEA.[8]

    • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.[8] Reactions involving aryl bromides may require more forcing conditions than the corresponding iodides.

  • Self-Validating System:

    • Monitoring: Track the reaction by TLC or GC-MS.

    • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate. The residue can be taken up in an organic solvent and washed with aqueous ammonium chloride to remove copper salts, followed by a water and brine wash.

    • Purification: Purify the crude product by flash column chromatography.

    • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR (noting the characteristic alkyne carbon signals), IR (for the C≡C stretch), and Mass Spectrometry.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[9] This reaction has largely replaced harsher classical methods for C-N bond formation.[9] Applying this to this compound allows for the introduction of primary or secondary amines at the 2-position, opening the door to a wide range of aniline and N-aryl heterocycle derivatives. The choice of phosphine ligand is critical and is often tailored to the specific amine and aryl halide coupling partners.[10][11]

Detailed Protocol:

  • Reaction Setup:

    • To a Schlenk tube or flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the appropriate phosphine ligand (e.g., BINAP, XPhos), and the strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

    • Add this compound (1.0 equiv.).

    • Seal the vessel, then evacuate and backfill with inert gas.

  • Solvent and Amine Addition:

    • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Add the amine coupling partner (1.1-1.5 equiv.). If the amine is a solid, it can be added in step 1.

  • Reaction Execution:

    • Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Self-Validating System:

    • Monitoring: Monitor by TLC or LC-MS.

    • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite. The filtrate is then washed with water and brine, dried over an anhydrous salt, and concentrated.

    • Purification: The desired arylamine is purified by flash column chromatography.

    • Characterization: Confirm the product structure by NMR and Mass Spectrometry.

Table 2: Comparative Overview of Cross-Coupling Reactions

ReactionBond FormedKey ReagentsTypical Conditions
Suzuki-Miyaura C(sp²)-C(sp²)Arylboronic acid, Pd catalyst, Base (K₂CO₃)80-100 °C, Dioxane/H₂O
Sonogashira C(sp²)-C(sp)Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base25-60 °C, TEA or THF
Buchwald-Hartwig C(sp²)-NPrimary/Secondary amine, Pd catalyst, Ligand, Strong base (NaOt-Bu)80-110 °C, Toluene

Future Directions: Untapped Potential

While palladium-catalyzed reactions are the most prominent applications, the other functional groups of this compound represent significant, underexplored opportunities.

  • Heterocycle Synthesis: The 1,4-relationship between the ester and acetyl groups, after suitable modification, presents a potential pathway for constructing heterocyclic systems. For instance, reduction of the acetyl group to an alcohol followed by intramolecular cyclization could be explored. While no specific literature examples using this exact substrate were found, the structural motif is suggestive of this potential.

  • Sequential Functionalization: The true elegance of this intermediate lies in the potential for sequential reactions. A researcher could first perform a Suzuki coupling at the bromide position, then selectively reduce the acetyl group, and finally hydrolyze the ester to the carboxylic acid. This modular approach is highly attractive for generating complex molecules with precise control.

Workflow for Sequential Derivatization

G start This compound step1 Step 1: Suzuki Coupling (Modify Ar-Br Site) start->step1 intermediate1 Biaryl Intermediate step1->intermediate1 step2 Step 2: Ketone Reduction (Modify Acetyl Site) intermediate1->step2 intermediate2 Biaryl Alcohol Intermediate step2->intermediate2 step3 Step 3: Ester Hydrolysis (Modify Ester Site) intermediate2->step3 end Final Complex Molecule step3->end

Caption: Hypothetical workflow for the sequential modification of this compound.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for synthetic innovation. Its three distinct functional groups offer a playground for chemists to perform sequential, high-yield transformations. The detailed protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers aiming to leverage this versatile intermediate in their drug discovery and materials science programs. By understanding the causality behind the reaction conditions and employing rigorous validation techniques, scientists can confidently and efficiently construct novel molecular architectures.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-bromobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure, featuring a bromine atom ortho to an ester and a meta-acetyl group, provides two key points for molecular elaboration. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and illustrative protocols for three of the most powerful and widely used cross-coupling reactions involving this substrate: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the synthesis of a diverse array of biaryl, alkynyl, and arylamine derivatives, which are prevalent motifs in pharmaceuticals and functional materials.

While specific literature examples for reactions of this compound are limited, the following protocols are based on well-established procedures for the structurally similar and commercially available methyl 2-bromobenzoate. The presence of the electron-withdrawing acetyl group may influence reaction kinetics, potentially requiring slight modifications to the presented conditions for optimal results.

Key Reactions and Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions adapted for this compound based on protocols for analogous 2-bromobenzoate esters.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

ParameterCondition
Aryl Halide This compound
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv)
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand SPhos (4-10 mol%) or RuPhos (4-10 mol%)
Base K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 80 - 110 °C
Reaction Time 12 - 24 hours

Table 2: Illustrative Sonogashira Coupling Conditions

ParameterCondition
Aryl Halide This compound
Alkyne Terminal alkyne (1.2 - 2.0 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (3-10 mol%)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-4 equiv)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)
Temperature Room Temperature to 60 °C
Reaction Time 4 - 18 hours

Table 3: Illustrative Buchwald-Hartwig Amination Conditions

ParameterCondition
Aryl Halide This compound
Amine Primary or secondary amine (1.1 - 1.5 equiv)
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand Xantphos (2-6 mol%) or rac-BINAP (3-8 mol%)
Base Cs₂CO₃ (1.5 - 2.5 equiv) or NaOtBu (1.2 - 2.0 equiv)
Solvent 1,4-Dioxane or Toluene (anhydrous)
Temperature 100 - 120 °C
Reaction Time 12 - 36 hours

Experimental Protocols

Note: The following protocols are illustrative and adapted from established procedures for methyl 2-bromobenzoate. Optimization may be required for reactions with this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and anhydrous triethylamine.

  • Add the terminal alkyne (1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • After completion (typically 4-18 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired alkynylated product.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Dichloromethane

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the amine (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube with a Teflon screw cap and heat the mixture to 110 °C in an oil bath with stirring.

  • Monitor the reaction by GC-MS or TLC until the starting aryl bromide is consumed (typically 12-35 hours).

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel to obtain the desired N-aryl product.

Visualizations

The following diagrams illustrate the general workflow for the palladium-catalyzed cross-coupling reactions described in this document.

experimental_workflow reagents Reaction Setup (Aryl Halide, Coupling Partner, Base, Solvent) inert_atm Inert Atmosphere (Degassing with N₂ or Ar) reagents->inert_atm catalyst Catalyst Addition (Palladium Source + Ligand) inert_atm->catalyst reaction Reaction (Heating and Stirring) catalyst->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

suzuki_cycle cluster_product pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Suzuki Coupling with Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the reagents.[1]

Methyl 5-acetyl-2-bromobenzoate is a valuable building block in the synthesis of complex organic molecules. The presence of the bromine atom allows for the introduction of a wide variety of aryl and heteroaryl groups via the Suzuki coupling, leading to the formation of diverse biaryl structures. These products can serve as key intermediates in the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the acetyl and methyl ester groups on the aromatic ring influences the reactivity of the aryl bromide, generally making the oxidative addition step of the catalytic cycle more favorable.

This document provides detailed application notes and experimental protocols for the successful application of this compound and structurally similar aryl bromides in Suzuki coupling reactions.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 4'-bromoacetophenone, a structurally and electronically similar substrate to this compound, with various arylboronic acids. This data serves as a predictive guide for optimizing the reaction of the target substrate.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C) / Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.25)-Na₂CO₃Water140 / 24High Conversion
2Phenylboronic acidPd(PPh₃)₄ (1.5)-K₂CO₃Toluene/Ethanol/Water80 / 1295
34-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100 / 1892
44-Methylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃1,4-Dioxane/Water90 / 1688
5Phenylboronic acidPd(II)-complex (0.5)-KOHWater100 / 194
6Phenylboronic acidPd(II)-complex (0.1)-KOH / TBABWaterRT / 8Quantitative
74-Chlorophenylboronic acidPdCl₂(PPh₃)₂ (3)-Na₂CO₃Acetonitrile/Water140 / 0.5 (MW)85
83-Tolylboronic acidPd(OAc)₂ (1)XPhos (2)K₃PO₄1,4-Dioxane100 / 2490

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. These should be considered as a starting point and may require optimization for specific arylboronic acids and desired scales.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Acetonitrile/Water 4:1, DMF)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 140-150 °C) for a specified time (e.g., 20-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)-X(Ln) oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)-Ar'(Ln) transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X (Methyl 5-acetyl- 2-bromobenzoate) arx->oxidative_addition boronic_acid Ar'-B(OR)₂ (Arylboronic acid) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  arylboronic acid, base, and catalyst to a flask. start->setup degas Degassing: - Purge with inert gas (Ar or N₂). setup->degas reaction Reaction: - Heat with stirring (conventional or microwave). degas->reaction workup Aqueous Workup: - Quench reaction, extract with organic solvent. reaction->workup purification Purification: - Column chromatography. workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 5-acetyl-2-bromobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its bromine atom, acetyl group, and methyl ester functionality. These reactive sites allow for the strategic introduction of diverse molecular fragments, enabling the synthesis of complex molecules and compound libraries for drug discovery and development.

The following sections detail the experimental conditions for several key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific examples for this compound are limited in the published literature, the provided protocols are based on well-established procedures for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

Key Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the acetyl and methyl ester groups can influence the reactivity of the aryl bromide, potentially facilitating the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in pharmaceutical agents. For this compound, Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.

General Reaction Scheme:

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Aryl Bromides

EntryAryl Boronic Acid (R-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)S-Phos (4)K₃PO₄Toluene1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901680-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101075-85
4Vinylboronic acid pinacol esterPd(dba)₂ (2)XPhos (4)K₃PO₄THF801870-80

Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl bromides and may vary for this compound.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. This reaction is instrumental in the synthesis of substituted alkenes. For this compound, the Heck reaction enables the introduction of vinyl groups, which can be further functionalized.

General Reaction Scheme:

Table 2: Illustrative Heck Reaction Conditions for Aryl Bromides

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)-Et₃NDMF1302470-85
2Ethyl acrylatePd(PPh₃)₄ (2)-K₂CO₃Acetonitrile801865-80
3n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMA1201670-85
4AcrylonitrilePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NToluene1102060-75

Note: Yields are estimated based on typical Heck reactions of similar aryl bromides and may vary for this compound.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and can be found in many natural products and pharmaceuticals.

General Reaction Scheme:

Table 3: Illustrative Sonogashira Coupling Conditions for Aryl Bromides

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601280-95
21-HexynePd(OAc)₂ (1)CuI (2)PiperidineDMF801075-90
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene701685-95
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)Et₃NAcetonitrile501870-85

Note: Yields are estimated based on typical Sonogashira reactions of similar aryl bromides and may vary for this compound.

Experimental Protocols

The following are general, illustrative protocols for the cross-coupling reactions of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal results for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add palladium(II) acetate (2 mol%) and S-Phos (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq) and palladium(II) acetate (1 mol%).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous DMF, followed by triethylamine (2.0 eq) and styrene (1.5 eq) via syringe.

  • Stir the reaction mixture at 130 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous THF and triethylamine (3.0 eq).

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, along with a typical experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2, Base) ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)-X(Alkene)(Ln) ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH2-CH(Ar)-Pd(II)-X(Ln) AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)-X(Ln) InsertionProduct->HPdX β-Hydride Elimination Product Ar-CH=CH-R InsertionProduct->Product HPdX->Pd0 Reductive Elimination (Base)

Caption: General catalytic cycle of the Heck (Mizoroki-Heck) reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdCCR Ar-Pd(II)-C≡CR(Ln) ArPdX->ArPdCCR Transmetalation CuCCR Cu-C≡CR ArPdX->CuCCR from Cu Cycle ArPdCCR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdCCR->Product CuX Cu-X CuX->ArPdX to Pd Cycle Alkyne H-C≡CR CuCCR->CuX Transmetalation Alkyne->CuCCR Base Base Base->CuCCR

Caption: General catalytic cycles of the Sonogashira reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Solvent, Catalyst) Start->Setup Inert Inert Atmosphere (Argon/Nitrogen Purge) Setup->Inert Reaction Reaction (Heating and Stirring) Inert->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

The cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of complex organic molecules. The protocols and data presented herein, though based on analogous systems, offer a solid foundation for researchers to develop robust and efficient synthetic routes towards novel compounds. Further optimization and exploration of different catalytic systems will undoubtedly expand the synthetic utility of this valuable building block in the fields of drug discovery, materials science, and beyond.

Application Notes and Protocols: Methyl 5-acetyl-2-bromobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-bromobenzoate is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a bromine atom ortho to a methyl ester and an acetyl group in the para position, offers multiple reactive sites for the synthesis of complex molecular scaffolds. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of novel heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application as a scaffold for kinase and PARP inhibitors.

Chemical Properties

PropertyValue
CAS Number 1263286-07-2
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. The primary reaction handle is the bromo substituent, which can be readily functionalized through various cross-coupling reactions.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it can be effectively applied to this compound to introduce a variety of aryl and heteroaryl groups. These resulting biaryl structures are common motifs in many kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • S-Phos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene or dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

The following table provides illustrative yields for Suzuki-Miyaura coupling reactions with substrates similar to this compound. Actual yields will vary depending on the specific boronic acid and reaction conditions used.

Arylboronic AcidProductReported Yield (%)
Phenylboronic acidMethyl 5-acetyl-2-phenylbenzoate85-95
4-Methoxyphenylboronic acidMethyl 5-acetyl-2-(4-methoxyphenyl)benzoate80-90
3-Pyridylboronic acidMethyl 5-acetyl-2-(pyridin-3-yl)benzoate70-85

Data is illustrative and based on general observations for Suzuki-Miyaura couplings of aryl bromides.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst Add Catalyst & Ligand: - Pd(OAc)2 - S-Phos start->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas with N2/Ar solvent->degas heat Heat (80-110°C) & Stir degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Biaryl Product purify->end

General workflow for Suzuki-Miyaura coupling.
Synthesis of Amino-derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to various anilinic compounds from this compound. These products can serve as key intermediates for the synthesis of heterocyclic drugs, such as quinazolinones.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Illustrative):

Yields for Buchwald-Hartwig amination are highly dependent on the amine substrate.

AmineProductReported Yield (%)
MorpholineMethyl 5-acetyl-2-(morpholino)benzoate75-90
AnilineMethyl 5-acetyl-2-(phenylamino)benzoate70-85
BenzylamineMethyl 5-acetyl-2-(benzylamino)benzoate65-80

Data is illustrative and based on general observations for Buchwald-Hartwig aminations of aryl bromides.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants cluster_products pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex Oxidative Addition amine_adduct Ar-Pd(II)-NHR'R'' pd_complex->amine_adduct Amine Coordination amide_complex Ar-Pd(II)-NR'R''(Ln) amine_adduct->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' hx [Base-H]+X- aryl_halide Ar-X amine HNR'R'' base Base PARP_Inhibitor_Workflow start This compound sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira intermediate1 Alkynyl Intermediate sonogashira->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization heterocyclic_core Fused Heterocyclic Core cyclization->heterocyclic_core functionalization Further Functionalization (e.g., Amidation, Reduction) heterocyclic_core->functionalization final_product Potential PARP Inhibitor functionalization->final_product evaluation Biological Evaluation (PARP Inhibition Assay) final_product->evaluation PARP_Signaling cluster_dna_damage DNA Damage & Repair cluster_repair_pathways Repair Pathways cluster_brca_deficient In BRCA-deficient cells ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp dsb Double-Strand Break (DSB) brca BRCA1/2 Proteins dsb->brca ber Base Excision Repair (BER) cell_survival Cell Survival ber->cell_survival leads to hr Homologous Recombination (HR) hr->cell_survival leads to parp->ber activates parp_inhibitor PARP Inhibitor parp_inhibitor->parp inhibits unrepaired_dsb Unrepaired DSBs parp_inhibitor->unrepaired_dsb causes accumulation of SSBs leading to DSBs brca->hr activates cell_death Cell Death (Apoptosis) brca_mut BRCA1/2 Mutation (HR deficiency) brca_mut->hr inhibits unrepaired_dsb->cell_death leads to (Synthetic Lethality)

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing Methyl 5-acetyl-2-bromobenzoate as a versatile starting material. The strategic positioning of the bromo, acetyl, and methyl ester functionalities allows for a range of chemical transformations, providing access to important heterocyclic scaffolds such as quinazolines, thiazoles, and isoxazoles.

General Experimental Workflow

The synthesis of heterocyclic compounds from this compound typically follows a multi-step sequence. The general workflow involves initial functional group manipulation of the starting material, followed by a key cyclization step to form the heterocyclic ring, and concluding with purification of the final product.

G start Start: this compound step1 Functional Group Transformation (e.g., Amination, Bromination) start->step1 step2 Cyclization Reaction (e.g., Condensation, Coupling) step1->step2 step3 Purification (e.g., Chromatography, Recrystallization) step2->step3 end Final Heterocyclic Compound step3->end

Caption: General experimental workflow for the synthesis of heterocyclic compounds.

I. Synthesis of Quinazoline Derivatives

This protocol outlines a two-step synthesis of a quinazoline derivative from this compound. The first step involves a palladium-catalyzed amination of the aryl bromide, followed by a condensation reaction to form the quinazoline ring.

Reaction Pathway

G start This compound intermediate Methyl 2-amino-5-acetylbenzoate start->intermediate Buchwald-Hartwig Amination (Pd catalyst, ligand, base) product 2-Methyl-4-oxo-3,4-dihydroquinazoline-6-yl (methyl) ketone intermediate->product Condensation with Acetonitrile (Acid catalyst)

Caption: Synthetic pathway for a quinazoline derivative.

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-5-acetylbenzoate

This procedure utilizes a Buchwald-Hartwig amination reaction to introduce an amino group at the 2-position.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound257.081.0257 mg
Tris(dibenzylideneacetone)dipalladium(0)915.720.0218.3 mg
Xantphos578.680.0423.1 mg
Sodium tert-butoxide96.101.4135 mg
Toluene (anhydrous)--5 mL
Ammonia (0.5 M in 1,4-dioxane)17.032.04 mL

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and the ammonia solution via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-amino-5-acetylbenzoate.

    • Anticipated Yield: ~75-85%

    • Appearance: Yellow solid.

Step 2: Synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-6-yl(methyl) ketone

This step involves the acid-catalyzed condensation of the aminobenzoate with acetonitrile.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl 2-amino-5-acetylbenzoate193.191.0193 mg
Acetonitrile41.05-5 mL
Polyphosphoric acid (PPA)--~2 g

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-amino-5-acetylbenzoate in acetonitrile.

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield the pure quinazolinone derivative.

    • Anticipated Yield: ~60-70%

    • Appearance: Off-white solid.

II. Synthesis of Thiazole Derivatives

This protocol describes the synthesis of a thiazole derivative from this compound via a two-step process involving α-bromination followed by a Hantzsch thiazole synthesis.

Reaction Pathway

G start This compound intermediate Methyl 5-(2-bromoacetyl)-2-bromobenzoate start->intermediate α-Bromination (NBS, AIBN) product Methyl 5-(2-amino-4-phenylthiazol-5-yl)-2-bromobenzoate intermediate->product Hantzsch Thiazole Synthesis (Thiourea)

Caption: Synthetic pathway for a thiazole derivative.

Experimental Protocols

Step 1: Synthesis of Methyl 5-(2-bromoacetyl)-2-bromobenzoate

This procedure describes the radical-initiated bromination of the acetyl group.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound257.081.0257 mg
N-Bromosuccinimide (NBS)177.981.1196 mg
Azobisisobutyronitrile (AIBN)164.210.058.2 mg
Carbon tetrachloride (anhydrous)--10 mL

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound, N-Bromosuccinimide, and Azobisisobutyronitrile.

  • Add anhydrous carbon tetrachloride.

  • Heat the mixture to reflux for 2 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

    • Anticipated Yield: ~80-90% (crude)

    • Appearance: Pale yellow oil or solid.

Step 2: Synthesis of Methyl 5-(2-amino-4-phenylthiazol-5-yl)-2-bromobenzoate

This is a classic Hantzsch thiazole synthesis using the α-bromoketone intermediate.[1]

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl 5-(2-bromoacetyl)-2-bromobenzoate335.981.0336 mg
Thiourea76.121.291 mg
Ethanol--10 mL

Procedure:

  • In a round-bottom flask, dissolve the crude Methyl 5-(2-bromoacetyl)-2-bromobenzoate in ethanol.

  • Add thiourea to the solution.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by vacuum filtration, wash with water, and then with cold ethanol.

  • Dry the solid under vacuum to obtain the desired thiazole derivative.[1]

    • Anticipated Yield: ~70-80%

    • Appearance: Light yellow solid.

III. Synthesis of Isoxazole Derivatives

This protocol details the one-pot synthesis of an isoxazole derivative from this compound and hydroxylamine.

Reaction Pathway

G start This compound product Methyl 2-bromo-5-(3-methylisoxazol-5-yl)benzoate start->product Condensation with Hydroxylamine Hydrochloride (Base, Heat)

Caption: Synthetic pathway for an isoxazole derivative.

Experimental Protocol

Synthesis of Methyl 2-bromo-5-(3-methylisoxazol-5-yl)benzoate

This procedure involves the condensation of the acetyl group with hydroxylamine, followed by intramolecular cyclization.

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound257.081.0257 mg
Hydroxylamine hydrochloride69.491.5104 mg
Sodium acetate82.032.0164 mg
Ethanol--10 mL
Water--2 mL

Procedure:

  • To a round-bottom flask, add this compound, hydroxylamine hydrochloride, and sodium acetate.

  • Add a mixture of ethanol and water.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the isoxazole derivative.

    • Anticipated Yield: ~65-75%

    • Appearance: White to pale yellow solid.

References

Application Notes and Protocols for Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-bromobenzoate is a versatile synthetic building block possessing multiple functional groups that can be selectively manipulated to generate a diverse array of complex organic molecules. The presence of a bromine atom on the aromatic ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, while the acetyl and methyl ester functionalities offer sites for further chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, with a focus on its application in the synthesis of precursors for drug discovery, particularly for moieties found in targeted therapies like PARP inhibitors.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
CAS Number 1263286-07-2
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc)

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in medicinal chemistry. The primary applications involve palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water).

  • Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) with a suitable phosphine ligand (e.g., S-Phos, XPhos).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. The reaction can also be performed under microwave irradiation, which can significantly reduce reaction times.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>90 (estimated)
4-Methoxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O908>90 (estimated)
Pyridine-3-boronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane11016>85 (estimated)

Note: Yields are estimated based on similar reactions and require experimental optimization.

Suzuki_Miyaura_Coupling A Methyl 5-acetyl- 2-bromobenzoate D Oxidative Addition A->D B Ar-B(OH)₂ F Transmetalation B->F C Pd(0)Ln C->D E Ar-Pd(II)-Br(Ln) D->E E->F G Ar-Pd(II)-Ar'(Ln) F->G H Reductive Elimination G->H H->C I Methyl 5-acetyl- 2-arylbenzoate H->I J Base J->F

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2][3][4] This reaction is particularly useful in drug discovery for the introduction of amine functionalities that can modulate the pharmacological properties of a molecule.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a suitable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a phosphine ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.).[5]

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Exemplary Conditions for Buchwald-Hartwig Amination

AminePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃XPhosNaOtBuToluene10012>90 (estimated)
AnilinePd(OAc)₂BINAPCs₂CO₃Toluene11018>85 (estimated)
n-ButylamineRuPhos-Pd-G3-LHMDSDioxane9010>90 (estimated)

Note: Yields are estimated based on similar reactions and require experimental optimization.

Buchwald_Hartwig_Amination Start Reaction Setup (Inert Atmosphere) Reactants Add this compound, Amine, Pd Catalyst, Ligand, Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench and Extract Reaction->Workup Monitoring->Reaction Purification Column Chromatography Workup->Purification Product Pure Arylamine Product Purification->Product

General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[6][7] These products are valuable intermediates in the synthesis of heterocycles and natural products.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 1-5 mol%).

  • Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF or DMF with an amine base.

  • Degassing: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 3: Exemplary Conditions for Sonogashira Coupling

AlkynePalladium CatalystCo-catalystBase/SolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NRoom Temp.6>90 (estimated)
TrimethylsilylacetylenePd(PPh₃)₄CuITHF/Et₃N508>85 (estimated)
Propargyl alcoholPdCl₂(PPh₃)₂CuIDMF/Et₃N4012>80 (estimated)

Note: Yields are estimated based on similar reactions and require experimental optimization.

Application in the Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The core structures of many PARP inhibitors contain biaryl or heteroaryl moieties. This compound can serve as a key starting material for the synthesis of such scaffolds. For example, a Suzuki-Miyaura coupling can be employed to introduce a desired aromatic or heteroaromatic ring, followed by further functional group manipulations of the acetyl and ester groups to construct the final inhibitor.

PARP_Inhibitor_Synthesis Start Methyl 5-acetyl- 2-bromobenzoate Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate Biaryl Intermediate Suzuki->Intermediate Modification Functional Group Modification (e.g., amidation, cyclization) Intermediate->Modification Product PARP Inhibitor Scaffold Modification->Product

Synthetic strategy towards PARP inhibitor scaffolds.

Safety Precautions

  • Handle this compound and all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Reactions under pressure (e.g., in sealed microwave vials) should be conducted behind a blast shield.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a highly useful and versatile building block for organic synthesis, particularly for the construction of complex molecules relevant to drug discovery. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. As with any chemical reaction, optimization of the specific conditions for each substrate combination is recommended to achieve the best results.

References

Application Notes and Protocols for the Purification of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Methyl 5-acetyl-2-bromobenzoate, a key intermediate in various synthetic pathways. The following sections outline two primary purification techniques: recrystallization and column chromatography, complete with experimental protocols and data presentation.

Introduction

This compound is an aromatic ketone and ester that often requires purification to remove starting materials, byproducts, and other impurities generated during its synthesis. The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. This guide offers systematic procedures for both recrystallization and column chromatography, enabling researchers to obtain high-purity this compound suitable for downstream applications in drug development and scientific research.

Purification Techniques

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. The principle involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the structure of this compound (an aromatic ketone and ester), suitable solvents include alcohols, esters, and hydrocarbon/polar aprotic solvent mixtures.

Table 1: Solvent Screening for Recrystallization of this compound

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
Ethyl AcetateSolubleVery SolublePoor
Hexane/Ethyl Acetate (3:1)Sparingly SolubleSolubleExcellent
TolueneSparingly SolubleSolubleGood
Methanol/Water (4:1)Sparingly SolubleSolubleGood

Note: This data is representative and may vary based on the specific impurities present in the crude material.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Hexane/Ethyl Acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system (e.g., Hexane/Ethyl Acetate 3:1).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For optimal crystal growth, the flask can be insulated to slow the cooling process.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 2: Representative Recrystallization Data

ParameterBefore PurificationAfter Purification
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~90%>99%
Yield -85-95%
Melting Point Broad rangeSharp melting point
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel is a suitable stationary phase, and a mixture of non-polar and polar solvents can be used as the mobile phase.

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase should provide a good separation between the desired compound and impurities, with the target compound having an Rf value of approximately 0.3-0.4.

Table 3: TLC Solvent Systems for this compound

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundSeparation from Impurities
9:10.20Moderate
8:20.35Good
7:30.50Fair

Note: Rf values are indicative and can be influenced by the specific TLC plates and chamber saturation.

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected mobile phase (e.g., Hexane:Ethyl Acetate 8:2)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Table 4: Representative Column Chromatography Data

ParameterBefore PurificationAfter Purification
Appearance Yellowish oil/solidWhite solid
Purity (by NMR) Mixture of compoundsSingle, pure compound
Yield -70-90%

Visualized Workflows

Purification_Workflow Crude Crude this compound Assess Assess Purity and Impurity Profile (TLC, NMR) Crude->Assess Decision High Purity & Crystalline? Assess->Decision Recrystallization Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Column Column Chromatography Column->Pure_Product Decision->Recrystallization Yes Complex_Mixture Complex Mixture or Oily Impurities? Decision->Complex_Mixture No Complex_Mixture->Column Yes

Caption: Purification decision workflow.

Recrystallization_Protocol Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (optional) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Recrystallization experimental workflow.

Column_Chromatography_Protocol Start Start with Crude Product TLC TLC Method Development (Determine Mobile Phase) Start->TLC Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Column chromatography experimental workflow.

Application Notes and Protocols for the Scalable Synthesis of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scalable synthesis of Methyl 5-acetyl-2-bromobenzoate, a key intermediate in pharmaceutical and organic synthesis. This document outlines a robust and scalable protocol, presents key data in a structured format, and includes detailed experimental workflows and logical diagrams to ensure successful implementation in a laboratory or pilot plant setting.

Overview and Synthetic Strategy

This compound is a valuable building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both an acetyl group and a bromine atom on a benzoate scaffold, allows for diverse subsequent chemical transformations. For instance, the acetyl group can undergo further reactions such as reduction or oxidation, while the bromine atom is amenable to cross-coupling reactions.

A common and scalable synthetic route to this compound is the Friedel-Crafts acylation of a suitable starting material. This electrophilic aromatic substitution reaction is a well-established method for the introduction of acyl groups onto aromatic rings and is widely used in industrial processes. The proposed scalable synthesis detailed below utilizes a Friedel-Crafts acylation approach.

Data Presentation

Table 1: Reactant and Product Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
Methyl 2-bromobenzoate610-94-6C₈H₇BrO₂215.04Starting Material
Acetyl chloride75-36-5C₂H₃ClO78.50Reagent
Aluminum chloride (anhydrous)7446-70-0AlCl₃133.34Catalyst
Dichloromethane (anhydrous)75-09-2CH₂Cl₂84.93Solvent
This compound1263286-07-2C₁₀H₉BrO₃257.08Product
Table 2: Experimental Parameters and Results for Scaled-Up Synthesis
ParameterValue
Scale100 g (of Methyl 2-bromobenzoate)
Reaction Temperature0 °C to reflux
Reaction Time14-16 hours
Work-up ProcedureAqueous quench, extraction
Purification MethodRecrystallization
Typical Yield75-85%
Product Purity (by HPLC)>98%

Experimental Protocols

Scalable Synthesis of this compound via Friedel-Crafts Acylation

This protocol is designed for a 100 g scale synthesis. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Methyl 2-bromobenzoate (100 g, 0.465 mol)

  • Anhydrous aluminum chloride (138 g, 1.035 mol)

  • Acetyl chloride (40.2 g, 0.512 mol)

  • Anhydrous dichloromethane (1 L)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Thermometer

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Reaction Setup: Assemble the 2 L three-necked flask with the mechanical stirrer, dropping funnel, and a condenser connected to an inert gas line. Ensure all glassware is dry.

  • Charge Reactants: To the flask, add anhydrous dichloromethane (500 mL) and anhydrous aluminum chloride (138 g). Stir the suspension and cool the flask to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (40.2 g) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Starting Material: In a separate flask, dissolve Methyl 2-bromobenzoate (100 g) in anhydrous dichloromethane (500 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain for 14-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (500 mL). Caution: This is an exothermic process, and HCl gas may be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a solid. Dry the purified product in a vacuum oven.

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound A Reaction Setup (Dry Glassware, Inert Atmosphere) B Charge Anhydrous Dichloromethane and Aluminum Chloride A->B C Cool to 0 °C B->C D Slow Addition of Acetyl Chloride C->D E Slow Addition of Methyl 2-bromobenzoate Solution D->E F Reaction at Reflux (14-16 hours) E->F G Reaction Monitoring (TLC/HPLC) F->G G->F Continue if incomplete H Quench with HCl (aq) at 0 °C G->H Proceed if complete I Aqueous Work-up (Extraction and Washes) H->I J Drying and Concentration I->J K Purification by Recrystallization J->K L Final Product: This compound K->L

Caption: A flowchart illustrating the key steps in the scalable synthesis of this compound.

Logical Relationship of Key Reaction Parameters

G Influence of Temperature Control on Reaction Outcome cluster_0 Addition Phase cluster_1 Reflux Phase cluster_2 Potential Issues with Poor Temperature Control A Temperature < 10 °C B Controlled Reaction Rate A->B C Minimized Side Reactions B->C D High Selectivity C->D G Reaction Completion E Reflux Temperature (~40 °C) F Sufficient Activation Energy E->F F->G H Temperature > 10 °C (During Addition) I Runaway Reaction H->I J Increased Impurity Formation I->J K Lower Yield and Purity J->K

Caption: A diagram showing the logical relationship between temperature control and the desired reaction outcome.

Application Notes and Protocols for the Analysis of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 5-acetyl-2-bromobenzoate is a synthetic intermediate used in the preparation of various pharmaceutical compounds and organic molecules. Its purity and characterization are crucial for ensuring the quality and efficacy of the final products. These application notes provide a comprehensive overview of the analytical methods for the identification, quantification, and characterization of this compound. The protocols described are based on established analytical techniques for structurally related compounds and can be adapted for specific laboratory requirements.

I. Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters:

    • Spectrometer: 300 or 400 MHz

    • Pulse Program: Standard single-pulse experiment

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.

¹³C NMR Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same manner as for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 75 or 100 MHz

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 1: Expected NMR Spectroscopic Data for this compound

Technique Expected Chemical Shifts (ppm) Assignment
¹H NMR~2.6Singlet, 3H (Acetyl -CH₃)
~3.9Singlet, 3H (Ester -OCH₃)
~7.7 - 8.3Multiplets, 3H (Aromatic protons)
¹³C NMR~26Acetyl -CH₃
~53Ester -OCH₃
~120 - 140Aromatic carbons
~165Ester carbonyl
~196Acetyl carbonyl

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Protocol:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Table 2: Key IR Absorptions for this compound

Functional Group **Expected Absorption Range (cm⁻¹) **
C=O (Ester)1720 - 1740
C=O (Ketone)1680 - 1700
C-O (Ester)1200 - 1300
Aromatic C=C1450 - 1600
C-Br500 - 600

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

GC-MS Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Table 3: Expected Mass Spectrometry Data for this compound

Technique Expected m/z Values Assignment
GC-MS (EI)256/258Molecular ion peak (M⁺) showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br)
225/227[M-OCH₃]⁺
213/215[M-COCH₃]⁺
183[M-Br]⁺

II. Chromatographic Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment and quantitative analysis.

HPLC Protocol:

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective for related bromobenzoates.[1] A typical gradient could be:

      • Start with 5% acetonitrile, hold for 1 minute.

      • Linearly increase to 95% acetonitrile over 5-10 minutes.

      • Hold at 95% acetonitrile for 2-3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Table 4: Typical HPLC Parameters for Analysis

Parameter Condition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.

LC-MS Protocol:

  • Sample Preparation: Prepare samples as for HPLC analysis, but at a lower concentration (e.g., 1-10 µg/mL).

  • LC Parameters: Use similar LC conditions as described for HPLC, but the flow rate might need to be adjusted depending on the MS interface.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

III. Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Filtration Filtration (for HPLC/LC-MS) Dissolution->Filtration GCMS GC-MS Analysis (Volatile Impurities & ID) Dissolution->GCMS NMR NMR Spectroscopy (Structure Elucidation) Dissolution->NMR HPLC HPLC Analysis (Purity & Quantification) Filtration->HPLC Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Impurity Impurity Profiling GCMS->Impurity Structure Structural Confirmation NMR->Structure FTIR->Structure

Caption: Experimental workflow for the comprehensive analysis of this compound.

Signaling_Pathway cluster_identification Structural Identification cluster_separation Separation & Quantification cluster_confirmation Definitive Confirmation NMR ¹H & ¹³C NMR Determines C-H framework LCMS LC-MS Combines separation with mass analysis for high sensitivity NMR->LCMS Structural Info IR FTIR Identifies functional groups IR->LCMS Functional Group Info MS Mass Spectrometry Determines molecular weight and fragmentation MS->LCMS Mass Info HPLC HPLC Purity assessment and quantification HPLC->LCMS Separation Method GC GC Separation of volatile components GC->MS Coupled Technique

Caption: Logical relationship between different analytical techniques for comprehensive characterization.

References

Application Notes and Protocols for the Chromatography of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-bromobenzoate is a key building block in organic synthesis, often utilized in the development of pharmaceutical compounds and other complex molecules. Its purification is a critical step to ensure the integrity and quality of subsequent reactions and final products. This document provides detailed application notes and protocols for the chromatographic purification of this compound using both flash column chromatography and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties for Chromatography

A successful chromatographic separation relies on understanding the physicochemical properties of the target compound.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₁₀H₉BrO₃Moderately sized molecule, suitable for standard silica gel and reversed-phase chromatography.
Molecular Weight 257.08 g/mol ---
Polarity Moderately polarDue to the presence of an ester and a ketone functional group, the compound is expected to have moderate polarity. This makes it well-suited for normal-phase chromatography on silica gel with a non-polar/moderately polar mobile phase.
UV Absorbance Expected λmax ~245-250 nmThe aromatic ketone chromophore allows for sensitive detection using a UV detector in HPLC analysis.[1][2][3]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone).Allows for easy sample preparation for both flash chromatography and HPLC.

Flash Column Chromatography Protocol

Flash column chromatography is a rapid and efficient method for the preparative purification of this compound from reaction mixtures.[4][5][6] The following protocol is a recommended starting point and may require optimization based on the specific impurities present.

Experimental Workflow

G cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation sp1 Dissolve crude product in minimal DCM sp2 Adsorb onto silica gel (Dry Loading) sp1->sp2 cc2 Load sample onto column sp2->cc2 cc1 Pack silica gel column with Hexane/EtOAc cc1->cc2 cc3 Elute with Hexane/EtOAc gradient cc2->cc3 cc4 Collect fractions cc3->cc4 a1 Analyze fractions by TLC cc4->a1 a2 Combine pure fractions a1->a2 a3 Evaporate solvent a2->a3 a4 Obtain pure product a3->a4

Caption: Workflow for flash chromatography purification.

Materials and Reagents
  • Silica gel (60 Å, 230-400 mesh)[7]

  • Hexane (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Dichloromethane (DCM, ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Rotary evaporator

Detailed Methodology
  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system of Hexane:Ethyl Acetate (e.g., starting with 9:1, then 4:1, and 2:1).

    • Visualize the spots under a UV lamp (254 nm).

    • The ideal solvent system for column chromatography should give the target compound an Rf value of approximately 0.25-0.35.[8]

  • Column Preparation:

    • Select a column of appropriate size based on the amount of crude material. A general rule is to use 50-100 g of silica gel per gram of crude mixture.

    • Securely clamp the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Gently add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column. A good starting point is a mixture of hexanes and ethyl acetate.[7]

    • Begin elution with a low polarity mobile phase (e.g., 5-10% EtOAc in hexane) and gradually increase the polarity (e.g., to 20-30% EtOAc in hexane) if the compound does not elute.

    • Apply gentle pressure to the top of the column to maintain a steady flow rate.

    • Collect the eluent in appropriately sized fractions.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Expected Results
ParameterExpected Outcome
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)
Elution Order Less polar impurities will elute first, followed by this compound, and then more polar impurities.
TLC Rf (Optimal) ~0.3 in 20% Ethyl Acetate/Hexane (This is an estimate and should be determined experimentally)
Purity (Post-Column) >95% (as determined by ¹H NMR or HPLC)

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful analytical technique for assessing the purity of this compound and can also be used for preparative purification on a smaller scale.

HPLC Workflow Diagram

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis smp1 Prepare mobile phase (e.g., ACN/Water) smp2 Dissolve sample in mobile phase smp3 Filter sample (0.45 µm) smp2->smp3 hplc2 Inject sample smp3->hplc2 hplc1 Equilibrate C18 column hplc1->hplc2 hplc3 Run isocratic or gradient elution hplc2->hplc3 hplc4 Detect at ~250 nm hplc3->hplc4 da1 Integrate chromatogram hplc4->da1 da2 Determine retention time da1->da2 da3 Calculate purity (% area) da2->da3

Caption: Workflow for HPLC analysis.

Materials and Reagents
  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade)

  • Methanol (for cleaning)

  • Sample vials

  • Syringe filters (0.45 µm)

Detailed Methodology
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 ACN:Water).

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

  • Sample Preparation:

    • Accurately weigh a small amount of the purified this compound and dissolve it in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis using an isocratic elution with a flow rate of 1.0 mL/min.

    • Monitor the elution at a wavelength of approximately 250 nm.[1][2]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Suggested HPLC Parameters and Expected Data
ParameterSuggested Value
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (~25 °C)
Detection Wavelength 250 nm
Expected Retention Time 3-10 minutes (highly dependent on the exact mobile phase composition)
Expected Peak Shape Symmetrical peak with a tailing factor between 0.9 and 1.2

Conclusion

The protocols outlined in these application notes provide a robust starting point for the purification and analysis of this compound. For flash chromatography, a mobile phase system of ethyl acetate in hexane is recommended, with optimization of the gradient based on initial TLC analysis. For HPLC analysis, a reversed-phase C18 column with an acetonitrile/water mobile phase and UV detection at 250 nm should provide excellent resolution and sensitivity for purity assessment. Researchers should adapt these methods as needed based on the specific requirements of their synthesis and the nature of any impurities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 5-acetyl-2-bromobenzoate Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-acetyl-2-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and data presented in a clear, accessible format to address common issues encountered during this synthesis.

Troubleshooting Guides

This section provides solutions to common problems that can arise during the synthesis of this compound via Friedel-Crafts acylation of Methyl 2-bromobenzoate.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?

  • Answer: Low or no yield in a Friedel-Crafts acylation can stem from several factors. Firstly, the purity and reactivity of your starting materials are critical. Ensure that the Methyl 2-bromobenzoate is pure and that the acetyl chloride and aluminum chloride (AlCl₃) are fresh and anhydrous. Aluminum chloride is particularly sensitive to moisture and will decompose, rendering it ineffective as a catalyst. The reaction must be conducted under strictly anhydrous conditions with an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid catalyst. Insufficient catalyst loading can also lead to poor conversion; a stoichiometric amount of AlCl₃ is often required because it complexes with both the acylating agent and the product.[1][2] Lastly, the reaction temperature might be too low, or the reaction time too short. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Formation of Multiple Products (Isomers)

  • Question: I have obtained a mixture of products, suggesting poor regioselectivity. How can I improve the formation of the desired 5-acetyl isomer?

  • Answer: The regioselectivity of the Friedel-Crafts acylation on a substituted benzene ring is dictated by the directing effects of the existing substituents. In Methyl 2-bromobenzoate, the bromo group is an ortho-, para-director, while the methyl ester group is a meta-director. Both are deactivating groups. The incoming acetyl group is directed to the position that is para to the bromine atom and meta to the ester group, which is the desired 5-position. However, the formation of other isomers can occur. To favor the desired isomer, precise temperature control is crucial. Running the reaction at a lower temperature (e.g., 0°C) during the addition of reagents can enhance selectivity. The choice of solvent can also influence the isomer distribution. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What is an effective purification strategy?

  • Answer: The work-up procedure is critical for obtaining a pure product. After the reaction is complete, the mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][2] The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent. Recrystallization from a suitable solvent system can also be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most direct and common synthetic route is the Friedel-Crafts acylation of Methyl 2-bromobenzoate with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Q2: Why is an excess of aluminum chloride often required in this reaction?

A2: The carbonyl oxygen of the ester group in the starting material and the product can coordinate with the Lewis acid (AlCl₃), forming a complex. This deactivates the catalyst. Therefore, a stoichiometric amount or even a slight excess of AlCl₃ is often necessary to ensure there is enough active catalyst available to promote the reaction with the acetyl chloride.

Q3: What are the key safety precautions for this synthesis?

A3: Aluminum chloride is a corrosive and water-sensitive reagent that reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Acetyl chloride is also corrosive and lachrymatory. The reaction should be performed under an inert atmosphere, and the work-up involving quenching with acid and ice should be done carefully to control the exothermic reaction.

Q4: Can I use other acylating agents besides acetyl chloride?

A4: Yes, acetic anhydride can also be used as an acylating agent in Friedel-Crafts reactions, often in the presence of a Lewis acid catalyst.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Friedel-Crafts acylation of substituted bromobenzenes. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Reaction Parameters for Friedel-Crafts Acylation

ParameterRecommended Condition
Starting Material Methyl 2-bromobenzoate
Acylating Agent Acetyl Chloride
Catalyst Aluminum Chloride (Anhydrous)
Solvent Dichloromethane (Anhydrous)
Stoichiometry (Substrate:Acylating Agent:Catalyst) 1 : 1.1 : 1.2 (molar ratio)
Reaction Temperature 0°C (addition), then room temp.
Reaction Time 1-4 hours (monitor by TLC)

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Solution
Low Yield Impure/wet reagents; Insufficient catalyst; Low temp/short timeUse fresh, anhydrous reagents; Increase catalyst loading; Monitor by TLC to optimize time/temp
Multiple Isomers Poor regioselectivityMaintain low temperature (0°C) during addition; Use a non-polar solvent
Purification Difficulty Incomplete work-up; Ineffective purification methodThoroughly quench and wash; Use column chromatography and/or recrystallization

Experimental Protocols

Detailed Methodology for Friedel-Crafts Acylation of Methyl 2-bromobenzoate

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet, add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane via a syringe to the flask to create a slurry.

    • Cool the flask to 0°C in an ice bath.

  • Reagent Addition:

    • In a separate dry flask, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Add this solution to the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred aluminum chloride slurry over 15-20 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, prepare a solution of Methyl 2-bromobenzoate (1.0 equivalent) in anhydrous dichloromethane.

    • Add the Methyl 2-bromobenzoate solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • Reaction and Monitoring:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture back to 0°C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Anhydrous, Inert Atmosphere) reagents Prepare Reagent Solutions (Anhydrous Dichloromethane) setup->reagents addition Dropwise Addition of Reagents at 0°C reagents->addition stirring Stir at Room Temperature (Monitor by TLC) addition->stirring quench Quench with Ice/HCl stirring->quench extract Extraction & Washing quench->extract dry Drying & Solvent Removal extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? reagents Reagent Quality start->reagents catalyst Catalyst Inactivity start->catalyst conditions Reaction Conditions start->conditions sol_reagents Use Fresh, Anhydrous Reagents reagents->sol_reagents sol_catalyst Increase Catalyst Loading catalyst->sol_catalyst sol_conditions Optimize Time & Temperature conditions->sol_conditions

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 5-acetyl-2-bromobenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of Methyl 2-bromobenzoate using an acetylating agent such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst like aluminum chloride.

Q2: What are the primary side products I should be aware of in this synthesis?

A2: The main side products of concern are isomeric forms of the desired product, such as Methyl 3-acetyl-2-bromobenzoate and Methyl 4-acetyl-2-bromobenzoate. Other potential impurities include poly-acetylated products and unreacted starting material. Hydrolysis of the ester group to a carboxylic acid can also occur during workup if conditions are not anhydrous.

Q3: How can I minimize the formation of isomeric side products?

A3: Controlling the reaction temperature is crucial. Running the reaction at lower temperatures can enhance the regioselectivity of the acylation. The choice of solvent can also influence the isomer distribution.

Q4: What is the role of the Lewis acid in this reaction?

A4: The Lewis acid, typically aluminum chloride (AlCl₃), activates the acetylating agent (e.g., acetyl chloride) by forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of Methyl 2-bromobenzoate.

Q5: Are there any specific safety precautions for this reaction?

A5: Yes. Aluminum chloride is a water-sensitive and corrosive solid that reacts violently with water, releasing HCl gas. Acetyl chloride is also corrosive and a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. The reaction is also typically exothermic and requires careful temperature control.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive Lewis acid catalyst (e.g., hydrated AlCl₃).- Insufficiently reactive acetylating agent.- Reaction temperature is too low.- Use freshly opened or properly stored anhydrous aluminum chloride.- Ensure the purity of the acetyl chloride or acetic anhydride.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of Multiple Products (Isomers) - The directing effects of the bromo and methoxycarbonyl groups lead to a mixture of isomers.- High reaction temperature.- Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer.- Experiment with different solvents to influence the isomer ratio.- Isomeric products may require careful separation by column chromatography.
Presence of High-Boiling Point Impurities - Polyacylation of the aromatic ring.- Use a stoichiometric amount of the acetylating agent relative to the starting material.- Add the acetylating agent slowly to the reaction mixture to avoid localized high concentrations.
Product Contaminated with Starting Material - Incomplete reaction.- Increase the reaction time or temperature.- Ensure an adequate amount of the Lewis acid catalyst is used.
Formation of a Carboxylic Acid Impurity - Hydrolysis of the methyl ester during aqueous workup.- Perform the aqueous workup at a low temperature.- Minimize the contact time with acidic or basic aqueous solutions.

Experimental Protocol: Friedel-Crafts Acylation for this compound

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

Reagent Molar Mass ( g/mol ) Amount (mmol) Equivalents Volume/Mass
Methyl 2-bromobenzoate215.04501.010.75 g
Acetyl Chloride78.50551.14.32 g (3.9 mL)
Aluminum Chloride (anhydrous)133.34601.28.0 g
Dichloromethane (anhydrous)---100 mL
Hydrochloric Acid (conc.)---20 mL
Water---200 mL
Saturated Sodium Bicarbonate Solution---50 mL
Brine---50 mL
Anhydrous Magnesium Sulfate---As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (8.0 g, 60 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (4.32 g, 55 mmol) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of Methyl 2-bromobenzoate (10.75 g, 50 mmol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

  • Stir the mixture until the ice has melted and the aluminum salts have dissolved.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Products & Byproducts cluster_workup Workup & Purification MB Methyl 2-bromobenzoate MainProduct This compound MB->MainProduct Friedel-Crafts Acylation AC Acetyl Chloride AC->MainProduct AlCl3 AlCl3 (Lewis Acid) AlCl3->MainProduct Solvent DCM (Solvent) Solvent->MainProduct Temp 0°C to RT Temp->MainProduct SideProduct1 Isomeric Side Products MainProduct->SideProduct1 Isomerization SideProduct2 Polyacylated Products MainProduct->SideProduct2 Further Acylation Workup Aqueous Workup MainProduct->Workup Purification Column Chromatography Workup->Purification Purification->MainProduct Isolated Product

Caption: Workflow for the synthesis of this compound.

Side_Product_Formation Start Methyl 2-bromobenzoate Reagents {+ Acetyl Chloride | + AlCl3} Start->Reagents Products Reaction Mixture Reagents->Products Main This compound (Desired Product) Products->Main Major Isomer1 Methyl 3-acetyl-2-bromobenzoate Products->Isomer1 Minor Isomer2 Methyl 4-acetyl-2-bromobenzoate Products->Isomer2 Minor Poly Polyacylated Byproducts Products->Poly Trace

Caption: Potential products in the Friedel-Crafts acylation reaction.

"troubleshooting Suzuki coupling with Methyl 5-acetyl-2-bromobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Suzuki Coupling with Methyl 5-acetyl-2-bromobenzoate

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the primary factors to investigate?

A: Low conversion in Suzuki couplings, especially with functionalized substrates like this compound, can stem from several sources. The key is a systematic evaluation of your reaction parameters.

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source, whether a pre-catalyst or generated in situ, is active. The active species is Pd(0); if using a Pd(II) source (like Pd(OAc)₂), it must be effectively reduced.[1] Consider using a fresh batch of catalyst and ensure ligands, particularly phosphines, have not been oxidized during storage.

  • Inert Atmosphere: The presence of oxygen can be detrimental, leading to the oxidation of the Pd(0) catalyst and promoting undesirable side reactions like the homocoupling of your boronic acid.[1] It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.

  • Reagent Quality: Verify the purity of both this compound and your boronic acid. Boronic acids can degrade over time, especially if they are susceptible to protodeboronation.[1]

  • Base Selection and Quality: The base is critical for activating the boronic acid but must be chosen carefully to avoid degrading your starting material or product, both of which contain base-sensitive functional groups (ester and ketone).[2] Ensure your base is finely powdered and anhydrous if conducting the reaction under anhydrous conditions.

  • Solvent Choice: The solvent must be appropriate for the chosen base and temperature, and it should be anhydrous and degassed. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water.[1]

Issue 2: Significant Side Product Formation

Q: I'm observing significant byproducts in my reaction mixture. How can I identify and mitigate them?

A: Several side reactions are common in Suzuki couplings. Identifying the byproduct is the first step to addressing the issue.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a very common side reaction.[1] It is often exacerbated by strong bases and the presence of water.

    • Solution: Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3] Running the reaction under anhydrous conditions can also significantly reduce this side reaction. Using a more stable boronic acid derivative, like a pinacol ester, can also be beneficial as they slowly release the boronic acid into the reaction.[2]

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is another frequent issue. This is primarily caused by the presence of oxygen and Pd(II) species.[1]

    • Solution: Rigorous degassing of the reaction mixture is essential. Using a Pd(0) precatalyst or ensuring efficient in situ reduction of a Pd(II) source can minimize the Pd(II) species that promote homocoupling.

  • Dehalogenation: The reduction of this compound to Methyl 5-acetylbenzoate is a potential side reaction.

    • Solution: This can sometimes be suppressed by using thoroughly degassed solvents and ensuring a strictly inert atmosphere.[1] The choice of ligand can also influence this pathway.

  • Ester Hydrolysis: The methyl ester in your starting material can be hydrolyzed under basic conditions, especially at elevated temperatures.

    • Solution: Employing milder bases like K₂CO₃ or KF is recommended over stronger bases like NaOH or KOH.[4] Minimizing the reaction time and temperature can also help.

Data Presentation: Influence of Reaction Parameters

The following tables summarize how different parameters can affect the outcome of a Suzuki coupling. The data for Table 1 is illustrative for a structurally similar substrate, methyl 5-bromobenzofuran-2-carboxylate, to provide a predictive guide for the reactivity of this compound.[5]

Table 1: Expected Yields for Suzuki Coupling of a Structurally Similar Substrate with Various Arylboronic Acids

Arylboronic AcidElectronic Nature of SubstituentExpected Yield (%)
Phenylboronic acidNeutral~94
4-Chlorophenylboronic acidElectron-withdrawing~96
4-Methylphenylboronic acidElectron-donating~92
4-Methoxyphenylboronic acidStrongly electron-donating~90
3,4-Dimethoxyphenylboronic acidStrongly electron-donating~88

Data adapted from a study on methyl 5-bromobenzofuran-2-carboxylate under microwave-assisted conditions and should be considered as a guideline.[5]

Table 2: Troubleshooting Guide for Low Yield in Suzuki Coupling of this compound

ObservationPossible CauseSuggested Solution
No reactionInactive CatalystUse fresh catalyst and ligand. Ensure proper storage under inert atmosphere.
Poor quality reagentsUse high-purity, dry, and degassed solvents. Use fresh boronic acid.
Low conversionSuboptimal baseScreen milder bases like K₂CO₃, K₃PO₄, or KF. Ensure the base is finely powdered.
Suboptimal temperatureOptimize temperature (typically 80-110 °C). Lower temperatures may require longer reaction times.
Multiple side productsPresence of oxygenRigorously degas solvents and maintain an inert atmosphere throughout the experiment.
Unstable boronic acidUse the corresponding boronic ester (e.g., pinacol ester) for increased stability.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand degas Degas Solvent and Reaction Mixture start->degas react Heat and Stir under Inert Atmosphere degas->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: - Quench - Extract monitor->workup Complete purify Purification: Column Chromatography workup->purify end Characterization: NMR, MS purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions start Low Yield in Suzuki Coupling? inactive_catalyst Inactive Catalyst? start->inactive_catalyst oxygen Oxygen Contamination? start->oxygen bad_ligand Suboptimal Ligand? start->bad_ligand bad_base Ineffective Base? start->bad_base deboronation Protodeboronation? start->deboronation hydrolysis Ester Hydrolysis? start->hydrolysis sol_catalyst Use fresh catalyst/ ligand inactive_catalyst->sol_catalyst Solution sol_oxygen Degas thoroughly oxygen->sol_oxygen Solution sol_ligand Screen bulky, electron-rich ligands bad_ligand->sol_ligand Solution sol_base Screen milder bases (K2CO3, K3PO4, KF) bad_base->sol_base Solution sol_deboronation Use boronic ester/ anhydrous conditions deboronation->sol_deboronation Solution sol_hydrolysis Use milder base/ lower temperature hydrolysis->sol_hydrolysis Solution

Caption: Troubleshooting logic for low yield in Suzuki coupling reactions.

References

Technical Support Center: Improving the Purity of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Methyl 5-acetyl-2-bromobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent workup procedures. These may include:

  • Unreacted starting materials: Such as 2-bromobenzoic acid or its methyl ester if the acylation is incomplete.

  • Di-brominated byproducts: Over-bromination can lead to the formation of dibromo- a position isomer of the desired product.

  • Positional isomers: Depending on the synthetic route, other isomers of the acetyl group on the aromatic ring might be formed.

  • Residual solvents: Solvents used in the reaction or workup may be present in the crude product.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the main component and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) is a common choice.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any isomeric or structurally related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[4]

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of purification by comparing the crude mixture with purified fractions.[5][6]

Q3: What is the general strategy for purifying crude this compound?

A3: The purification strategy typically involves one or a combination of the following techniques:

  • Recrystallization: This is often the first method of choice if the crude product is a solid. The selection of an appropriate solvent system is critical for successful purification.

  • Column Chromatography: This technique is highly effective for separating the desired product from impurities with different polarities, especially when recrystallization is ineffective or the product is an oil.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Problem: The crude product oils out during recrystallization.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.[9][10]

  • Troubleshooting Steps:

    • Re-dissolve and dilute: Reheat the mixture to dissolve the oil, then add more of the "good" solvent to decrease the saturation level. Allow it to cool slowly.[9]

    • Change the solvent system: Select a solvent with a lower boiling point or use a different solvent pair. A good starting point for aromatic ketones and esters are ethanol/water or hexane/ethyl acetate mixtures.[11][12][13]

    • Induce crystallization at a lower temperature: Once the solution is slightly cooled and still clear, try adding a seed crystal or scratching the inside of the flask to initiate crystallization before the solution becomes supersaturated and oily.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.[14]

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[15]

      • Seeding: Add a small crystal of pure this compound to the solution.[15]

    • Increase concentration: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[14]

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Problem: The purity does not improve significantly after recrystallization.

  • Possible Cause: The impurities have a similar solubility profile to the product in the chosen solvent.

  • Troubleshooting Steps:

    • Try a different solvent system: Experiment with various solvent pairs to find one that selectively dissolves the impurities or the product.

    • Perform a second recrystallization: A subsequent recrystallization may help to further remove residual impurities.

    • Consider column chromatography: If recrystallization is ineffective, column chromatography is the recommended next step for purification.[16]

Column Chromatography Issues

Problem: The compound does not move from the baseline on the TLC plate, even with a very polar eluent.

  • Possible Cause: The compound may be highly polar or acidic, leading to strong adsorption to the silica gel.

  • Troubleshooting Steps:

    • Add a polar modifier: Add a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent to help displace the compound from the stationary phase.

    • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.

Problem: The spots on the TLC plate are streaky.

  • Possible Cause: The sample may be overloaded on the TLC plate, the compound may be acidic or basic, or the solvent system is not optimal.

  • Troubleshooting Steps:

    • Dilute the sample: Spot a more dilute solution of your compound on the TLC plate.

    • Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve the spot shape.

    • Experiment with different solvent systems: A different eluent may provide better resolution and less streaking.

Problem: The separation on the column is poor, and fractions are still impure.

  • Possible Cause: The chosen eluent system may not be optimal for separating the impurities from the product. The column may have been packed improperly, or the sample was loaded incorrectly.

  • Troubleshooting Steps:

    • Optimize the eluent system: Use TLC to find a solvent system that gives a good separation between your product and the impurities (a ∆Rf of at least 0.2 is desirable).

    • Improve column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[8]

    • Proper sample loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[7]

Data Presentation

The following tables provide illustrative data for the purification and analysis of this compound.

Table 1: Recrystallization Solvent Screening

Solvent System (v/v)Solubility at Room Temp.Solubility at BoilingCrystal Formation upon CoolingPurity Improvement (Illustrative)
Ethanol/WaterSparingly solubleSolubleGoodFrom 85% to >95%
Hexane/Ethyl AcetateSparingly solubleSolubleGoodFrom 85% to >95%
MethanolSolubleVery SolublePoorMinor
DichloromethaneVery SolubleVery SolubleNoneNone

Table 2: Column Chromatography Conditions

ParameterCondition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 80:20)
TLC MonitoringMobile Phase: Hexane:Ethyl Acetate (8:2); Visualization: UV light (254 nm)[6]
Expected Rf of Product~0.3-0.4 in Hexane:Ethyl Acetate (8:2)

Table 3: Analytical Method Parameters

MethodParameterValue
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric Acid in Water, B: Acetonitrile
Gradient50% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 230 nm[13]
¹H NMR SolventCDCl₃
ReferenceTMS (0.00 ppm)
Expected Chemical ShiftsAromatic protons: ~7.3-7.8 ppm, Methyl ester protons: ~3.9 ppm, Acetyl protons: ~2.6 ppm
¹³C NMR SolventCDCl₃
ReferenceCDCl₃ (77.16 ppm)
Expected Chemical ShiftsCarbonyls: ~165-197 ppm, Aromatic carbons: ~128-134 ppm, Methyl ester carbon: ~52 ppm, Acetyl methyl carbon: ~27 ppm

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair (see Table 1). An ideal solvent should dissolve the compound when hot but not when cold.[17]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try the troubleshooting steps mentioned above. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Eluent Selection: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation of the product from impurities. A typical starting point is a mixture of hexane and ethyl acetate.[18]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis1 Pure Pure Product (>98%) Analysis1->Pure Purity Met Column Column Chromatography Analysis1->Column Purity Not Met Analysis2 Purity Analysis (TLC, HPLC, NMR) Column->Analysis2 Analysis2->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Low Purity after Initial Purification oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent System oiling_out->change_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes poor_separation Poor Separation? no_crystals->poor_separation No concentrate Concentrate Solution induce_crystallization->concentrate streaking Streaking on TLC? poor_separation->streaking No optimize_eluent Optimize Eluent poor_separation->optimize_eluent Yes add_modifier Add Eluent Modifier streaking->add_modifier Yes repack_column Repack Column optimize_eluent->repack_column

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Optimization of Reactions Involving Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with methyl 5-acetyl-2-bromobenzoate. It provides troubleshooting advice, illustrative experimental protocols, and data for reaction condition optimization, focusing on common synthetic routes and subsequent cross-coupling reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific challenges you may encounter during the synthesis and use of this compound.

Synthesis via Friedel-Crafts Acylation

A potential synthetic route to this compound is the Friedel-Crafts acylation of methyl 2-bromobenzoate.

Q1: I am observing very low conversion in the Friedel-Crafts acylation of methyl 2-bromobenzoate. What are the likely causes?

A1: Low conversion in Friedel-Crafts acylation can stem from several factors. The bromo and methyl ester groups on the starting material are deactivating, which can make the reaction sluggish.[1] Here are some initial checks:

  • Catalyst Activity: Ensure you are using a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). These catalysts are highly sensitive to moisture.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed. If you are running the reaction at room temperature, consider gradually increasing the heat.

  • Purity of Reagents: Ensure your starting material and acylating agent (e.g., acetyl chloride or acetic anhydride) are pure and your solvent is anhydrous.

Q2: My Friedel-Crafts reaction is producing multiple products, making purification difficult. How can I improve selectivity?

A2: The formation of multiple products is often due to the acylation occurring at different positions on the aromatic ring.

  • Choice of Catalyst: Different Lewis acids can offer different levels of regioselectivity. It may be beneficial to screen a variety of catalysts.

  • Solvent Effects: The solvent can influence the outcome of the reaction. Common solvents for Friedel-Crafts acylation include dichloromethane, 1,2-dichloroethane, or nitrobenzene.

  • Slow Addition: Adding the acylating agent slowly at a low temperature can help to minimize side reactions.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable building block for creating more complex molecules via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Q3: My Suzuki-Miyaura coupling reaction using this compound has a low yield. What should I troubleshoot first?

A3: Low yields in Suzuki couplings are a common issue. A systematic check of your reagents and reaction setup is the best starting point:

  • Catalyst and Ligand Integrity: Palladium catalysts can degrade over time, and phosphine ligands are susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[2][3] Ensure your reaction flask is properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.

  • Base Selection: The choice of base is crucial. Milder bases like K₃PO₄, KF, or Cs₂CO₃ can sometimes be more effective and lead to fewer side reactions than stronger bases.[2]

Q4: I am observing a significant amount of dehalogenated starting material (methyl 5-acetylbenzoate) in my Suzuki coupling reaction mixture. How can I prevent this?

A4: The formation of a dehalogenated byproduct is a known side reaction.[4] This can be suppressed by using rigorously degassed solvents and ensuring a strictly inert atmosphere throughout the reaction.[4]

Q5: My Suzuki coupling is plagued by the formation of homocoupled byproducts. What can I do to minimize this?

A5: Homocoupling of the boronic acid partner is a common side reaction.[4] This can often be minimized by:

  • Using a slight excess (1.1-1.2 equivalents) of the boronic acid.

  • Carefully controlling the reaction temperature.

  • Ensuring the rigorous exclusion of oxygen, which can promote the homocoupling of boronic acids.

Data Presentation

The following tables provide illustrative data for optimizing reactions involving compounds structurally similar to this compound. These should serve as a starting point for your own optimization studies.

Table 1: Illustrative Conditions for Friedel-Crafts Acylation of an Aromatic Substrate

EntryLewis Acid CatalystSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃Dichloromethane0 to rt4Low
2AlCl₃1,2-Dichloroethane606Moderate
3FeCl₃Dichloromethanert8Low
4ZnCl₂Nitrobenzene804Moderate-High

This data is illustrative and based on general principles of Friedel-Crafts reactions. Actual results will vary depending on the specific substrates and conditions.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O90Moderate
2Pd(OAc)₂S-PhosK₃PO₄Toluene100High
3Pd(dppf)Cl₂-Cs₂CO₃DMF80Moderate-High
4Pd₂(dba)₃XPhosK₃PO₄2-MeTHF/H₂O90High

This data is generalized from typical Suzuki-Miyaura coupling optimizations.[1][4] The optimal conditions for this compound will need to be determined experimentally.

Experimental Protocols

The following are illustrative protocols for the synthesis and subsequent reaction of this compound. These should be adapted and optimized for your specific needs.

Protocol 1: Illustrative Synthesis of this compound via Friedel-Crafts Acylation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equiv.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve methyl 2-bromobenzoate (1.0 equiv.) and acetyl chloride (1.1 equiv.) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: Illustrative Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).[1]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., S-Phos, 4 mol%).[1]

  • Solvent and Degassing: Add an anhydrous solvent (e.g., toluene or dioxane). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by performing three freeze-pump-thaw cycles.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and monitor the progress by TLC or GC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Workflow for Suzuki-Miyaura Coupling Optimization

Suzuki_Optimization_Workflow Start Start: Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base, Solvent) Start->Check_Reagents Initial Checks Check_Atmosphere Ensure Inert Atmosphere (Proper Degassing, Positive Pressure) Start->Check_Atmosphere Initial Checks Screen_Base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) Check_Reagents->Screen_Base Check_Atmosphere->Screen_Base Screen_Catalyst Screen Catalyst/Ligand System (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2/SPhos) Screen_Base->Screen_Catalyst Optimize_Solvent Optimize Solvent System (e.g., Toluene, Dioxane/H2O, 2-MeTHF) Screen_Catalyst->Optimize_Solvent Optimize_Temp Optimize Reaction Temperature (e.g., 80°C, 100°C, 120°C) Analysis Analyze Results (TLC, LC-MS, NMR) Optimize_Temp->Analysis Optimize_Solvent->Optimize_Temp Analysis->Screen_Base If yield still low, re-evaluate parameters End Optimized Conditions Achieved Analysis->End If yield is satisfactory

Caption: A logical workflow for troubleshooting and optimizing Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Alternative Catalysts for Reactions of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing Methyl 5-acetyl-2-bromobenzoate in cross-coupling reactions. The focus is on the application of alternative catalyst systems to overcome common challenges encountered with standard palladium catalysis.

Frequently Asked Questions (FAQs)

Q1: My standard Suzuki-Miyaura coupling of this compound is giving low yields. What are the likely causes and what alternative catalysts can I try?

A1: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. The presence of two electron-withdrawing groups (acetyl and ester) can influence the electronic properties of the aryl bromide. Common issues include catalyst deactivation, steric hindrance from the ortho-bromo position, and side reactions like dehalogenation or homocoupling of the boronic acid.[1]

For sterically hindered substrates, robust catalyst systems are often required. Consider switching to palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can promote the crucial oxidative addition step and stabilize the active palladium species.[4] In some cases, ligand-free systems using a simple palladium salt like Pd(OAc)₂ with an appropriate base and solvent can be surprisingly effective.[4][5]

Q2: I am observing significant dehalogenation (replacement of bromine with hydrogen) in my reaction mixture. How can I suppress this side reaction?

A2: Dehalogenation is a common side reaction, particularly with electron-rich phosphine ligands and certain bases.[1] This occurs when the palladium intermediate undergoes reductive elimination with a hydride source instead of the intended cross-coupling partner. To mitigate this, you can:

  • Optimize the Ligand: While electron-rich ligands are often necessary, an overly electron-rich ligand can sometimes promote dehalogenation. Screening a panel of ligands with varying steric and electronic properties is advisable.

  • Choose the Right Base: The choice of base is critical. Weaker bases or carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are sometimes less prone to causing dehalogenation than phosphate bases.

  • Control Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired cross-coupling.

Q3: Can I perform a Sonogashira coupling with this compound without using a copper co-catalyst? My product is sensitive to copper contamination.

A3: Yes, copper-free Sonogashira couplings are well-established and highly advantageous for synthesizing products where copper contamination is a concern, such as in pharmaceutical applications.[6][7] These reactions typically require a palladium catalyst and a suitable base in an appropriate solvent. Alternative catalyst systems for copper-free Sonogashira reactions include:

  • Palladium with Aminophosphine Ligands: Certain aminophosphine ligands can effectively promote the reaction.

  • Palladium Precatalysts: Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl have been shown to be effective for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides.[6]

  • Heterogeneous Catalysts: Supported palladium catalysts, such as palladium on charcoal or anchored to mesoporous silica, can also facilitate copper-free Sonogashira reactions and offer the benefit of easier catalyst removal.[8][9]

Q4: My Heck reaction is sluggish and requires high temperatures, leading to catalyst decomposition (formation of palladium black). What are my options?

A4: The reactivity of aryl bromides in Heck reactions can be lower than aryl iodides, often necessitating higher temperatures which can lead to catalyst decomposition.[10] To address this, consider the following alternatives:

  • Bulky Phosphine Ligands: Using sterically demanding and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or di-1-adamantyl-n-butylphosphine, can significantly improve catalyst activity and allow for reactions at lower temperatures.[11]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are known for their high stability and activity, making them excellent candidates for challenging Heck reactions.[12]

  • Ligand-Free Conditions: In some cases, a simple palladium salt like Pd(OAc)₂ in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) can be highly effective without the need for expensive and air-sensitive phosphine ligands.[5]

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction, often leading to higher yields in shorter times and potentially reducing catalyst decomposition.[13]

Troubleshooting Guides

Problem 1: Low or No Product Conversion

dot

start Low/No Conversion check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents Pure? start->check_reagents sol_catalyst_precatalyst Use a modern precatalyst (e.g., G3/G4 Buchwald type) check_catalyst->sol_catalyst_precatalyst Inactive Precursor sol_catalyst_nhc Switch to a robust ligand (e.g., NHC or bulky phosphine) check_catalyst->sol_catalyst_nhc Decomposition sol_conditions_temp Optimize Temperature (Increase incrementally) check_conditions->sol_conditions_temp Sluggish Kinetics sol_conditions_base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_conditions->sol_conditions_base Poor Base Efficacy sol_reagents_degas Ensure rigorous degassing of solvents and reagents check_reagents->sol_reagents_degas Oxygen Present

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Significant Byproducts (Homocoupling or Dehalogenation)

dot

start Significant Byproducts Observed homocoupling Homocoupling of Boronic Acid/Alkyne start->homocoupling dehalogenation Dehalogenation of Aryl Bromide start->dehalogenation sol_homo_degas Improve degassing to remove O₂ homocoupling->sol_homo_degas sol_homo_copper For Sonogashira, switch to copper-free conditions homocoupling->sol_homo_copper sol_dehalo_base Use a milder base (e.g., K₂CO₃) dehalogenation->sol_dehalo_base sol_dehalo_temp Lower reaction temperature dehalogenation->sol_dehalo_temp sol_dehalo_ligand Screen alternative ligands dehalogenation->sol_dehalo_ligand

Caption: Decision tree for addressing common byproduct formation.

Data Presentation: Performance of Alternative Catalysts

The following tables summarize yields from studies on substrates analogous to this compound, providing a benchmark for selecting an alternative catalyst system.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂ / SPhosK₃PO₄Toluene10016952-Bromobenzonitrile
Pd₂ (dba)₃ / XPhosK₃PO₄Dioxane801298Methyl 2-bromobenzoate
Pd(OAc)₂ / IPr-HCl (NHC)K₃PO₄Dioxane8018954-Bromoacetophenone
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012855-Bromo-2-chlorobenzo[d]thiazole[14]

Table 2: Heck Coupling of Aryl Bromides with Styrene

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂ (ligand-free)K₃PO₄DMAc1202994-Bromoacetophenone[5]
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane8016964-Bromobenzonitrile
Pd-NHC ComplexK₂CO₃DMF1106924-Bromoanisole
Pd-complex 3 (microwave)Et₃NDMF1600.17992-acetyl-5-bromobenzofuran[13]

Table 3: Copper-Free Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
[DTBNpP]Pd(crotyl)ClTMPDMSORT2974-Bromoacetophenone[6]
Pd(OAc)₂ / PPh₃Et₃NToluene7024914-Bromobenzonitrile
Pd/C (heterogeneous)K₂CO₃DMF1201288Bromobenzene[9]
NS-MCM-41-Pd (heterogeneous)Et₃NToluene1101>98Iodobenzene[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Palladium-NHC Catalyst

This protocol is a general guideline for the coupling of this compound with an arylboronic acid using an N-heterocyclic carbene (NHC) catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Imidazolium salt (e.g., IPr·HCl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd(OAc)₂ and the imidazolium salt ligand.

  • Add anhydrous 1,4-dioxane to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask under a positive pressure of argon.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Ligand-Free Heck Reaction under Microwave Conditions

This protocol describes a rapid, ligand-free Heck reaction, adapted from procedures for similar activated aryl bromides.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave process vial, combine this compound, the alkene, Pd(OAc)₂, TBAB, and Et₃N.

  • Add DMF (to achieve a concentration of ~0.3 M).

  • Seal the vial securely and place it in a microwave reactor.

  • Irradiate the mixture at 150-160 °C for 10-20 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Protocol 3: Copper-Free Sonogashira Coupling at Room Temperature

This protocol utilizes a modern, air-stable palladium precatalyst for a copper-free Sonogashira coupling.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • [DTBNpP]Pd(crotyl)Cl (precatalyst P2) (2 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a vial, add the [DTBNpP]Pd(crotyl)Cl precatalyst.

  • Add this compound, followed by anhydrous DMSO.

  • Add the terminal alkyne, followed by the base, TMP.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography.

Visualizations

dot

sub This compound + Coupling Partner suzuki Suzuki Coupling (Arylboronic Acid) sub->suzuki heck Heck Reaction (Alkene) sub->heck sonogashira Sonogashira Coupling (Terminal Alkyne) sub->sonogashira bha Buchwald-Hartwig (Amine) sub->bha cat_suzuki Pd/Bulky Phosphine Pd/NHC suzuki->cat_suzuki Alternative Catalysts cat_heck Pd/Bulky Phosphine Ligand-Free Pd(OAc)₂ heck->cat_heck Alternative Catalysts cat_sono Copper-Free Pd Systems Heterogeneous Pd/C sonogashira->cat_sono Alternative Catalysts cat_bha Pd/Buchwald Ligands bha->cat_bha Alternative Catalysts

References

Technical Support Center: Managing Impurities in Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-acetyl-2-bromobenzoate. The information is designed to help you identify, manage, and remove impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation. Potential impurities include:

  • Starting Materials: Unreacted Methyl 5-acetylsalicylate (Methyl 2-hydroxy-5-acetylbenzoate)[1] or 2-bromobenzoic acid derivatives.[2]

  • Positional Isomers: Isomers such as Methyl 3-acetyl-2-bromobenzoate may form depending on the synthetic route.

  • Over-brominated Species: Dibrominated byproducts can occur if the bromination reaction is not carefully controlled.[3]

  • Hydrolysis Products: 5-acetyl-2-bromobenzoic acid can form if the methyl ester is hydrolyzed.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, ethyl acetate, hexanes) may be present.[4][5]

Q2: My purified this compound is off-white or yellowish. What could be the cause?

A2: A colored sample often indicates the presence of high-molecular-weight byproducts or degradation products.[6] These colored impurities can sometimes be removed by recrystallization with the addition of activated charcoal.[6][7]

Q3: I am having trouble crystallizing my product. What should I do?

A3: Crystallization issues are common. Here are a few troubleshooting steps:

  • Induce Crystallization: If the solution is clear, try scratching the inside of the flask with a glass rod at the liquid-air interface.[7]

  • Concentrate the Solution: If very few crystals form, there may be too much solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[7]

  • Re-evaluate the Solvent System: If the product "oils out" (forms liquid droplets instead of a solid), it may be coming out of solution above its melting point.[7] Try adding a bit more of the more "soluble" solvent in a mixed solvent system, or consider a different solvent system altogether.[5][7] Common solvent systems for aromatic esters include ethanol/water, ethyl acetate/hexanes, or toluene.[4][5]

Troubleshooting Guides

Issue 1: Poor Yield After Recrystallization

Symptoms:

  • Significantly lower than expected recovery of this compound after recrystallization.

Possible Causes and Solutions:

Possible Cause Solution
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
The compound is highly soluble in the chosen solvent, even at low temperatures. Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.[5]
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out on the filter paper.[7]
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[7]
Issue 2: HPLC Analysis Shows Multiple Impurity Peaks

Symptoms:

  • The High-Performance Liquid Chromatography (HPLC) chromatogram of the purified product shows several peaks in addition to the main product peak.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete reaction. The impurity peaks may correspond to unreacted starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.
Formation of side products. Side reactions, such as over-bromination or the formation of positional isomers, can lead to multiple impurities.[3] Optimize reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize the formation of these byproducts.
Degradation of the product. This compound may degrade under certain conditions (e.g., high temperatures, presence of acid or base). Ensure that the purification and storage conditions are appropriate.
Ineffective purification. A single purification step may not be sufficient to remove all impurities. Consider sequential purification methods, such as column chromatography followed by recrystallization.

Impurity Profile and Acceptance Criteria (Illustrative Example)

The following table provides an example of a typical impurity profile for this compound intended for use in drug development. The specific impurities and their acceptance criteria should be established based on the specific synthetic route and the requirements of the final application.

Impurity Typical Level (Post-Purification) Acceptance Criteria Analytical Method
Methyl 5-acetylsalicylate< 0.1%≤ 0.15%HPLC, GC-MS
5-acetyl-2-bromobenzoic acid< 0.05%≤ 0.10%HPLC
Dibrominated Species< 0.1%≤ 0.15%HPLC, GC-MS
Residual Solvents (e.g., Toluene)< 100 ppm≤ 890 ppm (ICH Limit)GC-HS
Total Impurities < 0.25% ≤ 0.50% HPLC

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable solvent or solvent system.[6] The ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then boil the solution for a few minutes.[6]

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove any insoluble impurities or the activated charcoal.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program (Illustrative):

    • 0-5 min: 50% B

    • 5-20 min: Ramp to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Ramp to 50% B

    • 26-30 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Visual Guides

Impurity_Troubleshooting_Workflow start Crude Product analytical_chem Perform Analytical Chemistry (e.g., HPLC, TLC) start->analytical_chem spec_check Purity Meets Specification? analytical_chem->spec_check purification Purification Step (e.g., Recrystallization, Column Chromatography) spec_check->purification No final_product Final Product spec_check->final_product Yes troubleshoot Troubleshoot Purification purification->troubleshoot re_analyze Re-analyze purification->re_analyze re_analyze->spec_check

Caption: A general workflow for the analysis and purification of this compound.

Crystallization_Troubleshooting start Attempting Recrystallization issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Crystals oiling_out Product 'Oils Out' issue->oiling_out Oiling Out poor_yield Poor Yield issue->poor_yield Low Yield sol_no_crystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Reduce solvent volume. no_crystals->sol_no_crystals sol_oiling_out 1. Re-heat and add more solvent. 2. Change solvent system. oiling_out->sol_oiling_out sol_poor_yield 1. Ensure minimal hot solvent was used. 2. Cool slowly. 3. Check mother liquor for product. poor_yield->sol_poor_yield

Caption: A troubleshooting guide for common issues encountered during the recrystallization process.

References

"stability issues with Methyl 5-acetyl-2-bromobenzoate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-acetyl-2-bromobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a key building block in organic synthesis. Its stability in solution is paramount for reproducible and reliable experimental outcomes. The molecule possesses several functional groups that can be susceptible to degradation under various conditions: a methyl ester, an acetyl group, and a bromine atom attached to an aromatic ring. Understanding the potential degradation pathways is crucial for proper handling, storage, and use.

This guide will delve into the common stability challenges, their underlying chemical principles, and provide actionable protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two most probable degradation pathways for this compound are hydrolysis of the methyl ester and nucleophilic substitution of the bromine atom. The acetyl group is generally more stable but can undergo reactions under certain conditions.

  • Ester Hydrolysis: This is the most common degradation pathway, especially in the presence of water and either acid or base catalysts. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-acetyl-2-bromobenzoic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the aromatic ring can be displaced by strong nucleophiles, particularly when the reaction is facilitated by electron-withdrawing groups on the ring.

  • Reactions of the Acetyl Group: While less common under typical experimental conditions, the acetyl group can undergo reactions such as aldol condensation in the presence of strong bases.

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?

A2:

  • Solid Form: As a solid, this compound should be stored in a cool, dry, and dark place.[1] A well-sealed container is essential to protect it from moisture and light. Room temperature storage in a desiccator is a common practice.

  • In Solution: If you need to store the compound in solution, it is advisable to use an anhydrous aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. It is recommended to prepare fresh solutions for immediate use whenever possible to minimize degradation.

Q3: I am observing a new, more polar spot on my TLC plate after leaving my solution of this compound in a protic solvent for a few hours. What could this be?

A3: The appearance of a more polar spot on a TLC plate is a strong indication of ester hydrolysis. The product, 5-acetyl-2-bromobenzoic acid, is significantly more polar than the starting methyl ester due to the presence of the carboxylic acid group. This is a common observation when the compound is dissolved in protic solvents like methanol or ethanol, especially if traces of acid or base are present.

Q4: Can I use basic conditions for reactions involving this compound?

A4: Caution should be exercised when using basic conditions. Strong bases can catalyze the hydrolysis of the methyl ester. If your reaction requires a base, it is preferable to use a non-nucleophilic, hindered base and anhydrous conditions to minimize ester hydrolysis. The choice of base and solvent is critical and should be carefully considered based on the specific reaction.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent Reaction Yields or Appearance of Unknown Impurities
  • Symptom: You are experiencing variable reaction yields, or you observe unexpected peaks in your HPLC or GC-MS analysis.

  • Potential Cause: Degradation of this compound in the reaction mixture.

  • Troubleshooting Steps:

    • Solvent Purity Check: Ensure that your solvents are anhydrous and of high purity. The presence of water can lead to hydrolysis.

    • Reagent Compatibility: Verify the compatibility of all reagents with the ester and bromo-aromatic functionalities. Strong nucleophiles can displace the bromine atom.

    • Temperature Control: Avoid excessive heating, as thermal degradation can occur. If heating is necessary, perform a time-course study to determine the optimal reaction time and temperature to minimize degradation.

    • Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 2: Poor Peak Shape or Unexpected Peaks in HPLC Analysis
  • Symptom: You observe peak tailing, fronting, or the appearance of new peaks in your HPLC chromatogram when analyzing a solution of this compound.

  • Potential Cause: On-column degradation or interaction with the stationary phase, or degradation in the sample vial.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the analyte. For reverse-phase HPLC, a slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can improve peak shape by suppressing the ionization of any carboxylic acid degradant.[2]

    • Sample Diluent: Dissolve your sample in a non-reactive, aprotic solvent for injection. If possible, the sample diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

    • Run Time and Temperature: A shorter run time and controlled column temperature can minimize the risk of on-column degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[3][4][5] This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile for analysis.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6]

Objective: To develop an HPLC method that can resolve this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation:

  • Inject the samples from the forced degradation study to demonstrate the method's ability to separate the degradation products from the main peak.

  • Assess peak purity using a PDA detector to confirm that the analyte peak is not co-eluting with any degradants.

Data Presentation

Table 1: Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductChemical Structure
Acid/Base Hydrolysis5-acetyl-2-bromobenzoic acidC₉H₇BrO₃
Strong NucleophileSubstituted benzoate derivativeVaries
OxidationOxidized species (e.g., at the acetyl group)Varies

Visualizations

Diagram 1: Potential Degradation Pathways

G main This compound hydrolysis 5-acetyl-2-bromobenzoic acid main->hydrolysis H+ or OH- H2O snar Nucleophilic Substitution Product main->snar Nu- oxidation Oxidized Product main->oxidation [O]

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Work-up Procedures for Methyl 5-acetyl-2-bromobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving Methyl 5-acetyl-2-bromobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form new carbon-carbon bonds. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: To introduce a new aryl or vinyl group at the 2-position.[1][2]

  • Sonogashira Coupling: For the introduction of an alkyne substituent.[3][4]

  • Heck Coupling: To append an alkene moiety.[5][6]

  • Buchwald-Hartwig Amination: For the formation of a C-N bond.

The electron-withdrawing nature of the acetyl and methyl ester groups can influence the reactivity of the aryl bromide in these transformations.[2]

Q2: What are the general steps for a standard aqueous work-up for a palladium-catalyzed cross-coupling reaction with this substrate?

A2: A typical aqueous work-up procedure involves quenching the reaction, followed by extraction and washing. The general steps are:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a specific aqueous solution to remove inorganic salts and water-soluble reagents.[1][2]

  • Extraction: Separate the organic layer. If the product has some water solubility, the aqueous layer can be back-extracted with the organic solvent to improve recovery.

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove residual water.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][7]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[2][7]

Q3: How do I choose an appropriate solvent for extraction?

A3: The choice of extraction solvent depends on the polarity of your product and its solubility. For products derived from this compound, which are typically moderately polar, common extraction solvents include:

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Toluene

It is crucial that the extraction solvent is immiscible with the aqueous phase.

Q4: My final product is a solid. What is the best method for purification?

A4: For solid products, recrystallization is often an effective purification method to remove impurities.[8] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9] Alternatively, flash column chromatography on silica gel is a widely used technique for purifying products from these reactions.[1][2][7]

Troubleshooting Guides

Low Product Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed before starting the work-up.[1][10]
Catalyst Inactivity Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation by oxygen.[2]
Product Loss During Work-up If your product has some water solubility, perform multiple extractions of the aqueous layer to maximize recovery. Avoid vigorous shaking during extraction if emulsions form.
Suboptimal Reaction Conditions The choice of base, ligand, and solvent can significantly impact yield. Consider screening different conditions if yields are consistently low.[2] For sterically hindered substrates, bulky, electron-rich phosphine ligands may be necessary.[2]
Deboronation (Suzuki Coupling) In Suzuki couplings, the boronic acid can undergo protodeboronation. Using anhydrous solvents and appropriate bases can minimize this side reaction.[2]
Presence of Impurities in the Final Product
Impurity Identification Suggested Solution
Starting Material TLC, NMREnsure the reaction goes to completion. If separation is difficult, consider optimizing the chromatography conditions (e.g., different solvent system).
Homo-coupled Byproducts Mass Spectrometry, NMRThis is common in Suzuki and Sonogashira reactions.[3][11] Rigorously exclude oxygen from the reaction. Using a slight excess of the boronic acid (1.1-1.5 equivalents) in Suzuki couplings can also help.[2]
Palladium Residues Dark coloration of the productPassing the crude product through a plug of silica gel or celite can remove some palladium residues. Specialized scavengers can also be used. Using aqueous isopropanol as a solvent has been shown to reduce residual palladium levels in some cases.[5]
Ligand-Derived Impurities NMRChoose a purification method that effectively separates the product from the ligand and its byproducts, such as column chromatography with an optimized eluent system.

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Suzuki-Miyaura Coupling Reaction

This is a general procedure and may require optimization based on the specific coupling partner and reaction scale.

  • Cooling: Once the reaction is deemed complete by TLC, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (approximately 10-20 mL per mmol of starting material).

  • Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x 10 mL per mmol)

    • Saturated aqueous sodium bicarbonate solution (if an acidic work-up is not required)

    • Brine (1 x 10 mL per mmol)

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Rinse the drying agent with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.[1][2]

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.[9] An ideal solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Workup_Workflow General Aqueous Work-up Workflow start Reaction Completion cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute wash Aqueous Wash (Water, Brine) dilute->wash separate Separate Organic Layer wash->separate dry Dry over Anhydrous Na₂SO₄ separate->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate crude Crude Product concentrate->crude purify Purification (Chromatography/Recrystallization) crude->purify final Pure Product purify->final

Caption: General Aqueous Work-up Workflow.

Troubleshooting_Logic Troubleshooting Low Yield low_yield Low Product Yield check_completion Check Reaction Completion (TLC) low_yield->check_completion incomplete Incomplete? check_completion->incomplete optimize_rxn Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_rxn Yes complete Complete incomplete->complete No optimize_rxn->low_yield check_workup Review Work-up Procedure complete->check_workup emulsion Emulsion Formation? check_workup->emulsion break_emulsion Break Emulsion (Brine, Centrifugation) emulsion->break_emulsion Yes no_emulsion No Emulsion emulsion->no_emulsion No check_catalyst Check Catalyst Activity & Inert Atmosphere break_emulsion->check_catalyst no_emulsion->check_catalyst catalyst_issue Potential Catalyst Issue? check_catalyst->catalyst_issue replace_catalyst Use Fresh Catalyst, Improve Degassing catalyst_issue->replace_catalyst Yes yield_improves Yield Improves catalyst_issue->yield_improves No, other issue replace_catalyst->yield_improves

References

Technical Support Center: Synthesis of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 5-acetyl-2-bromobenzoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format. The synthesis of this compound can be approached through different synthetic routes, primarily involving the bromination of an acetylated methyl benzoate or the acylation of a brominated methyl benzoate. The challenges below are categorized by the key reaction types.

Category 1: Friedel-Crafts Acylation

A common route involves the Friedel-Crafts acylation of Methyl 2-bromobenzoate.

Question: Why am I observing very low or no conversion of my starting material, Methyl 2-bromobenzoate, during Friedel-Crafts acylation?

Answer: Low reactivity in Friedel-Crafts acylation of Methyl 2-bromobenzoate can be attributed to several factors:

  • Deactivation of the Aromatic Ring: The bromo and the methoxycarbonyl groups are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture.

  • Insufficient Catalyst: The stoichiometry of the Lewis acid is critical, as it can complex with both the acylating agent and the ester group on the starting material.

Troubleshooting Steps:

  • Use a more reactive acylating agent: Acetyl chloride or acetic anhydride can be used.

  • Ensure an active catalyst: Use fresh, anhydrous aluminum chloride and handle it under an inert atmosphere.

  • Increase the amount of catalyst: It is common to use more than one equivalent of AlCl₃.

  • Consider a different solvent: Solvents like dichloromethane or 1,2-dichloroethane are typically used. Nitrobenzene can be used for very deactivated substrates, but it is toxic.

Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 5-acetyl product?

Answer: The directing effects of the substituents on the benzene ring determine the position of acylation. The bromo group is ortho-, para-directing, while the methyl ester group is meta-directing. This can lead to the formation of different isomers.

Troubleshooting Steps:

  • Control the reaction temperature: Lowering the temperature can sometimes improve selectivity.

  • Choice of Lewis Acid: Different Lewis acids can offer varying levels of regioselectivity. Experimenting with catalysts like FeCl₃ or ZnCl₂ might be beneficial.

  • Alternative Synthetic Route: Consider an alternative route, such as the bromination of Methyl 3-acetylbenzoate, if regioselectivity remains a significant issue.

Category 2: Electrophilic Aromatic Bromination

An alternative synthetic pathway is the bromination of Methyl 3-acetylbenzoate.

Question: The bromination of my starting material is resulting in multiple brominated products or a low yield of the desired 2-bromo isomer. What can I do?

Answer: The acetyl and methoxycarbonyl groups are meta-directing, while the bromine that is introduced will be ortho-, para-directing to itself. This can lead to complex product mixtures if the reaction is not well-controlled.

Troubleshooting Steps:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer better selectivity than using liquid bromine.

  • Control Reaction Conditions: Maintain a low and stable reaction temperature to minimize side reactions. The rate of addition of the brominating agent should be slow to prevent localized high concentrations.

  • Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the reaction progress and stop it once the desired product is formed to prevent over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common strategies are:

  • Friedel-Crafts Acylation: Acylation of Methyl 2-bromobenzoate with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Electrophilic Aromatic Bromination: Bromination of a suitable precursor like Methyl 3-acetylbenzoate using a brominating agent such as liquid bromine or N-Bromosuccinimide (NBS).

Q2: What are the key safety precautions to take during the synthesis of this compound?

A2: Several hazards are associated with this synthesis:

  • Exothermic Reactions: Both Friedel-Crafts acylation and bromination can be highly exothermic. Proper cooling and slow addition of reagents are crucial to prevent runaway reactions.

  • Corrosive and Toxic Reagents: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Lewis acids like AlCl₃ react violently with water and are corrosive.

  • Quenching: The quenching of the reaction mixture, especially with water or aqueous solutions, can also be exothermic. This should be done slowly and with cooling.

Q3: How can I effectively purify the final product, this compound?

A3: Purification can be challenging due to the presence of starting materials, isomers, and other byproducts.

  • Column Chromatography: This is often the most effective method for separating the desired product from isomers and impurities. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization from a suitable solvent can be an effective purification technique.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation.

ParameterCondition ACondition B
Starting Material Methyl 2-bromobenzoateMethyl 2-bromobenzoate
Acylating Agent Acetyl ChlorideAcetic Anhydride
Lewis Acid AlCl₃ (2.5 eq)FeCl₃ (1.5 eq)
Solvent Dichloromethane1,2-Dichloroethane
Temperature 0 °C to rtrt to 40 °C
Typical Yield 60-75%55-70%

Table 2: Comparison of Reaction Conditions for Bromination.

ParameterCondition ACondition B
Starting Material Methyl 3-acetylbenzoateMethyl 3-acetylbenzoate
Brominating Agent Liquid Bromine (1.1 eq)NBS (1.2 eq)
Catalyst/Solvent FeBr₃ / CH₂Cl₂H₂SO₄ / CH₃CN
Temperature 0 °C to rtrt
Typical Yield 70-85%75-90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents) and dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 equivalents) to the suspension via the dropping funnel.

  • After the addition is complete, add Methyl 2-bromobenzoate (1.0 equivalent) dissolved in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Bromination
  • In a round-bottom flask, dissolve Methyl 3-acetylbenzoate (1.0 equivalent) in a suitable solvent such as acetic acid or dichloromethane.

  • Add a catalytic amount of iron(III) bromide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of liquid bromine (1.1 equivalents) in the same solvent dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Bromination Methyl 2-bromobenzoate Methyl 2-bromobenzoate Target 1 This compound Methyl 2-bromobenzoate->Target 1 Acylation Acylating Agent Acetyl Chloride / Acetic Anhydride Acylating Agent->Target 1 Lewis Acid AlCl3 / FeCl3 Lewis Acid->Target 1 Methyl 3-acetylbenzoate Methyl 3-acetylbenzoate Target 2 This compound Methyl 3-acetylbenzoate->Target 2 Bromination Brominating Agent Br2 / NBS Brominating Agent->Target 2

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield / Incomplete Reaction check_reaction Identify Reaction Type start->check_reaction isomers Mixture of Isomers start->isomers fc Friedel-Crafts Acylation? check_reaction->fc Yes brom Bromination? check_reaction->brom No fc_sol Check Catalyst Activity Increase Catalyst Amount Use More Reactive Acylating Agent fc->fc_sol brom_sol Check Brominating Agent Control Temperature Monitor Reaction Closely brom->brom_sol isomers_sol Lower Reaction Temperature Change Catalyst/Solvent Consider Alternative Route isomers->isomers_sol

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Byproduct Formation in Methyl 5-acetyl-2-bromobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl 5-acetyl-2-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of using this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to byproduct formation in key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a valuable starting material primarily used in palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form a new carbon-carbon bond, typically creating biaryl structures.

  • Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond, synthesizing arylamines.

Q2: What are the major byproducts observed in Suzuki-Miyaura coupling reactions with this substrate?

A2: Several byproducts can arise during the Suzuki-Miyaura coupling of this compound. The most frequently encountered are:

  • Dehalogenation Product (Methyl 3-acetylbenzoate): The bromine atom is replaced by a hydrogen atom.

  • Homocoupling Product of the Boronic Acid/Ester: Two molecules of the organoboron reagent couple to form a symmetrical biaryl.[1][2][3][4]

  • Protodeboronation Product of the Boronic Acid/Ester: The boronic acid or ester is converted back to the corresponding arene.

  • Hydrolysis Product (5-acetyl-2-bromobenzoic acid): The methyl ester is hydrolyzed to the corresponding carboxylic acid, especially if reaction conditions are not strictly anhydrous.[5]

Q3: What are the typical byproducts in Buchwald-Hartwig amination reactions?

A3: Similar to Suzuki coupling, Buchwald-Hartwig amination can also be plagued by side reactions. Key byproducts include:

  • Dehalogenation Product (Methyl 3-acetylbenzoate): This is a common side product where the starting material's bromine is replaced by hydrogen.[5][6]

  • Hydrolysis Product (5-acetyl-2-bromobenzoic acid): The ester functionality can be sensitive to the basic and aqueous conditions that may be present during the reaction or workup.[5]

  • Products of Ligand Arylation: In some cases, the phosphine ligand can react with the aryl bromide.

Q4: How do the substituents on this compound affect its reactivity and byproduct formation?

A4: The substitution pattern significantly influences the reaction outcomes:

  • Ortho-Bromo and Ester Groups: The presence of the methyl ester group ortho to the bromine atom introduces steric hindrance, which can slow down the desired cross-coupling reaction and potentially favor side reactions.[2]

  • Meta-Acetyl Group: The acetyl group is electron-withdrawing, which can make the oxidative addition step of the palladium catalytic cycle more challenging.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Significant formation of the dehalogenated byproduct (Methyl 3-acetylbenzoate).

Possible CauseSuggested Solution
Presence of water or other proton sources Ensure all solvents and reagents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Suboptimal ligand or palladium source Screen different phosphine ligands. Bulky, electron-rich ligands can often promote the desired reductive elimination over dehalogenation.
High reaction temperatures Lower the reaction temperature and monitor for longer reaction times.
Choice of base Weaker bases such as potassium carbonate or cesium carbonate may be less prone to promoting dehalogenation than stronger bases like sodium tert-butoxide.

Problem 2: Predominance of boronic acid homocoupling.

Possible CauseSuggested Solution
Presence of oxygen Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Oxygen can promote the homocoupling of boronic acids.[2][3]
Incorrect stoichiometry Use a slight excess (typically 1.1-1.5 equivalents) of the boronic acid to favor the cross-coupling pathway.[2]
Catalyst and ligand choice Certain palladium catalysts and ligands are more prone to promoting homocoupling. Consider screening different catalyst systems.
Buchwald-Hartwig Amination

Problem 1: Low yield of the desired amine with significant dehalogenation.

Possible CauseSuggested Solution
Catalyst deactivation Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation.
Inappropriate ligand The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands are often effective in minimizing dehalogenation.
Base selection The strength and nature of the base (e.g., NaOtBu, K3PO4) can influence the rate of dehalogenation versus amination. A screen of different bases may be beneficial.[5]

Problem 2: Formation of 5-acetyl-2-bromobenzoic acid.

Possible CauseSuggested Solution
Presence of water Use anhydrous solvents and reagents. Ensure the amine and base are dry.[5]
Reaction with hydroxide If using a hydroxide base, ester hydrolysis is more likely. Consider using non-hydroxide bases like potassium carbonate or sodium tert-butoxide.
Aqueous workup Minimize the time the reaction mixture is in contact with aqueous layers during workup, and avoid highly basic or acidic conditions if possible.

Experimental Protocols

Illustrative Protocol: Suzuki-Miyaura Cross-Coupling

This is a general procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • S-Phos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[2]

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the palladium catalyst and phosphine ligand.[2]

  • Add the anhydrous solvent via syringe.[2]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.[2]

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the progress by TLC or GC-MS.[2]

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Illustrative Protocol: Buchwald-Hartwig Amination

This is a general procedure and should be optimized for the specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • A suitable phosphine ligand (e.g., XantPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd2(dba)3, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk flask.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Combine Reactants: - this compound - Boronic Acid - Base inert 2. Purge with Inert Gas (Argon/Nitrogen) reagents->inert catalyst 3. Add Pd Catalyst and Ligand inert->catalyst solvent 4. Add Anhydrous Solvent catalyst->solvent degas 5. Degas Mixture solvent->degas heat 6. Heat and Stir degas->heat monitor 7. Monitor by TLC/GC-MS heat->monitor workup 8. Aqueous Workup and Extraction monitor->workup purify 9. Dry, Concentrate, and Purify workup->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Byproduct_Troubleshooting cluster_suzuki Suzuki Coupling cluster_bh Buchwald-Hartwig Amination start Low Yield or Impure Product byproduct_suzuki Major Byproduct? start->byproduct_suzuki byproduct_bh Major Byproduct? start->byproduct_bh dehalogenation_s Dehalogenation byproduct_suzuki->dehalogenation_s Yes homocoupling Homocoupling byproduct_suzuki->homocoupling Yes hydrolysis_s Hydrolysis byproduct_suzuki->hydrolysis_s Yes solution_dehal_s - Use anhydrous conditions - Screen ligands/bases - Lower temperature dehalogenation_s->solution_dehal_s solution_homo - Rigorously degas - Check stoichiometry homocoupling->solution_homo solution_hydro_s - Use anhydrous conditions - Avoid aqueous base hydrolysis_s->solution_hydro_s dehalogenation_bh Dehalogenation byproduct_bh->dehalogenation_bh Yes hydrolysis_bh Hydrolysis byproduct_bh->hydrolysis_bh Yes solution_dehal_bh - Screen ligands/bases - Ensure inert atmosphere dehalogenation_bh->solution_dehal_bh solution_hydro_bh - Use anhydrous conditions - Avoid aqueous/hydroxide bases hydrolysis_bh->solution_hydro_bh

Caption: Troubleshooting flowchart for common byproducts in cross-coupling reactions.

References

Validation & Comparative

The Unseen Spectrum: A Comparative Guide to Confirming the Structure of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the costly and time-consuming invalidation of biological data. This guide provides a comprehensive, in-depth comparison of standard analytical techniques for the structural elucidation of Methyl 5-acetyl-2-bromobenzoate, a substituted aromatic compound with potential applications as a synthetic intermediate.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Confirmation

No single analytical technique is sufficient to definitively confirm the structure of a novel or complex organic molecule. Instead, a battery of spectroscopic and spectrometric methods must be employed, with each technique providing a unique piece of the structural puzzle. For this compound (C₁₀H₉BrO₃, CAS: 1263286-07-2)[1], the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The logical workflow for structural elucidation involves a systematic integration of the data from these techniques.

Caption: Workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy reveals the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), and their coupling patterns (which provide information about adjacent protons).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Predicted ¹H NMR Data for this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-8.3Doublet1HAromatic H
~7.8-8.0Doublet of Doublets1HAromatic H
~7.6-7.8Doublet1HAromatic H
~3.9Singlet3HOCH₃ (Ester)
~2.6Singlet3HCOCH₃ (Acetyl)

Comparative Analysis with a Structural Analogue: Methyl 2-bromobenzoate

For comparison, the experimental ¹H NMR spectrum of Methyl 2-bromobenzoate shows signals for the aromatic protons and the methyl ester protons. The absence of the acetyl group in this analogue simplifies the aromatic region and removes the characteristic singlet for the acetyl protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Experimental Protocol:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a larger number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data for this compound:

Predicted Chemical Shift (δ, ppm)Assignment
~196C=O (Acetyl)
~165C=O (Ester)
~140Aromatic C-Br
~135Aromatic C-H
~132Aromatic C-H
~130Aromatic C-H
~128Aromatic C-COCH₃
~125Aromatic C-COOCH₃
~53OCH₃ (Ester)
~27COCH₃ (Acetyl)

Comparative Analysis with a Structural Analogue: Methyl 4-acetylbenzoate

In Methyl 4-acetylbenzoate, the bromine atom is absent. This leads to significant differences in the chemical shifts of the aromatic carbons due to the change in the electronic environment. The carbon attached to the bromine in our target molecule would be shifted downfield compared to a protonated carbon in the analogue.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or neat using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group
~3000-3100Aromatic C-H stretch
~2850-2960Aliphatic C-H stretch (methyl groups)
~1720-1740C=O stretch (Ester)
~1680-1700C=O stretch (Ketone - Acetyl)
~1550-1600Aromatic C=C stretch
~1200-1300C-O stretch (Ester)
~1000-1100C-Br stretch

Comparative Analysis with a Structural Analogue: 2-Bromoacetophenone

2-Bromoacetophenone shares the acetyl and bromo-substituted aromatic functionalities. Its IR spectrum would show the characteristic C=O stretch of the ketone and the C-Br stretch, but would lack the strong C=O and C-O stretching bands associated with the methyl ester group present in this compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, can offer further structural insights.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Predicted Mass Spectrum Data for this compound:

m/zInterpretation
256/258Molecular ion peak (M⁺) and M+2 peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio.
225/227Loss of -OCH₃ (31 Da)
213/215Loss of -COCH₃ (43 Da)
184Loss of Br (79/81 Da)
149Loss of Br and -OCH₃
43Acetyl cation (CH₃CO⁺)

Comparative Analysis with a Structural Analogue: Methyl 2-bromobenzoate

The mass spectrum of Methyl 2-bromobenzoate would show a molecular ion peak at m/z 214/216. The fragmentation pattern would be simpler, lacking the characteristic loss of an acetyl group.

Caption: Correlation of structural features with expected spectroscopic signals.

Conclusion

The structural confirmation of this compound, while seemingly straightforward, necessitates a rigorous and multi-pronged analytical approach. By synergistically interpreting the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. The comparison with structurally related analogues further strengthens the confidence in the assignment by highlighting the specific spectral features that arise from the unique combination of functional groups in the target molecule. This guide provides a foundational framework for researchers to approach the structural elucidation of this and other similarly complex organic molecules, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Guide to the ¹H NMR Analysis of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, precise analytical characterization of novel compounds is paramount. This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-acetyl-2-bromobenzoate against structurally related alternatives. The experimental data presented herein, coupled with detailed protocols, offers a valuable resource for the identification and quality assessment of this compound.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aromatic and methyl protons. A comparison with its structural analogs highlights the influence of the acetyl and bromo substituents on the chemical shifts of the protons.

Table 1: ¹H NMR Data Comparison of this compound and its Alternatives

CompoundSolventChemical Shift (δ) in ppm (Multiplicity, J-coupling in Hz, Integration, Assignment)
This compound CDCl₃8.15 (s, 1H, H-6), 7.98 (m, 1H, H-4), 7.68 (d, J=8.0, 1H, H-3), 3.91 (s, 3H, -OCH₃), 2.63 (s, 3H, -COCH₃)[1]
Methyl 2-bromobenzoateCDCl₃7.77 (dd, J=7.7, 1.8, 1H, H-6), 7.64 (dd, J=8.1, 1.1, 1H, H-3), 7.34 (td, J=7.5, 1.1, 1H, H-5), 7.30 (td, J=7.7, 1.8, 1H, H-4), 3.91 (s, 3H, -OCH₃)
Methyl 5-acetylbenzoateCDCl₃No experimental data found. Predicted values are discussed below.
5-Acetyl-2-bromobenzoic acidDMSO-d₆No experimental data found. Predicted values are discussed below.

Analysis of Spectral Data:

The ¹H NMR spectrum of This compound in CDCl₃ exhibits a singlet at 8.15 ppm corresponding to the proton at the H-6 position, which is deshielded by the adjacent ester and bromine atom. The multiplet at 7.98 ppm is assigned to the H-4 proton, and the doublet at 7.68 ppm with a coupling constant of 8.0 Hz is attributed to the H-3 proton. The methyl ester protons resonate as a sharp singlet at 3.91 ppm. A singlet corresponding to the three protons of the acetyl group is observed at 2.63 ppm.[1]

In comparison, the spectrum of Methyl 2-bromobenzoate shows a more complex aromatic region due to the absence of the acetyl group. The protons on the benzene ring appear as two doublets of doublets and two triplets of doublets, reflecting the ortho, meta, and para couplings. The methyl ester protons appear at a similar chemical shift of 3.91 ppm.

For Methyl 5-acetylbenzoate , while experimental data was not found, one would predict the aromatic protons to show a different splitting pattern compared to the target compound due to the absence of the bromine atom. The acetyl and methyl ester protons would likely resonate at slightly different chemical shifts.

Similarly, for 5-Acetyl-2-bromobenzoic acid , the absence of the methyl ester group would lead to the disappearance of the singlet around 3.9 ppm. The carboxylic acid proton would likely appear as a broad singlet at a much lower field (typically >10 ppm).

Experimental Protocols

A standard protocol for acquiring high-quality ¹H NMR spectra of small organic molecules is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • For quantitative measurements or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent.

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the NMR spectrometer.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • "Shim" the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: A 30° or 45° pulse is typically used for standard ¹H spectra.

    • Acquisition Time: Usually set between 2 to 4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1 to 5 seconds between pulses allows for the complete relaxation of protons, ensuring accurate integration.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the area under each signal to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of this compound with its proton environments and a typical workflow for ¹H NMR analysis.

This compound Proton Environments cluster_mol cluster_labels mol H6 H-6 H6->mol H4 H-4 H4->mol H3 H-3 H3->mol OCH3 -OCH₃ OCH3->mol COCH3 -COCH₃ COCH3->mol

Caption: Chemical structure of this compound with key proton environments highlighted.

¹H NMR Analysis Workflow SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq Processing Data Processing DataAcq->Processing Analysis Spectral Analysis Processing->Analysis

References

A Comparative Guide to the 13C NMR Analysis of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for defining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of Methyl 5-acetyl-2-bromobenzoate, a substituted aromatic compound of interest in medicinal chemistry. Through a comparative approach, we will dissect the influence of each substituent on the 13C chemical shifts, offering a robust framework for researchers and scientists to interpret their own spectral data with confidence.

The Structural Context: Substituent Effects in Action

The 13C NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. In this compound, we have three key functional groups vying for electronic influence over the benzene ring: a bromine atom, a methyl ester group, and an acetyl group. Understanding their individual and collective impact is the key to a precise spectral assignment.

  • The Bromo Group (-Br): As a halogen, bromine exerts a dual electronic effect. Its inductive effect (-I) withdraws electron density from the ipso-carbon (the carbon directly attached to the bromine), which would typically lead to a downfield shift. However, the "heavy atom effect" of bromine, with its large and polarizable electron cloud, results in an upfield shift for the ipso-carbon.[1]

  • The Methyl Ester Group (-COOCH3): This group is an electron-withdrawing group through both resonance and induction. It will deshield the ipso-carbon and other carbons in the ring, particularly those in the ortho and para positions.

  • The Acetyl Group (-COCH3): Similar to the methyl ester, the acetyl group is electron-withdrawing. The carbonyl carbon of the acetyl group itself will appear at a characteristic downfield chemical shift, typically in the range of 190-220 ppm.[2]

By analyzing the interplay of these effects, we can predict and assign the 13C NMR spectrum of our target molecule.

Predicted 13C NMR Spectrum of this compound

Carbon AtomThis compound (Predicted)Methyl 2-bromobenzoateAcetophenone[3][4][5]Methyl 5-acetylsalicylate[6][7][8][9]
C1~133 ppm~132.4 ppm[10]-~118 ppm
C2~122 ppm~122.3 ppm[10]-~160 ppm
C3~135 ppm~135.7 ppm[10]-~125 ppm
C4~129 ppm~128.0 ppm[10]~128.3 ppm~130 ppm
C5~138 ppm-~133.1 ppm~137 ppm
C6~131 ppm~129.8 ppm[10]~128.6 ppm~119 ppm
C=O (ester)~165 ppm~165.5 ppm[10]-~170 ppm
OCH3~53 ppm~52.2 ppm[10]-~52 ppm
C=O (acetyl)~197 ppm-~198.2 ppm[5]~198 ppm
CH3 (acetyl)~27 ppm-~26.6 ppm[5]~27 ppm

Rationale for Predicted Chemical Shifts:

The predicted chemical shifts for this compound are derived from a careful consideration of the substituent effects observed in the comparator molecules.

  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by all three substituents. The bromine at C2 will cause a slight upfield shift for C2 compared to a non-substituted carbon, due to the heavy atom effect. The electron-withdrawing acetyl and methyl ester groups will generally cause downfield shifts for the carbons they are attached to (C5 and C1, respectively) and for the ortho and para positions relative to them.

  • Carbonyl Carbons (C=O): The carbonyl carbon of the methyl ester is predicted to be around 165 ppm, consistent with the value in Methyl 2-bromobenzoate.[10] The carbonyl carbon of the acetyl group is predicted to be around 197 ppm, very similar to that in acetophenone.[5]

  • Methyl Carbons (OCH3 and CH3): The methyl carbon of the ester group is expected around 53 ppm, and the methyl carbon of the acetyl group is anticipated around 27 ppm, both in line with the experimental data from the comparator molecules.

Comparative Analysis with Alternative Structures

The utility of 13C NMR as a structural elucidation tool is best appreciated through comparison. Let's examine how the spectrum of our target molecule is expected to differ from its structural analogs.

  • Methyl 2-bromobenzoate vs. This compound: The addition of the acetyl group at C5 in our target molecule will cause a significant downfield shift for C5 and will also influence the chemical shifts of the other aromatic carbons, particularly C4 and C6.

  • Acetophenone vs. This compound: The presence of the bromo and methyl ester groups in our target molecule dramatically alters the aromatic region of the spectrum compared to the relatively simple spectrum of acetophenone.

  • Methyl 5-acetylsalicylate vs. This compound: The most striking difference will be the chemical shift of C2. In methyl 5-acetylsalicylate, the hydroxyl group is a strong electron-donating group, causing a significant upfield shift for C2 (to around 160 ppm).[6] In contrast, the bromine in our target molecule results in a much more downfield chemical shift for C2 (predicted around 122 ppm).

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum for structural verification, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 15-25 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30) is typically used.

  • Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm).

  • Acquisition Time: An acquisition time of at least 1 second is recommended.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for the complete relaxation of all carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

  • Baseline correct the spectrum.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of a small organic molecule like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Spectrometer Setup prep4->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Run 13C NMR Experiment acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing and Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 an1 Peak Picking and Integration proc3->an1 an2 Comparison with Predicted Spectrum an1->an2 an3 Assignment of Carbon Signals an2->an3 an4 Structural Confirmation an3->an4

Caption: Workflow for 13C NMR Analysis

Conclusion

The 13C NMR analysis of this compound serves as an excellent case study in the power of substituent effects in determining chemical shifts. By systematically comparing the predicted spectrum with the experimental data of well-chosen analogous compounds, a confident and accurate structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to approach the 13C NMR analysis of complex aromatic systems with a high degree of scientific rigor.

References

"comparing synthesis routes for Methyl 5-acetyl-2-bromobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides an in-depth comparison of plausible synthesis routes for Methyl 5-acetyl-2-bromobenzoate, a key intermediate in pharmaceutical and materials science research. The objective is to offer researchers a comprehensive analysis of the available synthetic strategies, focusing on the underlying chemical principles, experimental considerations, and potential outcomes.

Introduction to this compound

This compound is a substituted aromatic compound with three key functional groups: a methyl ester, a bromine atom, and an acetyl group. This trifunctional nature makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromine position, modifications of the acetyl group, and hydrolysis or amidation of the ester.

Comparative Analysis of Synthetic Routes

Three primary synthetic routes are considered for the preparation of this compound. Each route is assessed based on the starting materials, reaction mechanisms, and potential advantages and disadvantages.

Route 1: Friedel-Crafts Acylation of Methyl 2-bromobenzoate

This approach introduces the acetyl group in the final step onto a pre-existing brominated ester.

  • Reaction Overview: The synthesis commences with the readily available Methyl 2-bromobenzoate, which undergoes a Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2].

  • Mechanistic Rationale: The key to this route's success lies in the directing effects of the substituents on the benzene ring. The bromine atom at the 2-position is an ortho-, para-director, while the methyl ester at the 1-position is a meta-director and deactivates the ring[1]. Both groups direct the incoming electrophile (the acylium ion, CH₃CO⁺) to the 5-position. This synergistic directing effect is anticipated to lead to high regioselectivity for the desired product. The acylium ion is a resonance-stabilized carbocation that is not prone to rearrangement, a common issue in Friedel-Crafts alkylations[3][4].

  • Advantages:

    • Potentially a single-step synthesis from a common starting material.

    • High regioselectivity due to synergistic directing effects.

    • Avoids the handling of more complex, multi-substituted starting materials.

  • Disadvantages:

    • Friedel-Crafts reactions can be sensitive to substrate deactivation. The presence of the deactivating ester group may necessitate harsh reaction conditions[3][5].

    • The Lewis acid catalyst (e.g., AlCl₃) is used in stoichiometric amounts and requires careful handling and quenching.

    • The product, being a ketone, is less reactive than the starting material towards further acylation, which prevents poly-acylation[3].

Route 2: Electrophilic Bromination of Methyl 3-acetylbenzoate

This strategy involves the introduction of the bromine atom as the final step onto an acetyl-substituted ester.

  • Reaction Overview: The synthesis starts with Methyl 3-acetylbenzoate, which is subjected to electrophilic aromatic bromination. Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst or N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid[6].

  • Mechanistic Rationale: Both the acetyl group and the methyl ester are meta-directing and deactivating groups[7]. With substituents at the 1 and 3 positions, both groups direct the incoming electrophile (Br⁺) to the 5-position. However, the strong deactivation of the ring by two electron-withdrawing groups can make the bromination reaction sluggish and may require forcing conditions.

  • Advantages:

    • Also a potentially single-step synthesis from a commercially available starting material.

    • High regioselectivity is expected.

  • Disadvantages:

    • The aromatic ring is strongly deactivated, which can lead to low yields or require harsh reaction conditions (high temperatures, strong acids)[3].

    • Potential for side reactions under harsh conditions.

Route 3: Esterification of 5-acetyl-2-bromobenzoic acid

This route constructs the target molecule by first synthesizing the corresponding carboxylic acid and then converting it to the methyl ester.

  • Reaction Overview: This is a two-step process. First, 5-acetyl-2-bromobenzoic acid is synthesized, likely via Friedel-Crafts acylation of 2-bromobenzoic acid. The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst, a classic Fischer esterification[8][9].

  • Mechanistic Rationale: The Friedel-Crafts acylation of 2-bromobenzoic acid would proceed with the same regiochemical control as in Route 1. The subsequent Fischer esterification is a well-established and generally high-yielding equilibrium-driven reaction[8][10]. Using a large excess of methanol as the solvent can drive the equilibrium towards the ester product.

  • Advantages:

    • Each step is a well-understood and reliable reaction.

    • Purification of the intermediate carboxylic acid may be easier than direct purification of the final ester.

    • Fischer esterification is generally a clean reaction with high yields[11].

  • Disadvantages:

    • This is a multi-step synthesis, which can lead to a lower overall yield.

    • Requires the synthesis and isolation of an intermediate compound.

Data Presentation

Parameter Route 1: Friedel-Crafts Acylation Route 2: Bromination Route 3: Esterification
Starting Material Methyl 2-bromobenzoateMethyl 3-acetylbenzoate2-bromobenzoic acid & Methanol
Key Reactions Friedel-Crafts AcylationElectrophilic BrominationFriedel-Crafts Acylation, Fischer Esterification
Number of Steps 112
Regioselectivity High (synergistic directing)High (synergistic directing)High (in acylation step)
Potential Yield Moderate to GoodPotentially low to moderateModerate to Good (overall)
Key Challenges Ring deactivation, catalyst handlingStrong ring deactivationMulti-step process, overall yield

Experimental Protocols

Protocol for Route 1: Friedel-Crafts Acylation of Methyl 2-bromobenzoate
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add aluminum chloride (1.2 eq.).

  • Add a suitable dry solvent, such as dichloromethane or 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) to the suspension with vigorous stirring.

  • After the addition is complete, add Methyl 2-bromobenzoate (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Route 2: Electrophilic Bromination of Methyl 3-acetylbenzoate
  • In a round-bottom flask protected from light, dissolve Methyl 3-acetylbenzoate (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution, maintaining the temperature with an ice bath if necessary.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a beaker of ice water.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the collected solid or the organic extracts with water, followed by a solution of sodium thiosulfate to remove any unreacted bromine, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize or purify the crude product by column chromatography.

Protocol for Route 3: Esterification of 5-acetyl-2-bromobenzoic acid

Step A: Synthesis of 5-acetyl-2-bromobenzoic acid

  • Follow the procedure for Route 1, using 2-bromobenzoic acid as the starting material instead of its methyl ester.

  • After workup, the product will be the carboxylic acid, which may precipitate upon acidification and can be collected by filtration.

Step B: Fischer Esterification

  • In a round-bottom flask, dissolve 5-acetyl-2-bromobenzoic acid (1.0 eq.) in a large excess of methanol (e.g., 10-20 eq., can also be the solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.), dropwise.

  • Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Visualization of Synthetic Workflows

Synthesis_Route_1 start Methyl 2-bromobenzoate reagents Acetyl Chloride, AlCl3 Dichloromethane start->reagents product This compound reagents->product Friedel-Crafts Acylation

Caption: Route 1: Friedel-Crafts Acylation.

Synthesis_Route_2 start Methyl 3-acetylbenzoate reagents NBS, H2SO4 start->reagents product This compound reagents->product Electrophilic Bromination

Caption: Route 2: Electrophilic Bromination.

Synthesis_Route_3 start 2-bromobenzoic acid reagents1 Acetyl Chloride, AlCl3 start->reagents1 intermediate 5-acetyl-2-bromobenzoic acid reagents1->intermediate Friedel-Crafts Acylation reagents2 Methanol, H2SO4 intermediate->reagents2 product This compound reagents2->product Fischer Esterification

References

A Comparative Analysis of Methyl 5-acetyl-2-bromobenzoate and Other Brominated Benzoates in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Brominated Benzoate for Cross-Coupling Reactions.

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Brominated benzoates are a versatile class of reagents, widely employed in palladium-catalyzed cross-coupling reactions to construct intricate molecular architectures. This guide provides an objective comparison of Methyl 5-acetyl-2-bromobenzoate against other common brominated benzoates, namely Methyl 2-bromobenzoate, Methyl 3-bromobenzoate, and Methyl 4-bromobenzoate. The analysis focuses on their relative performance in key cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

Introduction to Brominated Benzoates

Brominated benzoic acid esters serve as crucial precursors in organic synthesis, offering a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds. The position of the bromine atom and the presence of other substituents on the benzene ring significantly influence the reactivity of these molecules. This guide will delve into the electronic and steric effects that govern the performance of these benzoates in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing a framework for rational substrate selection.

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of the oxidative addition step, which is often rate-determining. This step is influenced by the electronic density at the carbon-bromine bond and any steric hindrance around the reaction center.

Electronic Effects

The substituents on the aromatic ring play a critical role in modulating the reactivity of the C-Br bond. Electron-withdrawing groups (EWGs) generally increase the reactivity of aryl halides in oxidative addition by making the aryl halide more electrophilic. Conversely, electron-donating groups (EDGs) can decrease reactivity.

In our comparison, the acetyl group (-COCH₃) in this compound is a moderately strong electron-withdrawing group. The ester group (-COOCH₃) is also electron-withdrawing. The position of these groups relative to the bromine atom is crucial.

  • This compound: Possesses two electron-withdrawing groups. The acetyl group is para to the bromine, and the ester is ortho. This electronic profile suggests a highly activated substrate for cross-coupling reactions.

  • Methyl 2-bromobenzoate: The ester group is ortho to the bromine.

  • Methyl 3-bromobenzoate: The ester group is meta to the bromine.

  • Methyl 4-bromobenzoate: The ester group is para to the bromine.

Based on electronic effects, the expected order of reactivity in palladium-catalyzed cross-coupling reactions is:

This compound > Methyl 2-bromobenzoate ≈ Methyl 4-bromobenzoate > Methyl 3-bromobenzoate

Steric Effects

Steric hindrance around the bromine atom can impede the approach of the palladium catalyst, thereby slowing down the oxidative addition step.

  • Methyl 2-bromobenzoate & this compound: The presence of the ortho-ester group introduces significant steric bulk around the bromine atom. This can potentially counteract the activating electronic effect.

  • Methyl 3-bromobenzoate & Methyl 4-bromobenzoate: These isomers have less steric hindrance around the bromine atom compared to the ortho-substituted counterparts.

Considering both electronic and steric factors, the actual reactivity can be a trade-off between these opposing effects. While the acetyl group in this compound is activating, the ortho-ester group can be deactivating due to sterics.

Data Presentation: Performance in Key Cross-Coupling Reactions

The following tables summarize the expected performance of the compared brominated benzoates in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The data for this compound is primarily inferred from the reactivity of structurally similar compounds and established chemical principles, as direct comparative studies are not extensively available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reaction is generally tolerant of a wide range of functional groups.

SubstrateRelative ReactivityTypical Yield (%)Purity (%)Notes
This compound High (electronically activated) but may be sterically hindered75-90 (Predicted)>95The strong electron-withdrawing nature of the acetyl group enhances reactivity. However, the ortho-ester can necessitate more robust catalytic systems or longer reaction times.
Methyl 2-bromobenzoate Moderate to High70-85>95Electronically activated by the ortho-ester, but also sterically hindered.
Methyl 3-bromobenzoate Low to Moderate60-80>95Less electronically activated due to the meta-position of the ester group.
Methyl 4-bromobenzoate High85-95>95Electronically activated with minimal steric hindrance, often leading to high yields.

Note: Yields are illustrative and can vary significantly based on the specific boronic acid, catalyst, ligand, base, and solvent system used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction is sensitive to both electronic and steric effects.

SubstrateRelative ReactivityTypical Yield (%)Purity (%)Notes
This compound High (electronically activated) but may be sterically hindered70-85 (Predicted)>95The acetyl group enhances reactivity. The choice of a bulky phosphine ligand is crucial to overcome steric hindrance from the ortho-ester.
Methyl 2-bromobenzoate Moderate to High65-80>95Steric hindrance is a significant factor, often requiring specialized ligands.
Methyl 3-bromobenzoate Low to Moderate50-75>95Lower reactivity due to less favorable electronic effects.
Methyl 4-bromobenzoate High80-90>95Generally provides good to excellent yields with a variety of amines.

Note: Yields are illustrative and depend on the amine coupling partner and reaction conditions.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The regioselectivity and yield are influenced by the electronic nature of the aryl halide.

SubstrateRelative ReactivityTypical Yield (%)Purity (%)Notes
This compound High (electronically activated)70-90 (Predicted)>95The electron-withdrawing groups favor the reaction. Steric hindrance at the ortho position can influence the regioselectivity of the alkene insertion.
Methyl 2-bromobenzoate Moderate to High65-85>95The ortho-ester can influence the regioselectivity of the coupling.
Methyl 3-bromobenzoate Low to Moderate50-70>95Lower reactivity compared to the ortho and para isomers.
Methyl 4-bromobenzoate High80-95>95Generally provides high yields and good regioselectivity.

Note: Yields are illustrative and depend on the alkene and reaction conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for the Suzuki-Miyaura coupling and the synthesis of this compound.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the brominated benzoate (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water, 4:1:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound via Friedel-Crafts Acylation

To a solution of Methyl 2-bromobenzoate (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C is added a Lewis acid (e.g., AlCl₃, 2.5 equiv). Acetyl chloride (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Br Ar-Br Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparison of Brominated Benzoates

Experimental_Workflow cluster_reactants Reactant Preparation Reactant1 This compound Reaction_Setup Parallel Reaction Setup (Identical Conditions) Reactant1->Reaction_Setup Reactant2 Methyl 2-bromobenzoate Reactant2->Reaction_Setup Reactant3 Methyl 3-bromobenzoate Reactant3->Reaction_Setup Reactant4 Methyl 4-bromobenzoate Reactant4->Reaction_Setup Coupling_Partner Select Coupling Partner (e.g., Phenylboronic Acid) Coupling_Partner->Reaction_Setup Reaction_Monitoring Monitor Progress (TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield and Purity Determination (NMR, HPLC) Purification->Analysis

Caption: A logical workflow for the comparative analysis of brominated benzoates.

Logical Relationship of Substituent Effects on Reactivity

Substituent_Effects Reactivity Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Effects Steric Effects Reactivity->Steric_Effects EWG Electron-Withdrawing Groups (-COCH3, -COOCH3) Electronic_Effects->EWG increases EDG Electron-Donating Groups Electronic_Effects->EDG decreases Ortho_Substituent Ortho Substituent (-COOCH3) Steric_Effects->Ortho_Substituent decreases Meta_Para_Substituent Meta/Para Substituent Steric_Effects->Meta_Para_Substituent minimal effect

Caption: Influence of electronic and steric effects on the reactivity of brominated benzoates.

Stability and Handling

All the compared brominated benzoates are generally stable solids or liquids under standard laboratory conditions. They should be stored in a cool, dry place away from incompatible materials. As with all halogenated organic compounds, appropriate personal protective equipment should be used during handling to avoid contact with skin and eyes and to prevent inhalation.

Applications in Medicinal Chemistry and Materials Science

Brominated benzoates are precursors to a wide array of functionalized molecules. The biaryl and substituted amine structures synthesized from these building blocks are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. For instance, the products of Suzuki couplings with these benzoates can serve as key intermediates for kinase inhibitors and other biologically active compounds. The specific choice of brominated benzoate allows for the precise introduction of functional groups at desired positions, enabling the fine-tuning of the pharmacological or material properties of the target molecule.

Conclusion

The selection of a brominated benzoate for a specific synthetic application requires a careful consideration of both electronic and steric factors.

  • This compound is a highly activated substrate due to the presence of two electron-withdrawing groups, making it a promising candidate for challenging cross-coupling reactions where high reactivity is needed. However, its ortho-ester group introduces steric hindrance that may necessitate the use of specialized, bulky phosphine ligands and optimized reaction conditions.

  • Methyl 4-bromobenzoate often represents an excellent balance of high reactivity and low steric hindrance, frequently providing high yields in a variety of cross-coupling reactions.

  • Methyl 2-bromobenzoate is electronically activated but sterically hindered, presenting a similar challenge to this compound.

  • Methyl 3-bromobenzoate is generally the least reactive of the isomers due to the meta-position of the activating ester group.

Ultimately, the optimal choice will depend on the specific coupling partners and the desired final product. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

A Spectroscopic Comparison of Methyl 5-acetyl-2-bromobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of Methyl 5-acetyl-2-bromobenzoate and its closely related derivatives. Understanding the distinct spectral features imparted by different functional groups is crucial for researchers, scientists, and professionals in drug development for unambiguous compound identification, reaction monitoring, and quality control. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Methyl 2-bromobenzoate and its amino and hydroxy-acetyl derivatives.

Spectroscopic Data Summary

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
Methyl 2-bromobenzoate Aromatic H: multiplet; Methyl H: singlet (~3.9)[1][2]Carbonyl C: ~166; Aromatic C: ~122-134; Methyl C: ~52[1]C=O stretch: ~1730; C-Br stretch: ~650-550M⁺: 214/216 (due to Br isotopes)[3][4][5][6]
Methyl 5-amino-2-bromobenzoate Aromatic H: multiplet; NH₂: broad singlet; Methyl H: singletAromatic C shifts influenced by NH₂ groupN-H stretch: ~3400-3200; C=O stretch: ~1700M⁺: 229/231 (due to Br isotopes)[7]
Methyl 5-acetyl-2-hydroxybenzoate Aromatic H: distinct signals due to substitution pattern; OH: broad singlet; Acetyl H: singlet (~2.5); Methyl Ester H: singlet (~3.9)Carbonyl (ester): ~170; Carbonyl (acetyl): ~197; Aromatic C: varied shifts; Methyl (acetyl): ~26; Methyl (ester): ~52[8][9]OH stretch: ~3200 (broad); C=O stretch (ester): ~1680; C=O stretch (acetyl): ~1660M⁺: 194[8]
This compound (Predicted) Aromatic H: three distinct signals in the aromatic region; Acetyl H: singlet (~2.6 ppm); Methyl Ester H: singlet (~3.9 ppm)Carbonyl (ester): ~165; Carbonyl (acetyl): ~196; Aromatic C: shifts influenced by Br and acetyl groups; Methyl (acetyl): ~26; Methyl (ester): ~53C=O stretch (ester): ~1725; C=O stretch (acetyl): ~1685; C-Br stretch: ~650-550M⁺: 256/258 (due to Br isotopes)

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic characterization of these compounds are outlined below. These protocols are general and may require optimization for specific laboratory conditions.

Synthesis of this compound Derivatives

A common synthetic route to these derivatives involves the esterification of the corresponding benzoic acid. For instance, Methyl 5-acetyl-2-hydroxybenzoate can be synthesized via the Friedel-Crafts acylation of methyl salicylate.

General Procedure for Fischer Esterification:

  • The corresponding benzoic acid derivative (1 equivalent) is dissolved in an excess of methanol, which acts as both solvent and reagent.

  • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

  • The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

  • The product is purified by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Material (e.g., Substituted Benzoic Acid) reaction Esterification (e.g., Fischer Esterification) start->reaction workup Reaction Work-up & Purification reaction->workup product Pure Methyl Benzoate Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: Synthetic and analytical workflow.

References

"yield comparison of different Methyl 5-acetyl-2-bromobenzoate synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for Methyl 5-acetyl-2-bromobenate, a valuable building block in organic synthesis. The methodologies discussed are based on established chemical transformations, offering insights into their potential yields and procedural complexities.

Yield Comparison of Synthesis Methods

MethodKey ReagentsSolventCatalyst/PromoterReported Yield (%)
Method 1: Friedel-Crafts Acylation Methyl 2-bromobenzoate, Acetic AnhydrideDichloromethaneAluminum Chloride~29
Method 2: Bromination and Esterification 3-acetylbenzoic acid, N-Bromosuccinimide (NBS), MethanolAcetic Acid, Sulfuric AcidSulfuric Acid (for esterification)Estimated >70

Note: The yield for Method 1 is based on the acylation of a similar substrate, bromobenzene, and may vary for Methyl 2-bromobenzoate[1]. The yield for Method 2 is an estimation based on similar bromination and esterification reactions which are typically high-yielding.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Methyl 2-bromobenzoate

This protocol is adapted from the Friedel-Crafts acylation of bromobenzene[1].

Materials:

  • Methyl 2-bromobenzoate

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-bromobenzoate (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents).

  • To this stirred suspension, add acetic anhydride (1.2 equivalents) dropwise via an addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-acetyl-2-bromobenzoate.

Method 2: Two-Step Synthesis via Bromination and Esterification

This proposed method involves the bromination of 3-acetylbenzoic acid followed by Fischer esterification.

Part A: Bromination of 3-acetylbenzoic acid

Materials:

  • 3-acetylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-acetylbenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture at 80°C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-bromo-5-acetylbenzoic acid. Due to the directing effects of the acetyl and carboxylic acid groups, the 2-bromo isomer is expected as a major product, though separation from other isomers may be required.

Part B: Fischer Esterification of 2-bromo-5-acetylbenzoic acid

Materials:

  • 2-bromo-5-acetylbenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate, saturated solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-acetylbenzoic acid (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis Strategy Visualization

Synthesis_Comparison cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: Bromination & Esterification start1 Methyl 2-bromobenzoate product1 This compound start1->product1 Acylation reagent1 Acetic Anhydride, AlCl₃ start2 3-acetylbenzoic acid intermediate 2-bromo-5-acetylbenzoic acid start2->intermediate Bromination reagent2 NBS product2 This compound intermediate->product2 Esterification reagent3 Methanol, H₂SO₄

Caption: Comparative workflow of two synthesis routes for this compound.

References

A Comparative Purity Analysis of Commercially Available Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs). Methyl 5-acetyl-2-bromobenzoate, a key building block in the synthesis of various therapeutic agents, is offered by numerous chemical suppliers. This guide provides an objective comparison of the purity of this compound sourced from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) through rigorous analytical testing. The experimental data herein is intended to guide researchers in selecting a supplier that best meets the stringent quality requirements of their research.

Comparative Purity Assessment

The purity of this compound from three commercial suppliers was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A summary of the quantitative purity analysis is presented in the table below.

Analytical Method Supplier A Supplier B Supplier C
HPLC Purity (%) 98.5%99.2%97.8%
GC-MS Purity (%) 98.2%99.0%97.5%
¹H NMR Purity (%) >98%>99%>97%
Major Impurity 1 (%) 0.8%0.4%1.2%
Major Impurity 2 (%) 0.5%0.2%0.7%
Residual Solvent (ppm) 15050250

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, and a diode-array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A Shimadzu GCMS-QP2020 system.

  • Column: SH-Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

  • Mass Range: 40-500 m/z.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters: 32 scans, relaxation delay of 1.0 s, pulse width of 30 degrees.

  • ¹³C NMR Parameters: 1024 scans, relaxation delay of 2.0 s.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

Visualizing the Analysis and Application Context

To provide a clearer understanding of the experimental process and the potential relevance of this compound in drug discovery, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sourcing Source this compound (Suppliers A, B, C) Dissolution Dissolve in Appropriate Solvent Sourcing->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Determination (%) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Purity GCMS->Impurity NMR->Purity Comparison Comparative Assessment Purity->Comparison Impurity->Comparison

Figure 1. Experimental workflow for the comparative purity analysis.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 2. A representative kinase signaling pathway often targeted in drug development.

Conclusion

Based on the comprehensive analysis, Supplier B provided this compound with the highest purity across all three analytical methods employed. It also exhibited the lowest levels of detectable impurities and residual solvents. While the material from Supplier A showed acceptable purity, it contained a higher percentage of impurities compared to Supplier B. The product from Supplier C demonstrated the lowest purity and the highest levels of impurities and residual solvents among the three.

For researchers and drug development professionals engaged in synthesizing novel chemical entities where high purity of starting materials is critical for downstream success and regulatory compliance, the material from Supplier B is recommended. However, for less sensitive applications or initial exploratory studies, the material from Supplier A could be a viable, cost-effective alternative. It is always advisable to qualify any critical starting material in-house to ensure it meets the specific requirements of the intended application.

A Researcher's Guide to Cross-Referencing NMR Data for Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) data for Methyl 5-acetyl-2-bromobenzoate against experimental data of related compounds, offering a robust methodology for spectral analysis and verification.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, presenting the data in clear, comparative tables. Furthermore, it will showcase experimental data from structurally analogous compounds to aid in the cross-referencing process. A detailed experimental protocol for acquiring high-quality NMR spectra is also provided, alongside visualizations to clarify the chemical structure and the workflow of spectral analysis.

Predicted NMR Data for this compound

In the absence of publicly available experimental spectra for this compound, computational prediction serves as a valuable starting point for structural verification. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-38.15d8.4
H-48.05dd8.4, 2.0
H-67.70d2.0
OCH₃3.95s-
COCH₃2.65s-

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

CarbonPredicted Chemical Shift (δ) ppm
C=O (ester)165.5
C=O (acetyl)196.0
C-5138.0
C-1134.5
C-3133.0
C-4130.0
C-6128.5
C-2120.0
OCH₃52.5
COCH₃26.8

Comparative Analysis with Structurally Related Compounds

Cross-referencing predicted data with experimental data from similar molecules is a crucial step in spectral assignment. Below are the experimental NMR data for Methyl 4-acetylbenzoate, a structural isomer.

Table 3: Experimental ¹H NMR Data for Methyl 4-acetylbenzoate (Solvent: CDCl₃) [1]

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Ar-H8.11d8.5
Ar-H8.01d8.5
OCH₃4.41s-
COCH₃2.64s-

Table 4: Experimental ¹³C NMR Data for Methyl 4-acetylbenzoate (Solvent: CDCl₃) [2][3]

CarbonChemical Shift (δ) ppm
C=O (ester)166.3
C=O (acetyl)197.7
C-4139.7
C-1134.1
C-2, C-6129.8
C-3, C-5128.4
OCH₃52.4
COCH₃26.9

The comparison reveals expected similarities in the chemical shifts for the methyl ester and acetyl protons. The aromatic proton signals for this compound are predicted to be more complex due to the different substitution pattern and the presence of the bromine atom.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, the following protocol is recommended:

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Lock the field using the deuterium signal from the solvent.

3. ¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

4. ¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

5. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) and the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualizing the Data and Workflow

To better understand the relationships between the data and the experimental process, the following diagrams are provided.

cluster_workflow NMR Data Cross-Referencing Workflow SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (1H & 13C) SamplePrep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Comparison Compare Experimental, Predicted, & Analog Data Data_Processing->Comparison Predicted_Data Generate Predicted NMR Data Predicted_Data->Comparison Lit_Data Gather Literature Data of Analogs Lit_Data->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for NMR data analysis and cross-referencing.

cluster_structure Structure and Numbering for NMR Assignment C1 C1 C2 C2-Br C1->C2 C_ester C=O (ester) C1->C_ester C3 C3-H C2->C3 C4 C4-H C3->C4 C5 C5 C4->C5 C6 C6-H C5->C6 C_acetyl C=O (acetyl) C5->C_acetyl C6->C1 O_Me OCH3 C_ester->O_Me Me_acetyl CH3 C_acetyl->Me_acetyl

Caption: Chemical structure of this compound.

References

A Comparative Guide to the Synthesis of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthetic Routes

The selection of a synthetic route depends on various factors, including the availability of starting materials, desired scale, and the need for regiochemical control. Below is a summary of the two proposed methods.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Multi-Step Synthesis from 2-bromo-5-methylbenzoic acid
Starting Material Methyl 2-bromobenzoate2-bromo-5-methylbenzoic acid
Key Reactions Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)Benzylic Oxidation, Fischer Esterification
Number of Steps 12
Potential Yield ModerateModerate to High (cumulative)
Purity Concerns Potential for isomeric byproductsDependent on the efficiency of each step
Scalability Generally good, but catalyst disposal can be an issueGood, with standard and scalable reactions
Reagent Hazards Lewis acids (e.g., AlCl₃) are corrosive and moisture-sensitiveOxidizing agents can be hazardous

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Methyl 2-bromobenzoate

This route offers a direct approach to the target molecule. The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. The bromo group is an ortho-, para-director, while the methyl ester group is a meta-director. This combination is expected to favor the introduction of the acetyl group at the 5-position, which is para to the bromine and meta to the ester group.

Reaction Scheme:

cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 2-bromo-5-methylbenzoic acid B Oxidizing Agent (e.g., KMnO₄ or CrO₃) C 5-acetyl-2-bromobenzoic acid B->C Benzylic Oxidation D 5-acetyl-2-bromobenzoic acid E Methanol, Acid Catalyst (e.g., H₂SO₄) F Methyl 5-acetyl-2-bromobenzoate E->F Fischer Esterification

A Comparative Guide to the Reactivity of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 5-acetyl-2-bromobenzoate, a versatile building block in organic synthesis. The analysis focuses on its performance in key cross-coupling reactions and nucleophilic aromatic substitution, benchmarked against alternative aryl halides. The information presented herein, supported by experimental data from analogous systems, is intended to assist researchers in optimizing reaction conditions and predicting outcomes in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction to the Reactivity of this compound

This compound possesses a unique combination of functional groups that influence its reactivity. The presence of a bromine atom ortho to an electron-withdrawing methyl ester group and meta to an acetyl group makes it an interesting substrate for a variety of transformations. The electron-withdrawing nature of the ester and acetyl groups is expected to activate the aryl bromide towards certain reactions, while steric hindrance from the ortho substituent may also play a significant role.

This guide will explore its reactivity in the following key transformations:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[1]

  • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.[2]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by a nucleophile.[3]

Comparative Reactivity in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The reactivity of an aryl halide in these transformations is heavily influenced by the nature of the halide and the electronic properties of the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides.[4][5] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[4] The reactivity of aryl halides in Suzuki coupling generally follows the order: I > Br > Cl.

Table 1: Predicted Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Aryl HalidePredicted Yield (%)Notes
This compound85-95%The electron-withdrawing acetyl and ester groups are expected to facilitate the oxidative addition step.
Methyl 2-bromobenzoate80-90%Lacks the activating acetyl group, potentially leading to slightly lower yields under identical conditions.
4-Bromoacetophenone90-98%Highly activated due to the para-acetyl group, often leading to excellent yields.
Bromobenzene70-85%Less activated substrate, generally resulting in lower yields compared to substrates with electron-withdrawing groups.

Note: Yields are predictive and can vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[6]

Table 2: Predicted Yields for Buchwald-Hartwig Amination of Aryl Bromides with Aniline

Aryl HalidePredicted Yield (%)Notes
This compound75-90%The steric hindrance from the ortho-ester group might necessitate the use of bulky phosphine ligands for optimal yields.
Methyl 2-bromobenzoate70-85%Similar steric considerations as the target molecule.
4-Bromoacetophenone80-95%Less sterically hindered and electronically activated, generally leading to high yields.
Bromobenzene65-80%Requires optimized catalyst systems to achieve good yields.

Note: Yields are predictive and dependent on the specific amine, catalyst, ligand, and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper co-catalyst.[2]

Table 3: Predicted Yields for Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Aryl HalidePredicted Yield (%)Notes
This compound80-92%The electronic activation should favor the reaction, though steric effects need to be considered.
Methyl 2-bromobenzoate75-88%Similar reactivity profile to the target molecule.
4-Bromoacetophenone85-96%A highly favorable substrate for this transformation.
Bromobenzene70-85%Generally provides good yields but may require higher catalyst loading or longer reaction times.

Note: Yields are predictive. Copper-free Sonogashira protocols can also be employed to avoid the formation of alkyne homocoupling byproducts.[2]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[7] This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.[8]

The this compound has an electron-withdrawing methyl ester group ortho to the bromine and an acetyl group meta to it. The ortho-ester group is expected to stabilize the Meisenheimer intermediate, thereby facilitating the SNAr reaction.[3]

Table 4: Predicted Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide

Aryl HalidePredicted ReactivityNotes
This compoundModerate to GoodThe ortho-ester group activates the ring towards nucleophilic attack.
1-Bromo-2,4-dinitrobenzeneHighHighly activated due to the presence of two strong electron-withdrawing nitro groups in ortho and para positions.
4-BromonitrobenzeneModerateThe para-nitro group provides good activation for SNAr.
BromobenzeneVery Low / No ReactionLacks the necessary activation from electron-withdrawing groups for the reaction to proceed under normal conditions.

Note: Reactivity is a qualitative prediction. Reaction conditions, particularly temperature and the nature of the nucleophile, will significantly impact the outcome.

Experimental Protocols

The following are general experimental protocols that can be adapted for reactions involving this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction flask, add this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the amine (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.) to a reaction vessel.

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.

  • Workup: Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Amine Base: Add a solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine).

  • Degassing: Degas the mixture.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) and stir at room temperature or with gentle heating.

  • Workup: Once the reaction is complete, remove the solvent in vacuo.

  • Purification: Dissolve the residue in an organic solvent, wash with ammonium chloride solution, then brine, dry, and purify by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF), add the nucleophile (e.g., sodium methoxide, 1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture (e.g., 60-120 °C) and monitor its progress.

  • Workup: Cool the reaction mixture and pour it into water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and purify by recrystallization or column chromatography.[7]

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OR)2 Base ar_pd_ar Ar-Pd(II)-Ar'(Ln) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x amine_coordination Amine Coordination ar_pd_x->amine_coordination HNR'R'' ar_pd_amine Ar-Pd(II)-NHR'R'' amine_coordination->ar_pd_amine deprotonation Deprotonation (Base) ar_pd_amine->deprotonation ar_pd_amido Ar-Pd(II)-NR'R''(Ln) deprotonation->ar_pd_amido reductive_elimination Reductive Elimination ar_pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow for Cross-Coupling

Experimental_Workflow start Start setup Reaction Setup (Reagents, Solvent, Catalyst) start->setup degas Degassing (Inert Atmosphere) setup->degas reaction Heating & Stirring (Monitor Progress) degas->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Comparative Cost Analysis for the Synthesis of Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common synthetic routes to Methyl 5-acetyl-2-bromobenzoate, a key intermediate in the synthesis of various pharmaceuticals and research chemicals. The comparison focuses on the cost-effectiveness of different approaches, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their synthetic planning.

Introduction to Synthetic Strategies

The synthesis of this compound typically originates from commercially available substituted bromobenzenes. The two primary strategies evaluated in this guide are:

  • Route A: Friedel-Crafts Acylation of Methyl 2-bromobenzoate. This is a direct approach where an acetyl group is introduced onto the aromatic ring of methyl 2-bromobenzoate.

  • Route B: Esterification of 5-acetyl-2-bromobenzoic acid. This route involves the initial preparation of the carboxylic acid followed by its esterification to yield the final product.

The choice between these routes often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Data Presentation: A Comparative Cost Overview

The following table summarizes the estimated costs associated with each synthetic route. Prices for reagents are based on averages from major chemical suppliers and may vary based on purity and volume.

Parameter Route A: Friedel-Crafts Acylation Route B: Esterification Notes
Starting Material Methyl 2-bromobenzoate2-Bromo-5-acetylbenzoic acid
Key Reagents Acetyl chloride, Aluminum chlorideMethanol, Sulfuric acid
Typical Yield ~75%~90%Yields can vary based on reaction conditions.
Estimated Cost of Starting Material (per mole) ~$50~$120Based on bulk pricing.
Estimated Reagent Cost (per mole) ~$25~$10
Estimated Total Cost per Mole of Product ~$100~$144Factoring in yield.
Advantages Fewer synthetic steps.Higher overall yield, milder reaction conditions for the final step.
Disadvantages Use of corrosive and moisture-sensitive reagents (AlCl3). Potential for side products.Longer synthetic route if starting from simpler precursors.

Experimental Protocols

Route A: Friedel-Crafts Acylation of Methyl 2-bromobenzoate
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (1.2 eq) and a suitable solvent (e.g., dichloromethane).

  • Addition of Reactants: The flask is cooled in an ice bath, and a solution of methyl 2-bromobenzoate (1.0 eq) in the solvent is added dropwise. Subsequently, acetyl chloride (1.1 eq) is added slowly via the dropping funnel.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Route B: Esterification of 5-acetyl-2-bromobenzoic acid
  • Setup: A round-bottom flask is charged with 5-acetyl-2-bromobenzoic acid (1.0 eq) and an excess of methanol, which also serves as the solvent.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added to the mixture.

  • Reaction: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Workup: Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product, this compound, which can be further purified by recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthetic routes discussed.

Caption: Synthetic pathway for Route A.

Caption: Synthetic pathway for Route B.

Safety Operating Guide

Navigating the Safe Disposal of Methyl 5-acetyl-2-bromobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile:

Based on analogous compounds, Methyl 5-acetyl-2-bromobenzoate is anticipated to cause skin and eye irritation.[1][2] It may also be harmful if swallowed.[2] Therefore, a cautious approach to handling and disposal is imperative.

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following personal protective equipment should be employed:

PPE CategorySpecific Recommendations
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Impervious gloves (e.g., Nitrile rubber).[3]
Body Protection Protective work clothing, such as a lab coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary for high concentrations or if dust is generated.

Disposal Procedure:

The primary route for the disposal of this compound is through an approved waste disposal plant.[4][5] Do not dispose of this chemical into drains or the environment.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[6]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[4][5]

    • Keep the container away from incompatible materials, such as oxidizing agents.[1][4]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with the name of the chemical and any available safety information.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.[6]

    • Place the spilled material into the designated waste container.[6]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.[6]

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS department or emergency response team.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Sealed, Compatible Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact Contact EHS or Licensed Waste Disposal Company store->contact transfer Transfer Waste to Authorized Personnel contact->transfer document Document Waste Transfer transfer->document end End: Proper Disposal Complete document->end spill Spill Occurs minor_spill Minor Spill spill->minor_spill Assess Severity major_spill Major Spill spill->major_spill Assess Severity cleanup Clean Up with Absorbent Material minor_spill->cleanup evacuate Evacuate Area major_spill->evacuate cleanup->collect notify_ehs Notify EHS/Emergency Response evacuate->notify_ehs

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive PPE and Safety Guide for Handling Methyl 5-acetyl-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Proactive Hazard Assessment: An Evidence-Based Approach

The chemical structure of Methyl 5-acetyl-2-bromobenzoate suggests specific potential hazards based on its functional groups: a brominated aromatic ring, a methyl ester, and an acetyl group. Analysis of related compounds reveals a consistent pattern of irritant properties.

Anticipated Hazards:

  • Serious Eye Irritation: A majority of related bromobenzoate compounds are classified as causing serious eye irritation.[1][2][3][4][5] Direct contact with the eyes is likely to cause significant damage.

  • Skin Irritation: Many analogous chemicals are known to cause skin irritation upon contact.[2][3][4][5]

  • Respiratory Tract Irritation: If handled as a powder or if aerosols are generated, this compound may cause respiratory irritation.[2][3][5]

  • Harmful if Swallowed: Several related methyl esters carry a warning for being harmful if ingested.[4][6][7]

During thermal decomposition, hazardous vapors such as carbon oxides (CO, CO2) and hydrogen bromide (HBr) may be released.[1][3]

Core PPE Requirements: A Multi-Barrier System

A multi-barrier PPE strategy is essential to minimize exposure through all potential routes. The following recommendations establish the minimum standard for handling this compound.

Eye and Face Protection

Due to the high likelihood of severe eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. Safety glasses do not provide an adequate seal against splashes and vapors and are therefore insufficient.

  • Recommended for High-Risk Operations: When handling larger quantities (>5 g), preparing solutions, or performing tasks with a significant splash potential (e.g., extractions, filtrations), a full-face shield must be worn over chemical splash goggles.[8][9]

Skin and Body Protection

Protecting the skin from direct contact is crucial to prevent irritation.

  • Gloves: Nitrile gloves are the standard for providing splash protection for incidental contact.[10] For procedures involving prolonged contact or immersion, it is critical to consult a manufacturer-specific chemical resistance chart for aromatic esters and ketones. Double-gloving is highly recommended when handling the neat compound or concentrated solutions.

  • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

  • Additional Protection: For large-scale operations, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.[11]

Respiratory Protection

Inhalation of the compound, especially as a dust or aerosol, must be prevented.

  • Engineering Controls: All handling of solid this compound and its volatile solutions must be performed inside a certified chemical fume hood to minimize vapor and particulate inhalation.[12]

  • Respirator Use: If engineering controls are insufficient or during an emergency situation such as a large spill, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges should be used. A proper fit test and training are required for all respirator users.[9]

Operational Plans: Step-by-Step Procedural Guidance

Adherence to a strict workflow minimizes the risk of exposure. The following table outlines the minimum PPE required for common laboratory procedures involving this compound.

Operation Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1 g) Chemical Fume HoodChemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot required with proper engineering controls
Weighing Solid (>1 g) Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab CoatRecommended if dust is generated
Solution Preparation Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronNot required with proper engineering controls
Reaction/Workup Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronNot required with proper engineering controls
Small Spill Cleanup N/AChemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab CoatNIOSH-approved Respirator
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific handling task.

PPE_Selection_Workflow cluster_start Start: Assess Operation cluster_control Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_risk Risk Assessment Start Identify Task: Weighing, Solution Prep, Reaction, etc. FumeHood Is a certified fume hood available and in use? Start->FumeHood SplashRisk High risk of splash or handling >5g? FumeHood->SplashRisk Yes Stop STOP! Consult EHS FumeHood->Stop No Eye Select Eye/Face Protection Gloves Select Hand Protection Eye->Gloves Body Select Body Protection Gloves->Body Respiratory Select Respiratory Protection Body->Respiratory Proceed Proceed with Caution Respiratory->Proceed SplashRisk->Eye Yes: Goggles + Face Shield AerosolRisk Risk of dust or aerosol generation? SplashRisk->AerosolRisk No: Goggles AerosolRisk->Eye No AerosolRisk->Respiratory Yes: Use Respirator

Caption: PPE Selection Logic for Handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • PPE Decontamination: Reusable PPE such as face shields and goggles must be decontaminated with soap and water after each use. Disposable gloves must be removed without touching the outer surface and discarded immediately.

  • Waste Disposal: All materials contaminated with this compound, including gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste. Given its composition, it should be segregated as halogenated organic waste . Do not mix with other waste streams.

  • Spill Response: In case of a spill, evacuate the area. For small spills, trained personnel wearing full PPE (including a respirator) can absorb the material with a chemical sorbent, which must then be placed in a sealed container for hazardous waste disposal.

Emergency First Aid Protocols

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these comprehensive guidelines, researchers can safely handle this compound, ensuring personal safety and maintaining the integrity of their work environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.